Lanierone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-4-9(2,3)5-7(10)8(6)11/h4-5,10H,1-3H3 |
InChI Key |
GKOBUKITZSFCJC-UHFFFAOYSA-N |
SMILES |
CC1=CC(C=C(C1=O)O)(C)C |
Canonical SMILES |
CC1=CC(C=C(C1=O)O)(C)C |
Synonyms |
lanierone |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Lanierone?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and biological properties of Lanierone (2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one), a significant semiochemical. The information is compiled from publicly available scientific literature and databases, with a focus on its chemical structure, physicochemical properties, biological function, and the methodologies used for its study.
Chemical Identity and Structure
This compound is a naturally occurring monoterpenoid ketone. It was first identified as a male-produced aggregation pheromone component of the pine engraver beetle, Ips pini, in New York.[1][2] It is also known as a volatile component of saffron. The fundamental chemical and physical properties of this compound are summarized below.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is presented in the tables below. While experimental spectroscopic data is not widely available in public literature, predicted values based on the known structure are provided for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one | [1] |
| Molecular Formula | C₉H₁₂O₂ | [3][4] |
| Molecular Weight | 152.19 g/mol | [3][4] |
| CAS Number | 28750-52-9 | [3][4] |
| Boiling Point | 274.07 °C (estimated) | [4] |
| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) | [4] |
| Flash Point | 114.50 °C (estimated) | [4] |
| logP (o/w) | 1.928 (estimated) | [4] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features | Rationale |
| ¹H-NMR | δ ~1.2 ppm (s, 6H, 2xCH₃) δ ~1.9 ppm (s, 3H, CH₃) δ ~6.0-7.0 ppm (m, 2H, vinyl H) δ ~5.5-6.5 ppm (s, 1H, OH) | Signals for gem-dimethyl, vinyl methyl, and vinyl protons are expected. The hydroxyl proton shift is variable.[5][6][7] |
| ¹³C-NMR | δ ~25-30 ppm (2xCH₃) δ ~15-20 ppm (CH₃) δ ~40-50 ppm (quaternary C) δ ~120-150 ppm (4x vinyl C) δ ~180-200 ppm (C=O) | Chemical shifts are estimated based on typical values for gem-dimethyl, vinyl methyl, quaternary, olefinic, and ketone carbons.[8][9][10][11] |
| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch) ~2950 cm⁻¹ (C-H stretch) ~1660 cm⁻¹ (strong, C=O stretch, conjugated) ~1630 cm⁻¹ (C=C stretch) | Key absorbances correspond to the hydroxyl, alkyl, conjugated ketone, and alkene functional groups.[12][13][14][15][16] |
| Mass Spectrometry | M⁺ at m/z = 152 Fragments from loss of CH₃ (m/z=137), CO (m/z=124) | The molecular ion peak is expected at its molecular weight. Common fragmentations for ketones include alpha-cleavage (loss of methyl) and McLafferty rearrangement (if applicable), as well as loss of carbon monoxide.[17][18][19] |
Biological Function and Activity
This compound's primary biological role is as an aggregation pheromone for the pine engraver beetle, Ips pini. It acts in synergy with another pheromone component, ipsdienol.
Table 3: Pheromonal Activity of this compound on Ips pini
| Bait Composition | Observation | Source |
| Synthetic ipsdienol alone | Weakly attractive in the field. | [1][2] |
| This compound (1 part) + Ipsdienol (100 parts) | As attractive as natural pheromone sources. | [1][2] |
| This compound to Ipsdienol Ratios (10⁻⁴:1 to 1:1) | Increased beetle trap catches at lower ratios. | [1][2][20] |
| Increasing this compound proportion | Increased proportion of males trapped. | [1][20] |
| Natural Production by male I. pini | ~0.2% of the amount of ipsdienol produced. | [1][2] |
The response of Ips pini to this compound exhibits significant geographic variation, with the synergistic effect being strongest in eastern North America and less pronounced in California.[20][21]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and bioassay of this compound are not fully available in the public domain. However, the general methodologies reported in the literature are outlined below.
The original isolation and identification of this compound from male Ips pini followed a multi-step process.[1][2]
Caption: Workflow for the Isolation and Identification of this compound.
While a detailed protocol is not available, an improved synthesis of this compound has been reported starting from isophorone.[22] The general steps involve:
-
Chlorination of 2-hydroxy-isophorone.
-
Rearrangement to 6-chloro-2-hydroxyisophorone.
-
De-hydrochlorination to yield this compound.
Another patented method describes the synthesis of 2,4,6-trimethyl-4-hydroxycyclohexa-2,5-dien-1-one through the chemical or electrochemical oxidation of 1,3,5-trimethylbenzene (mesitylene).[23]
Field experiments to determine the biological activity of this compound typically employ a subtractive bioassay design using funnel traps.[20]
-
Trap Setup: Multiple-funnel traps are deployed in a grid or transect with sufficient spacing to avoid interference.
-
Bait Preparation: Lures are prepared with different chemical compositions:
-
Negative Control (unbaited trap).
-
Ipsdienol alone.
-
This compound alone.
-
A combination of ipsdienol and this compound in various ratios.
-
-
Data Collection: Traps are checked periodically, and the number of male and female Ips pini are counted.
-
Analysis: Statistical analysis is performed to compare the attractiveness of different bait combinations.
Signaling Pathway
This compound, as an odorant, is detected by the insect's olfactory system. The signal transduction process is believed to follow a general pathway for insect olfaction, initiated by the binding of the pheromone to an odorant receptor.
Caption: Generalized Insect Olfactory Signaling Pathway for this compound.
This pathway illustrates that this compound likely enters the sensillum, binds to an Odorant-Binding Protein (OBP), and is then transported to an Odorant Receptor (OR) complex on the dendritic membrane of an olfactory sensory neuron. This binding event opens an ion channel, leading to depolarization of the neuron and the generation of an action potential that is transmitted to the brain.
References
- 1. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, 28750-52-9 [thegoodscentscompany.com]
- 4. 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one [flavscents.com]
- 5. hmdb.ca [hmdb.ca]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C nuclear magnetic resonance data of lanosterol derivatives--profiling the steric topology of the steroid skeleton via substituent effects on its 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lanthanum-induced 13C-n.m.r. shifts: a novel probe of π-electron delocalisation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. compoundchem.com [compoundchem.com]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. scispace.com [scispace.com]
- 21. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. data.epo.org [data.epo.org]
The Discovery and Isolation of Lanierone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, identification, and biological activity of lanierone, a key pheromone component of the pine engraver beetle, Ips pini. The information presented is compiled from seminal research in the field of chemical ecology, offering detailed experimental protocols and quantitative data to support further research and development.
Introduction
The pine engraver, Ips pini, is a significant pest in pine and spruce forests throughout North America.[1] Like many bark beetles, it utilizes a complex chemical communication system to coordinate mass attacks on host trees. This communication is primarily mediated by aggregation pheromones, which are chemical signals that attract other beetles to a suitable host. For many years, the primary aggregation pheromone of Ips pini was thought to be a single compound, ipsdienol. However, research in the early 1990s led to the discovery of a new, synergistic pheromone component named this compound.[2][3]
This compound, chemically identified as 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, was found to be produced by male Ips pini and significantly enhances the attractiveness of ipsdienol.[1][2][3] This discovery was a crucial step in understanding the chemical ecology of this pest and opened new avenues for the development of more effective pest management strategies. The small amount of this compound produced relative to ipsdienol, and its similar retention time on nonpolar gas chromatography columns, likely contributed to it being overlooked in earlier studies.[2][3]
This guide details the pioneering work that led to the isolation and characterization of this compound, providing a technical foundation for researchers in pheromone chemistry, insect behavior, and the development of semiochemical-based pest control agents.
Experimental Protocols
The following sections describe the detailed methodologies employed in the discovery and characterization of this compound from Ips pini.
Insect Rearing and Pheromone Collection
Objective: To collect the volatile organic compounds (VOCs) released by male Ips pini for chemical analysis.
Methodology:
-
Ips pini Colony Maintenance: Beetles were collected from infested pine logs and reared in the laboratory.[4] To induce pheromone production, individual male beetles were introduced into the phloem of fresh red pine logs.[2]
-
Volatile Collection System: The logs containing the male beetles were placed in large glass chambers (e.g., 1-liter collection jars) and aerated with charcoal-filtered air.[2]
-
Adsorbent Trapping: The air exiting the chambers was passed through filters containing a porous polymer adsorbent, Porapak Q, to trap the volatile compounds.[2] Two filters were typically connected in series to ensure efficient capture.[2]
-
Elution of Volatiles: After the collection period (e.g., 24 hours), the Porapak Q was eluted with a high-purity solvent, such as pentane or hexane, to recover the trapped volatiles.[2]
-
Concentration: The resulting solution was carefully concentrated to a small volume to prepare it for chemical analysis.[2]
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the chemical components of the collected volatiles.
Methodology:
-
Gas Chromatography (GC): The concentrated volatile extract was injected into a gas chromatograph. A nonpolar capillary column was often used initially, which revealed a complex mixture of compounds.[2]
-
Mass Spectrometry (MS): The GC was coupled to a mass spectrometer, which provided mass spectral data for each separated compound. This data is crucial for determining the molecular weight and fragmentation pattern, aiding in structural elucidation.
-
Fractionation and Bioassay: The effluent from the GC column was split, with a portion going to the MS detector and the other to a collection port. Fractions corresponding to specific peaks were collected and subjected to bioassays to determine their biological activity.[2]
-
Identification of this compound: Through this process, a previously unidentified compound that elicited a strong behavioral response in Ips pini was isolated. Spectrometric analysis, including NMR, led to its identification as 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, which was named this compound.[2][3]
Behavioral Bioassays
Objective: To determine the behavioral response of Ips pini to the isolated compounds.
Methodology:
-
Laboratory Bioassay: A walking bioassay was conducted in a laboratory setting. Groups of beetles were exposed to different stimuli, including the collected GC fractions, synthetic this compound, synthetic ipsdienol, and combinations thereof. The attractiveness of each stimulus was quantified by the number of beetles responding.[2]
-
Field Bioassay: Field trials were conducted using traps baited with different chemical lures. The treatments included synthetic this compound and ipsdienol in various ratios, as well as controls. The number of male and female beetles captured in each trap was recorded to assess the attractiveness and synergistic effects of the compounds under natural conditions.[2]
Quantitative Data
The following tables summarize the key quantitative findings from the research on this compound.
Table 1: Production of this compound Relative to Ipsdienol
| Compound | Production Level (relative to Ipsdienol) | Producing Sex | Reference |
| This compound | ~0.2% | Male | [2][3] |
| Ipsdienol | 100% | Male | [2][3] |
Table 2: Field Bioassay Results - this compound and Ipsdienol Combinations
| Treatment (this compound:Ipsdienol Ratio) | Mean Beetle Catch (per trap) | Proportion of Males Trapped (%) | Reference |
| 1:100 | High (comparable to natural pheromone) | Increased with higher this compound ratios | [2][3] |
| 1:1000 | Increased beetle trap numbers | Increased with higher this compound ratios | [2][3] |
| 1:10000 | Increased beetle trap numbers | Increased with higher this compound ratios | [2][3] |
| 1:1 | Increased beetle trap numbers | Increased with higher this compound ratios | [2][3] |
| Ipsdienol alone | Weakly attractive | - | [2][3] |
Note: Specific trap catch numbers can vary based on environmental conditions and experimental setup. The table reflects the general trends observed.
Visualizations
The following diagrams illustrate the key experimental workflows and conceptual relationships in the discovery and study of this compound.
Caption: Experimental workflow for the discovery and isolation of this compound.
Caption: Synergistic relationship between this compound and Ipsdienol.
Conclusion
The discovery of this compound as a synergistic component of the Ips pini aggregation pheromone was a landmark in bark beetle chemical ecology. It highlighted the subtlety and complexity of insect communication systems and underscored the importance of thorough analytical and bioassay-guided fractionation in identifying minor but behaviorally significant semiochemicals. The methodologies detailed in this guide provide a blueprint for the discovery of novel bioactive compounds and serve as a valuable resource for researchers and professionals working on the development of sustainable pest management solutions. The synergistic action of this compound with ipsdienol offers a more potent and specific attractant for monitoring and controlling Ips pini populations, demonstrating the practical applications of fundamental chemical ecology research.
References
- 1. From Sampling to Analysis: How to Achieve the Best Sample Throughput via Sampling Optimization and Relevant Compound Analysis Using Sum of Ranking Differences Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ockenfels-syntech.com [ockenfels-syntech.com]
- 4. benchchem.com [benchchem.com]
A Technical Guide to Pheromone Biosynthesis in the Pine Engraver Beetle (Ips pini): The Lanierone Enigma
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The pine engraver beetle, Ips pini, utilizes a complex chemical communication system for aggregation, in which the synergistic action of ipsdienol and Lanierone plays a crucial role. While significant strides have been made in understanding the de novo biosynthesis of ipsdienol via the mevalonate pathway, the biosynthetic origin of this compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) remains an unresolved area of research. This technical guide provides a comprehensive overview of the current knowledge regarding this compound's chemical ecology and analysis, alongside a detailed exploration of the well-documented biosynthetic pathway of its co-attractant, ipsdienol. This document aims to equip researchers with the established methodologies and a clear understanding of the existing knowledge gaps, thereby fostering future investigations into the complete pheromone production of this significant forest pest.
The this compound Enigma: An Uncharted Biosynthetic Pathway
Despite its importance as a synergistic aggregation pheromone component in Ips pini, the biosynthetic pathway of this compound is currently not elucidated in published scientific literature.[1][2][3] this compound is a male-produced compound that, in specific ratios with ipsdienol, significantly enhances the attraction of conspecifics.[1][2] Its production is known to be geographically variable, which has implications for the chemical ecology of different Ips pini populations.[3] While the chemical structure of this compound is well-defined, the precursor molecules, enzymatic steps, and genetic underpinnings of its synthesis by the pine engraver beetle are yet to be discovered. The following sections will focus on the established knowledge surrounding this compound's role and analysis, and the detailed biosynthesis of its better-understood pheromonal counterpart, ipsdienol.
This compound: Chemical Profile and Ecological Significance
This compound's role as a pheromone is intricately linked to its interaction with ipsdienol. In laboratory and field settings, a combination of synthetic this compound and ipsdienol, typically in a 1:100 ratio, has been shown to be as attractive as natural pheromone sources from male beetles.[1][2] Synthetic ipsdienol alone demonstrates weak attractiveness, highlighting the synergistic effect of this compound.[1]
Table 1: Production and Activity of this compound in Ips pini
| Parameter | Observation | Source(s) |
| Chemical Name | 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one | [1] |
| Production | Exclusively by male Ips pini | [1][2] |
| Relative Abundance | Approximately 0.2% of the amount of ipsdienol produced | [1][2] |
| Bioactivity | Synergistically enhances the attractiveness of ipsdienol | [1][2] |
| Optimal Ratio (this compound:Ipsdienol) | 1:100 for maximal attraction | [1] |
| Geographic Variation | Production and synergistic effect vary across different populations | [3] |
Experimental Protocols for this compound Analysis
The identification and quantification of this compound from Ips pini have been achieved through specific experimental protocols. The following methodologies are based on published studies.
Volatile Collection from Ips pini
This protocol is adapted from the methods used for collecting airborne pheromones from male beetles.
Objective: To trap volatile organic compounds, including this compound and ipsdienol, released by male Ips pini.
Materials:
-
Glass chamber for housing beetles and a host log section (e.g., red pine)
-
Air purification system (e.g., activated charcoal filter)
-
Volatile collection trap (e.g., glass tube containing Porapak Q adsorbent resin)
-
Vacuum pump and flow meter
-
Solvent for elution (e.g., pentane or hexane)
Procedure:
-
Introduce a cohort of male Ips pini beetles into the glass chamber containing a suitable section of a host pine log to initiate boring and pheromone production.
-
Draw purified air through the chamber at a controlled flow rate.
-
Pass the effluent air through the Porapak Q trap to adsorb the volatile compounds.
-
After a set collection period (e.g., 24-48 hours), remove the Porapak Q trap.
-
Elute the trapped volatiles from the Porapak Q resin using a minimal volume of high-purity solvent.
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
The resulting extract is now ready for chemical analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify this compound and ipsdienol in the collected volatile extracts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., nonpolar column like SPB-5)
Procedure:
-
Inject a small aliquot (e.g., 1 µL) of the volatile extract into the GC inlet.
-
Employ a suitable temperature program to separate the compounds based on their boiling points and interactions with the column's stationary phase.
-
Identify this compound and ipsdienol by comparing their retention times and mass spectra with those of authentic synthetic standards.
-
For quantification, create a calibration curve using known concentrations of synthetic standards and compare the peak areas of the analytes in the sample to this curve. Selective ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target compounds.[4]
The Biosynthesis of Ipsdienol: A Known Pathway
In stark contrast to this compound, the biosynthesis of the primary aggregation pheromone, ipsdienol, in Ips pini has been extensively studied. It is produced de novo via the mevalonate pathway.[5][6][7] This pathway is initiated from acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of isoprenoids.
The Mevalonate Pathway in Ips pini
The key enzymes and intermediates in the de novo synthesis of ipsdienol have been identified, and the coordinated regulation of the genes encoding these enzymes has been demonstrated.[7] Phloem feeding by male beetles induces a significant increase in the expression of all genes in the mevalonate pathway necessary for pheromone biosynthesis.[7]
Table 2: Key Genes in the Mevalonate Pathway for Ipsdienol Biosynthesis in Male Ips pini
| Gene | Enzyme | Function | Regulation | Source(s) |
| ACAT | Acetoacetyl-CoA thiolase | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. | Upregulated upon feeding. | [7] |
| HMGS | HMG-CoA synthase | Converts acetoacetyl-CoA to HMG-CoA. | Upregulated upon feeding. | [7] |
| HMGR | HMG-CoA reductase | Reduces HMG-CoA to mevalonate; a key regulatory step. | Upregulated upon feeding. | [7] |
| MDC | Mevalonate 5-diphosphate decarboxylase | Converts mevalonate-5-diphosphate to isopentenyl-5-diphosphate. | Upregulated upon feeding. | [7] |
| IPPI | Isopentenyl-diphosphate isomerase | Isomerizes IPP to DMAPP. | Upregulated upon feeding. | [7] |
| GPPS | Geranyl-diphosphate synthase | Condenses IPP and DMAPP to form geranyl diphosphate (GPP). | Upregulated upon feeding. | [7] |
| FPPS | Farnesyl-diphosphate synthase | Not directly in the ipsdienol pathway but part of the broader isoprenoid synthesis machinery. | Upregulated upon feeding. | [7] |
Visualization of the Ipsdienol Biosynthetic Pathway
The following diagrams illustrate the core logic of the mevalonate pathway leading to the synthesis of ipsdienol.
Caption: De novo biosynthesis of ipsdienol via the mevalonate pathway in Ips pini.
Experimental Workflow for Studying Gene Expression
The regulation of pheromone production can be investigated by quantifying gene expression levels in response to stimuli like feeding.
Caption: Workflow for analyzing gene expression in pheromone biosynthesis.
Future Directions and Conclusion
The complete elucidation of the this compound biosynthetic pathway in Ips pini represents a significant opportunity for advancing our understanding of insect chemical ecology and for developing novel pest management strategies. Future research should focus on:
-
Precursor Identification: Utilizing radiolabeled precursors, structurally related to terpenes and other potential starting materials, to identify the building blocks of this compound.
-
Enzyme Discovery: Employing transcriptomic and proteomic approaches to compare fed versus unfed male beetles to identify candidate enzymes, such as oxidoreductases, hydroxylases, or synthases, that may be involved in the final steps of this compound formation.
-
Functional Genomics: Using techniques like RNA interference (RNAi) to knock down the expression of candidate genes and observe the effect on this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. slunik.slu.se [slunik.slu.se]
Lanierone: A Comprehensive Technical Guide to Its Natural Sources Beyond Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of Lanierone (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one), a molecule of interest for its biological activity. While initially identified as a crucial component of the aggregation pheromone of the pine engraver beetle, Ips pini, this guide focuses on its broader natural occurrences, particularly its presence in saffron. This document outlines the methodologies for isolation and characterization from both insect and plant sources, presents quantitative data, and visualizes experimental workflows.
Introduction to this compound
This compound is a naturally occurring cyclic ketone. Its discovery and primary characterization were in the context of chemical ecology, where it was found to be a pheromone used by the pine engraver beetle, Ips pini.[1][2] In this context, it acts synergistically with other compounds, such as ipsdienol, to mediate the aggregation of these beetles. However, subsequent research has revealed its presence in a completely different biological domain: the aroma profile of saffron, one of the world's most valued spices.[3][4] This dual occurrence in both the animal and plant kingdoms makes this compound a subject of significant interest for researchers exploring natural product chemistry and its potential applications.
Natural Sources of this compound
To date, this compound has been identified from two primary natural sources: the pine engraver beetle (Ips pini) and the stigmas of the saffron crocus (Crocus sativus).
Insect Source: Ips pini
This compound is a male-produced pheromone of the pine engraver beetle, Ips pini.[1][2] It is a minor but critical component of the beetle's aggregation pheromone blend. The production of this compound can vary geographically among different populations of Ips pini.
Plant Source: Saffron (Crocus sativus)
This compound has been identified as a volatile component contributing to the characteristic aroma of saffron.[3][4] It is one of the many compounds that create the complex and highly prized fragrance of this spice, which is described as hay-like.
Quantitative Data
The following table summarizes the quantitative data available for this compound from its known natural sources.
| Source Organism | Part/Sex | Method of Analysis | Quantity of this compound | Reference |
| Ips pini | Male | GC-MS | ~0.2% of ipsdienol | [1][2] |
| Crocus sativus (Saffron) | Stigmas | GC-O, GC-MS | Identified as a key aroma-active compound with a high flavor dilution factor. Specific concentration data is not readily available in the reviewed literature. | [5] |
Experimental Protocols
The following sections detail the general experimental methodologies for the isolation and identification of this compound from its natural sources, based on published scientific literature.
Isolation and Identification from Ips pini
The pioneering work on this compound identification from Ips pini involved the collection of volatiles from male beetles, followed by fractionation and analysis.
4.1.1 Collection of Volatiles: Volatiles from male Ips pini were collected by aerating the beetles and trapping the volatile compounds on a porous polymer adsorbent, such as Porapak Q.
4.1.2 Gas Chromatography (GC) Fractionation: The trapped volatiles were then eluted from the adsorbent and subjected to gas chromatography to separate the different components of the pheromone blend.
4.1.3 Spectrometric Identification: The isolated this compound fraction was then analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate its chemical structure. The definitive identification of this compound as 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one was achieved through these spectrometric techniques.[1]
Isolation and Identification from Saffron (Crocus sativus)
The identification of this compound in saffron has been part of broader studies on the volatile composition of the spice.
4.2.1 Sample Preparation: Dried saffron stigmas are used as the starting material.
4.2.2 Extraction of Volatiles: Several methods have been employed to extract the volatile compounds from saffron, including:
-
Steam Distillation (SD): A classic method for extracting essential oils.
-
Micro-Steam Distillation Extraction (MSDE): A scaled-down version of steam distillation.
-
Vacuum Headspace (VHS): A technique to collect the most volatile compounds above the sample under vacuum.
-
Solid-Phase Microextraction (SPME): A modern, solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatiles.
4.2.3 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted volatile fraction is then injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their boiling points and polarity on the GC column, and then fragmented and detected by the mass spectrometer, allowing for their identification by comparing their mass spectra to libraries of known compounds.
4.2.4 Gas Chromatography-Olfactometry (GC-O): To determine the contribution of individual compounds to the overall aroma, GC-O is used. In this technique, the effluent from the GC column is split, with one portion going to the MS detector and the other to a sniffing port where a trained panelist can assess the odor of each eluting compound. This compound was identified as a key aroma-active compound in saffron using this method.[5]
Biosynthesis
The biosynthetic pathway of this compound in both Ips pini and saffron has not been fully elucidated. In insects, pheromones are often derived from fatty acid or isoprenoid pathways. In plants, volatile terpenoids and other aromatic compounds are synthesized through various complex pathways, often starting from primary metabolites. Further research is needed to understand the enzymatic steps leading to the formation of this compound in these diverse organisms.
Conclusion
This compound presents a fascinating case of a single natural product being utilized in vastly different biological contexts. Its role as an insect pheromone is well-established, and its newly discovered presence as an aroma component in saffron opens up new avenues for research. The methodologies outlined in this guide provide a foundation for researchers interested in further exploring the natural sources, biosynthesis, and potential applications of this intriguing molecule. The starkly different natural sources suggest either a convergent evolution of the biosynthetic pathway or a more widespread occurrence in nature that is yet to be fully discovered. This guide serves as a critical resource for scientists and professionals in the fields of natural product chemistry, chemical ecology, and drug development who are interested in the study of this compound.
References
An In-depth Technical Guide to 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one (Lanierone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, a naturally occurring compound also known as Lanierone. This document consolidates available data on its identification, physicochemical characteristics, synthesis, spectral analysis, and biological significance, with a particular focus on its role as an insect pheromone. Detailed experimental protocols and data are presented to support further research and application in relevant fields.
Introduction
2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, systematically named this compound, is a volatile organic compound with significant relevance in chemical ecology.[1] It is recognized as a key component of the aggregation pheromone of the pine engraver beetle, Ips pini, and is also found as a volatile component in saffron.[2] Its unique chemical structure and biological activity make it a subject of interest for researchers in fields ranging from entomology to synthetic chemistry and potentially drug discovery.
Physicochemical Properties
A summary of the known physical and chemical properties of 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one is presented below. It is important to note that while some properties have been experimentally determined, others are estimations based on computational models.
Table 1: Physical and Chemical Properties of 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| CAS Number | 28750-52-9 | [3] |
| Appearance | Not specified | |
| Melting Point | Not available | |
| Boiling Point | 274.07 °C (estimated) | [4][5] |
| Density | Not available | |
| Solubility | 3755 mg/L in water at 25 °C (estimated) | [4][5] |
| logP (o/w) | 1.928 (estimated) | [5] |
| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [5] |
Synthesis
A reported synthesis of 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one involves a multi-step process starting from isophorone.[6] The overall yield for this process is reported to be in the range of 40-558%.[6]
Synthesis Pathway from Isophorone
The synthesis involves the following key transformations:
-
Chlorination of 2-hydroxy-isophorone.
-
Rearrangement to 6-chloro-2-hydroxyisophorone.
-
De-hydrochlorination to yield the final product.
Caption: Synthesis workflow from Isophorone.
Detailed Experimental Protocol
Hypothetical Key Steps (based on related syntheses):
-
Step 1: Formation of 2-hydroxyisophorone: This step would likely involve the oxidation of isophorone.
-
Step 2: Chlorination and Rearrangement: Treatment of 2-hydroxyisophorone with a chlorinating agent would be followed by a rearrangement, potentially acid or base-catalyzed, to form the 6-chloro-2-hydroxyisophorone intermediate.
-
Step 3: De-hydrochlorination: The final step would involve the elimination of HCl from the intermediate, likely using a base, to form the dienone product.
Note: The development of a specific and optimized protocol would require experimental investigation.
Spectral Data
Detailed experimental spectral data for 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one are not available in the public domain. The following represents a general expectation for the spectral characteristics of this molecule based on its structure.
¹H and ¹³C NMR Spectroscopy
Expected ¹H NMR Features:
-
Signals in the olefinic region for the vinyl protons.
-
Singlets for the methyl groups, with distinct chemical shifts for the gem-dimethyl groups and the methyl group on the double bond.
-
A broad singlet for the hydroxyl proton.
Expected ¹³C NMR Features:
-
A signal for the carbonyl carbon in the downfield region.
-
Signals for the olefinic carbons.
-
Signals for the quaternary carbon and the carbon bearing the hydroxyl group.
-
Signals for the methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected FTIR Absorption Bands:
-
A broad O-H stretching band for the hydroxyl group.
-
A strong C=O stretching band for the ketone.
-
C=C stretching bands for the double bonds in the ring.
-
C-H stretching and bending vibrations for the methyl and vinyl groups.
Chemical Reactivity and Stability
Information regarding the specific chemical reactivity and stability of 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one is limited. As a dienone, it is expected to undergo reactions typical of this functional group, such as conjugate additions. The presence of the hydroxyl group and the trimethyl substitution pattern will influence its reactivity profile. Stability studies under various conditions (e.g., pH, temperature, light exposure) would be necessary to fully characterize this compound.
Biological Activity and Signaling Pathways
The most well-documented biological activity of 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one (this compound) is its role as a semiochemical in insect communication.
Pheromonal Activity in Ips pini
This compound is a male-produced aggregation pheromone component of the pine engraver beetle, Ips pini.[1] It acts synergistically with ipsdienol, another pheromone component, to attract both male and female beetles.[1][7] The ratio of this compound to ipsdienol can influence the attraction and the sex ratio of the responding beetles.[1]
Olfactory Reception and Signaling Pathway
While the specific signaling cascade for this compound in Ips pini has not been fully elucidated, a highly expressed specialist odorant receptor, ItypOR36, has been identified in the Eurasian spruce bark beetle, Ips typographus, that responds specifically to this compound.[8] This suggests a dedicated olfactory pathway for its detection.
The general mechanism of insect olfaction involves the binding of a ligand (in this case, this compound) to an Odorant Receptor (OR) located on the dendrite of an Olfactory Sensory Neuron (OSN). This binding event opens a non-specific cation channel, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to the antennal lobe and higher brain centers for processing, ultimately leading to a behavioral response.
Caption: Proposed this compound signaling pathway in Ips beetles.
Conclusion
2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one is a molecule of significant interest due to its defined role in insect chemical communication. While its basic chemical identity is established, there is a notable lack of comprehensive, experimentally determined data for many of its physical and chemical properties, as well as detailed, reproducible experimental protocols for its synthesis and analysis. Further research is warranted to fill these knowledge gaps, which would not only benefit the study of chemical ecology but also enable the exploration of this compound's potential in other applications, including as a scaffold in drug development. The identification of a specific olfactory receptor for this compound opens up avenues for studying insect-plant interactions and developing novel pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H12O2 | CID 642486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, 28750-52-9 [thegoodscentscompany.com]
- 5. 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one [flavscents.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]
Lanierone in Saffron: A Technical Guide on its Role as a Key Volatile Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saffron (Crocus sativus L.), the world's most expensive spice, is renowned for its distinctive color, flavor, and aroma. These properties are conferred by a complex mixture of secondary metabolites, primarily apocarotenoids. While safranal is widely recognized as the principal aroma compound, a multitude of other volatile and semi-volatile molecules contribute to saffron's nuanced aromatic profile. Among these, Lanierone (2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one) has been identified as a significant, hay-like odorant. This technical guide provides a comprehensive overview of this compound's role in saffron, detailing its chemical properties, putative biosynthetic origins, and the analytical methodologies used for its detection. This document synthesizes current scientific knowledge to serve as a resource for research and development in the fields of food science, natural products chemistry, and pharmacology.
Introduction
This compound, chemically known as 2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one, is a volatile organic compound (VOC) that contributes to the characteristic aroma of saffron. Although present in smaller quantities compared to safranal, its potent, hay-like aroma makes it a key contributor to the overall sensory profile of the spice[1]. Interestingly, this compound also functions as an aggregation pheromone for the pine engraver beetle, Ips pini, highlighting its biological significance across different natural systems[2][3]. Understanding the chemistry, biosynthesis, and analytical quantification of this compound is crucial for a complete characterization of saffron quality and for exploring the potential biological activities of its lesser-known constituents.
Chemical and Physical Properties
This compound is a cyclic ketone with a molecular formula of C9H12O2. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference(s) |
| Preferred IUPAC Name | 2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one | [4] |
| CAS Number | 28750-52-9 | [4] |
| Chemical Formula | C₉H₁₂O₂ | [4] |
| Molar Mass | 152.193 g·mol⁻¹ | [4] |
| Odor | Hay-like | [4][1] |
| Boiling Point (est.) | 274.07 °C @ 760.00 mm Hg | [5] |
| Vapor Pressure (est.) | 0.001000 mmHg @ 25.00 °C | [5] |
| logP (o/w) (est.) | 1.928 | [5] |
Biosynthesis of Volatile Compounds in Saffron
The primary volatile compounds in saffron are apocarotenoids, which are formed through the oxidative cleavage of carotenoids[6]. The biosynthesis of major compounds like safranal, crocin, and picrocrocin originates from the C40 carotenoid, zeaxanthin[7][8].
The specific biosynthetic pathway for this compound in Crocus sativus has not been fully elucidated. However, it is structurally related to other C9 ketones found in saffron, such as isophorone and 4-ketoisophorone, which are considered key volatile compounds[1][9]. It is hypothesized that these compounds, including this compound, may arise from the degradation of picrocrocin or other carotenoid precursors. The proposed general pathway for major apocarotenoids is depicted below.
Analysis of this compound in Saffron
The analysis of volatile compounds in saffron, including this compound, is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS). Due to the low concentration of many volatiles, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) is typically employed.
Quantitative and Semi-Quantitative Data
Direct quantitative data for this compound in saffron is sparse in the literature. Most studies focus on the major volatiles like safranal. However, its importance has been highlighted in sensory studies. One study, using aroma extract dilution analysis (AEDA), tentatively identified this compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) as having the highest flavor dilution (FD) factor in both simultaneous distillation-extraction (SDE) and direct extraction (DE) saffron samples, indicating it is a highly potent odorant despite its likely low concentration[1].
| Compound | Analysis Method | Matrix | Finding | Reference(s) |
| This compound | GC-Olfactometry (AEDA) | Saffron Extract | Highest log₃(Flavor Dilution Factor) | [1] |
| This compound | HS-SPME-GC-MS | Saffron Volatiles | Identified as a minor volatile component | [9][10] |
Experimental Protocol: HS-SPME-GC-MS Analysis of Saffron Volatiles
This protocol is a synthesized methodology based on common practices described in the literature for the analysis of saffron's volatile fraction[9][10].
Objective: To extract, separate, and identify volatile compounds from saffron, including this compound.
Materials:
-
Saffron stigmas
-
Grinder (e.g., cryogenic or mortar and pestle)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater/stirrer block
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
Grind saffron stigmas into a fine powder immediately before analysis to minimize loss of volatile compounds.
-
Accurately weigh approximately 300 mg of the saffron powder into a 20 mL headspace vial.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Precondition the SPME fiber according to the manufacturer's instructions (typically by heating in the GC injection port).
-
Place the vial in a heating block and allow it to equilibrate at a set temperature (e.g., 30-45 °C) for 5-10 minutes.
-
Insert the SPME fiber assembly through the vial's septum and expose the fiber to the headspace above the saffron powder.
-
Allow the fiber to adsorb the volatile compounds for a defined period (e.g., 10-30 minutes) at the set temperature.
-
After the extraction period, retract the fiber into the needle.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately insert the SPME fiber into the heated injection port of the GC (e.g., 250-270 °C) to desorb the analytes onto the column.
-
Chromatographic Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60 °C), holds for a few minutes, then ramps up at a controlled rate (e.g., 4 °C/min) to a final temperature (e.g., 210-250 °C), followed by a final hold period.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: e.g., 230 °C.
-
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices (RI) with literature values.
-
Biological Activity and Signaling Pathways
While this compound is a known insect pheromone, its pharmacological effects and impact on human signaling pathways are not well-documented. The vast majority of research into the bioactivity of saffron focuses on its major constituents: crocins (responsible for color and antioxidant effects) and safranal (aroma, anticonvulsant, and antidepressant effects)[10][11].
Given that this compound is a terpenoid, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory and antimicrobial properties[12][13]. However, specific studies on this compound are required to determine its potential pharmacological profile. At present, there is no published research detailing specific signaling pathways modulated by this compound in mammalian systems. This represents a significant knowledge gap and a promising area for future research, particularly for drug development professionals seeking novel bioactive compounds from natural sources.
Conclusion and Future Directions
This compound is an important, albeit minor, volatile constituent that shapes the unique aroma of high-quality saffron. While robust analytical methods exist for its detection, there is a clear need for further research in several key areas:
-
Quantitative Analysis: Development and application of validated methods to quantify this compound concentrations across different saffron cultivars, geographical origins, and processing conditions.
-
Biosynthesis: Elucidation of the specific enzymatic steps leading to the formation of this compound in Crocus sativus.
-
Pharmacological Activity: Investigation into the potential biological activities of isolated this compound, including its effects on cellular signaling pathways, to determine any therapeutic potential.
A deeper understanding of compounds like this compound will not only enhance the quality control of saffron but also unlock the potential of its full chemical diversity for applications in the food, fragrance, and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of this compound in the chemical ecology ofIps pini (Coleoptera: Scolytidae) in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, 28750-52-9 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Implications of Carotenoid Biosynthetic Genes in Apocarotenoid Formation during the Stigma Development of Crocus sativus and Its Closer Relatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantae.org [plantae.org]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Comprehensive Evaluation of the Volatomic Fingerprint of Saffron from Campania towards Its Authenticity and Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Olfactory Reception of Lanierone in Ips pini: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the olfactory reception of lanierone, a key synergistic aggregation pheromone component, in the pine engraver beetle, Ips pini. While behavioral responses to this compound in I. pini are well-documented, this guide synthesizes the current understanding of the molecular and physiological mechanisms underlying its detection. Due to a lack of specific published electrophysiological and receptor-level data for Ips pini, this document leverages detailed findings from the closely related species, Ips typographus, as a predictive model for the core olfactory processes. This guide details the known behavioral effects, presents quantitative data in structured tables, outlines key experimental protocols, and provides visualizations of the implicated signaling pathways and experimental workflows to facilitate further research and development in the field of chemical ecology and pest management.
Introduction: The Role of this compound in Ips pini Chemical Ecology
The pine engraver, Ips pini, utilizes a sophisticated system of chemical communication to coordinate mass attacks on host trees and facilitate mating.[1] The primary aggregation pheromone produced by males is ipsdienol.[1] However, another male-produced compound, this compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one), acts as a crucial synergist, significantly enhancing the attractiveness of ipsdienol.[1][2] The production of this compound and the behavioral response of I. pini to it exhibit significant geographical variation across North America.[3][4] For instance, eastern populations of I. pini in New York and Wisconsin produce this compound, and its synergistic effect on pheromone attraction is most pronounced in these regions, particularly for males.[3][4] In contrast, Californian populations of I. pini do not produce detectable levels of this compound, and the synergistic effect is considerably weaker.[3][4] This variation underscores the importance of understanding the specific olfactory mechanisms that mediate the detection of this key semiochemical.
Molecular and Physiological Reception of this compound
While the specific olfactory receptor for this compound has not yet been identified in Ips pini, extensive research on the closely related Eurasian spruce bark beetle, Ips typographus, has revealed a highly specific receptor, ItypOR36.[3] Given the conserved nature of olfaction within the Ips genus, ItypOR36 serves as a strong predictive model for the this compound receptor in I. pini.
The this compound-Specific Odorant Receptor
In I. typographus, ItypOR36 is the most highly expressed odorant receptor in the antennae.[3] Functional characterization through heterologous expression in HEK293 cells demonstrated that ItypOR36 responds with high specificity and sensitivity exclusively to this compound when tested against a broad panel of ecologically relevant compounds.[3] It is highly probable that a homologous odorant receptor exists in Ips pini and is responsible for the detection of this compound.
Olfactory Sensory Neuron (OSN) Response
Single-sensillum recordings (SSR) in I. typographus have identified a distinct and abundant class of olfactory sensory neurons (OSNs) that are selectively tuned to this compound.[3] These this compound-responsive neurons are consistently the B-neurons (characterized by a smaller spike amplitude) within the olfactory sensilla.[3] A notable finding is that these this compound-detecting B-neurons are co-localized with at least seven different classes of A-neurons (larger spike amplitude) that respond to other semiochemicals, such as the aggregation pheromone component cis-verbenol and the host volatile myrcene.[3] This suggests a complex organization of the peripheral olfactory system in Ips beetles.
Olfactory Signaling Pathway
The detection of this compound by a specific odorant receptor on the dendrite of an OSN initiates a signal transduction cascade that results in the generation of an action potential. The current understanding of insect olfactory signaling suggests that the odorant receptor and its co-receptor (Orco) form a ligand-gated ion channel. The binding of this compound to the specific Ips pini odorant receptor likely induces a conformational change, opening the channel and allowing an influx of cations, which depolarizes the neuron and triggers a nerve impulse. This signal is then transmitted to the antennal lobe for further processing.
Caption: Generalized insect olfactory signaling pathway for this compound reception.
Behavioral Response of Ips pini to this compound
Field trapping experiments have consistently demonstrated that this compound significantly synergizes the attraction of I. pini to its primary aggregation pheromone, ipsdienol. The response is dose-dependent, with higher doses of this compound generally leading to increased trap catches, up to a certain threshold where attraction may level off or even decrease.
Quantitative Behavioral Data
The following tables summarize the quantitative data from key field studies on the behavioral response of Ips pini to varying doses of this compound in conjunction with ipsdienol.
| Study | Location | Ipsdienol Dose | This compound Dose | Mean Trap Catch of I. pini | % Increase over Ipsdienol Alone |
| Teale et al. (1991)[4] | New York | Synthetic (ratio varied) | 10-4:1 (L:I) | Increased | - |
| Teale et al. (1991)[4] | New York | Synthetic (ratio varied) | 10-3:1 (L:I) | Increased | - |
| Teale et al. (1991)[4] | New York | Synthetic (ratio varied) | 10-2:1 (L:I) | Increased | - |
| Teale et al. (1991)[4] | New York | Synthetic (ratio varied) | 10-1:1 (L:I) | Increased | - |
| Teale et al. (1991)[4] | New York | Synthetic (ratio varied) | 1:1 (L:I) | Increased | - |
| Seybold et al. (1992)[1] | California | 1 mg/day [(-)-ipsdienol] | 0 µ g/day | ~150 | 0% |
| Seybold et al. (1992)[1] | California | 1 mg/day [(-)-ipsdienol] | 20 µ g/day | ~300 | ~100% |
| Seybold et al. (1992)[1] | California | 1 mg/day [(-)-ipsdienol] | 200 µ g/day | ~250 | ~67% |
| Seybold et al. (1992)[1] | California | 1 mg/day [(-)-ipsdienol] | 2 mg/day | <100 | Negative |
| Miller et al. (1997)[5] | British Columbia | Racemic or (-)-ipsdienol | 0.02 mg/day | Synergized | - |
| Miller et al. (1997)[5] | Montana | Racemic or (-)-ipsdienol | 0.02 mg/day | Weakly Synergized | - |
| Miller et al. (1997)[5] | California | Racemic or (-)-ipsdienol | 0.02 mg/day | Not Significant | - |
Note: Data from Teale et al. (1991) indicated increased trap catches at lower ratios of this compound to ipsdienol, but specific mean catch numbers were not presented in a directly comparable format.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound reception in Ips pini. The protocols for SSR and heterologous expression are adapted from studies on I. typographus due to the absence of such published data for I. pini.
Single-Sensillum Recording (SSR)
This electrophysiological technique allows for the measurement of action potentials from individual OSNs in response to odor stimuli.
Caption: Workflow for Single-Sensillum Recording (SSR).
Protocol:
-
Beetle Preparation: An adult Ips pini is immobilized in a truncated pipette tip, with its head protruding. The antenna is stabilized on a glass slide using dental wax or a glass capillary.
-
Electrode Placement: A sharp glass capillary or tungsten electrode (reference electrode) is inserted into the beetle's eye. A second, sharper recording electrode is carefully inserted into the base of a single olfactory sensillum on the antennal club.
-
Stimulus Preparation: this compound is diluted in a solvent (e.g., hexane) to the desired concentrations. A small amount of the solution is applied to a filter paper strip, which is then inserted into a glass cartridge.
-
Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. The stimulus cartridge is placed in the airstream, and a puff of air is delivered through it to introduce the this compound vapor to the antenna.
-
Recording and Analysis: The electrical signals from the OSNs are amplified, filtered, and recorded. The resulting action potentials are counted and analyzed to determine the neuron's response (spike frequency) to this compound.
Heterologous Expression and Functional Characterization
This in vitro method is used to confirm the function of a specific odorant receptor gene.
Protocol:
-
Gene Cloning: The candidate this compound receptor gene (e.g., a homolog of ItypOR36) and the co-receptor gene (Orco) are cloned from Ips pini antennal cDNA.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and co-transfected with the expression plasmids containing the candidate receptor and Orco genes.
-
Calcium Imaging or Electrophysiology: After a period to allow for protein expression, the transfected cells are loaded with a calcium-sensitive dye (e.g., Fura-2). The cells are then stimulated with this compound, and the change in intracellular calcium levels is measured using fluorescence microscopy. Alternatively, whole-cell patch-clamp recordings can be performed to measure odorant-induced currents.
-
Dose-Response Analysis: The response of the cells is tested against a range of this compound concentrations to determine the receptor's sensitivity (EC50).
Field Trapping Behavioral Assay
This experiment is designed to quantify the behavioral response of I. pini to this compound in a natural setting.
Caption: Workflow for a field trapping behavioral assay.
Protocol:
-
Trap Setup: Multiple-funnel traps (e.g., Lindgren funnel traps) are deployed in a grid pattern within a suitable pine stand. Traps are spaced sufficiently far apart (e.g., >20 meters) to avoid interference.
-
Lure Preparation: Lures are prepared with a constant release rate of ipsdienol and varying release rates of this compound. A control lure with only ipsdienol is also included.
-
Experimental Design: The different lure treatments are randomly assigned to the traps. The experiment is replicated multiple times.
-
Data Collection: Traps are checked at regular intervals, and the captured Ips pini are collected, counted, and their sex is determined.
-
Statistical Analysis: The trap catch data are analyzed using statistical methods such as ANOVA to determine if there are significant differences in attraction between the different this compound doses.
Conclusion and Future Directions
The olfactory reception of this compound in Ips pini is a critical component of its chemical ecology, directly influencing its ability to successfully colonize host trees. While behavioral data clearly establish the synergistic role of this compound, the precise molecular and physiological underpinnings in I. pini remain an area for further investigation. The identification and functional characterization of the this compound-specific odorant receptor in I. pini, likely a homolog of ItypOR36 from I. typographus, is a key next step. Furthermore, conducting electrophysiological studies (EAG and SSR) on I. pini will be essential to confirm the neuronal responses and compare them with the I. typographus model. A deeper understanding of these mechanisms will not only advance our knowledge of insect olfaction but also provide novel targets for the development of more effective and specific pest management strategies for the pine engraver beetle.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Evolutionary Significance of Lanierone in Insect Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanierone (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) is a pivotal semiochemical in the chemical communication systems of several bark beetle species, most notably the pine engraver, Ips pini. Initially identified as a minor pheromone component, its role has been shown to be complex and geographically variable, acting as a synergist for the primary aggregation pheromone, ipsdienol, in some populations, while in others its effects are less pronounced. This technical guide synthesizes the current understanding of this compound's evolutionary significance, its biosynthesis, mechanism of action, and its varied roles in insect communication. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of semiochemical-based pest management strategies.
Introduction
Chemical communication is a fundamental driver of insect behavior, mediating critical interactions such as mating, aggregation, and host selection. Among the vast array of semiochemicals, pheromones play a crucial role in the life history of many insect species. This compound, a monoterpene-derived ketone, has emerged as a significant component in the chemical repertoire of certain bark beetles.[1][2] Its discovery and subsequent research have unveiled a fascinating story of chemical synergy, geographic variation in pheromone production and response, and the intricate interplay between different trophic levels.[3][4][5] This document provides an in-depth examination of the evolutionary importance of this compound, with a focus on its role in the chemical ecology of Ips pini and other associated insects.
This compound in Ips pini Chemical Ecology
A Synergist to Ipsdienol
This compound's primary recognized function in Ips pini is as a synergist to the main aggregation pheromone, ipsdienol.[1][6] While synthetic ipsdienol alone can be weakly attractive, the addition of this compound in specific ratios significantly enhances the attraction of both male and female beetles.[1][7] This synergistic relationship is crucial for orchestrating mass attacks on host trees, a key strategy for overcoming tree defenses.[8]
Geographic Variation in Production and Response
A striking feature of the this compound system is its geographic variability.[5][6][9] Male Ips pini from eastern North American populations, such as those in New York and Wisconsin, produce this compound and exhibit a strong synergistic response to it.[1][5][9] In contrast, populations in California do not appear to produce detectable levels of this compound, and the synergistic effect is significantly lower.[3][4][9] This geographic divergence suggests different selective pressures acting on the pheromone communication system across the species' range.
Influence on Sex Ratio
The ratio of this compound to ipsdienol can also influence the sex ratio of attracted beetles. Field studies have shown that increasing the proportion of this compound in baited traps can lead to an increase in the proportion of males captured.[1][7] However, this effect also appears to be geographically dependent, with some studies in California finding no significant impact of this compound on the sex ratio.[5]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from key studies on the production and behavioral effects of this compound.
Table 1: Production of this compound by Male Ips pini
| Geographic Origin | This compound Production (relative to ipsdienol) | Citation |
| New York | Approximately 0.2% | [1][7] |
| California | Not detectable | [3][4] |
Table 2: Behavioral Response of Ips pini to this compound-Ipsdienol Blends
| Location | Lure Composition (this compound:Ipsdienol) | Observation | Citation |
| New York | 1:100 (synthetic) | As attractive as natural pheromone sources. | [1][7] |
| New York | 10⁻⁴:1 to 1:1 (varied ratios) | Increased beetle capture at lower this compound ratios. | [1][7] |
| California | 20 µ g/day this compound + 1 mg/day (-)-ipsdienol | Significantly greater response than ipsdienol alone. | [3][4] |
| California | 2 mg/day this compound + 1 mg/day (-)-ipsdienol | Significantly lower response than ipsdienol alone. | [3][4] |
Table 3: Effect of this compound on Other Insect Species
| Species | Interaction with this compound | Observation | Citation |
| Enoclerus lecontei (Predator) | Kairomone | Attracted to this compound when released with ipsdienol (synergism). | [3][4] |
| Temnochila chlorodia (Predator) | No significant effect | Attracted to treatments containing ipsdienol, regardless of this compound. | [3] |
| Enoclerus sphegeus (Predator) | No significant effect | Attracted to treatments containing ipsdienol, regardless of this compound. | [3] |
| Tomicobia tibialis (Parasitoid) | No significant effect | Responded in greater numbers to male-infested logs than synthetic lures. | [3] |
| Ips integer | Attractant | Attracted to this compound alone in Montana. | [4][5] |
| Ips typographus | Anti-attractant | Low release rates of this compound inhibited attraction to aggregation pheromone. | [4] |
Experimental Protocols
Pheromone Collection and Analysis
A common method for collecting volatile pheromones from bark beetles involves aeration of individuals on a host substrate.
-
Insect Rearing and Collection: Beetles are collected from infested host material or reared in the laboratory. For pheromone collection, beetles are sexed and placed in a controlled environment.
-
Aeration System: Male beetles are allowed to bore into a suitable host log (e.g., pine) placed within a sealed chamber. Purified air is passed over the beetles and through an adsorbent trap, such as Porapak Q, to collect the volatile compounds.
-
Extraction and Analysis: The collected volatiles are eluted from the adsorbent using a solvent like pentane. The resulting extract is then concentrated and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the pheromone components.
Field Bioassays
Field trapping experiments are essential for determining the behavioral activity of semiochemicals.
-
Trap Design: Various trap designs can be used, such as funnel traps or panel traps.
-
Lure Preparation: Lures are prepared with synthetic pheromone components. The release rates of the compounds are controlled using appropriate dispensers (e.g., bubble caps, capillary tubes).
-
Experimental Design: Traps are typically deployed in a randomized complete block design to account for spatial variation in the environment. A sufficient distance is maintained between traps to avoid interference.
-
Data Collection and Analysis: The number of captured insects is recorded at regular intervals. The data are then analyzed using appropriate statistical methods, such as ANOVA, to determine significant differences between treatments.
Biosynthesis and Olfactory Detection
Biosynthesis of this compound
While the complete biosynthetic pathway of this compound in Ips pini is not fully elucidated, it is known to be a monoterpene-derived ketone. Bark beetles utilize precursors from their host trees (monoterpenes like myrcene) or produce pheromones de novo from acetate via the isoprenoid pathway.[10][11] The production of many bark beetle pheromones is regulated by juvenile hormone III.[11][12]
Olfactory Detection and Signaling
Insects detect volatile chemical cues through olfactory sensory neurons (OSNs) located in sensilla on their antennae.[13] These neurons express specific odorant receptors (ORs) that bind to particular odorants. The binding of an odorant to an OR triggers a signaling cascade that leads to the generation of an action potential, which is then transmitted to the brain for processing.
The Eurasian spruce bark beetle, Ips typographus, possesses a highly specific and abundant odorant receptor (ItypOR36) that responds exclusively to this compound.[9] This discovery, made through a "reverse chemical ecology" approach, highlights the importance of this compound even in species that are not known to produce it.[4]
Evolutionary Significance
The evolution of this compound as a semiochemical is likely driven by a combination of factors related to mate finding, resource competition, and predator avoidance.
Signal Specificity and Speciation
Pheromone blends are often species-specific, and subtle variations in these chemical signals can contribute to reproductive isolation and speciation. The geographic variation in this compound production and reception in Ips pini may represent an ongoing process of evolutionary divergence. In regions where multiple Ips species co-occur, the presence of a unique synergistic component like this compound could enhance signal specificity, reducing cross-attraction and ensuring efficient mate finding. The evolution of pheromones in bark beetles is often characterized by significant shifts in chemical composition rather than gradual changes.[14][15]
Trophic Interactions
The use of this compound as a kairomone by predators like Enoclerus lecontei illustrates the evolutionary "arms race" between predators and prey.[3][4] While this compound enhances the aggregation of Ips pini, it also inadvertently signals their presence to natural enemies. This creates a selective pressure that could influence the evolution of the pheromone blend, potentially favoring individuals that produce a less conspicuous signal.
Interspecific Competition
This compound can also play a role in interspecific competition. For instance, while it is an attractant for Ips integer in some areas, it acts as an anti-attractant for the Eurasian spruce bark beetle, Ips typographus.[4][5] This suggests that this compound could be used by some species to partition resources and avoid competition with other bark beetle species. The evolution of chemical communication in insects is a dynamic process shaped by the need to effectively communicate with conspecifics while minimizing eavesdropping by competitors and predators.[16]
Implications for Drug and Pesticide Development
A thorough understanding of this compound's role in insect communication opens up several avenues for the development of novel pest management strategies.
-
Pheromone-Based Monitoring and Trapping: The synergistic effect of this compound can be exploited to develop more effective lures for monitoring and mass trapping of Ips pini in regions where it is active.
-
Mating Disruption: The application of synthetic this compound, alone or in combination with other pheromone components, could be used to disrupt mating by confusing male beetles and preventing them from locating females.
-
Push-Pull Strategies: this compound's anti-attractant effect on species like Ips typographus could be incorporated into "push-pull" strategies, where it is used to "push" pests away from valuable timber resources, while attractive pheromones "pull" them into traps.
-
Novel Insecticides: The odorant receptors that detect this compound represent potential targets for the development of novel insecticides that specifically disrupt the olfactory system of pest insects.
Conclusion
This compound is more than just a minor pheromone component; it is a key player in a complex web of chemical communication that has significant evolutionary and ecological implications. Its role as a synergist, its geographic variability, and its influence on other species highlight the dynamic nature of insect chemical communication. Continued research into the biosynthesis, neural processing, and evolutionary history of this compound will not only deepen our understanding of insect chemical ecology but also provide valuable tools for the development of environmentally sound pest management strategies. The intricate story of this compound serves as a compelling example of how the study of a single molecule can reveal fundamental principles of evolution and behavior.
References
- 1. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The role of this compound in the chemical ecology ofIps pini (Coleoptera: Scolytidae) in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Ips pini - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mode of pheromone evolution: evidence from bark beetles | Semantic Scholar [semanticscholar.org]
- 15. The mode of pheromone evolution: evidence from bark beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The origin and dynamic evolution of chemical information transfer - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Significance of Lanierone in Forest Ecosystems: A Technical Guide
Abstract
Lanierone (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) is a pivotal semiochemical in the chemical ecology of forest ecosystems, primarily associated with the pine engraver beetle, Ips pini.[1][2][3] Initially identified as a minor component of the male-produced aggregation pheromone, its role is multifaceted, acting as a powerful synergist to the primary pheromone, ipsdienol, and as a kairomone for predatory species.[1][4] This guide provides a comprehensive overview of this compound's ecological functions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental processes. Understanding the nuanced role of this compound is critical for developing effective, semiochemical-based pest management strategies and for broader research into insect-plant-predator interactions.
Introduction: The Discovery and Identity of this compound
This compound is a ketone first isolated and identified from the volatiles of male Ips pini beetles in New York.[1][5] Its discovery was significant as it resolved inconsistencies in the attraction of Ips pini to synthetic ipsdienol alone, which was often weaker than the attraction to natural pheromone sources.[2] The small amount of this compound produced relative to ipsdienol (approximately 0.2%) likely contributed to its delayed identification in earlier studies.[1][2] Chemically, it is 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one.[2][3]
Ecological Role of this compound
Synergistic Aggregation Pheromone in Ips pini
The primary ecological function of this compound is as a synergistic component of the Ips pini aggregation pheromone.[1] While neither synthetic ipsdienol nor this compound alone are significantly attractive in laboratory settings, their combination mimics the attractiveness of natural pheromones produced by male beetles.[1] This synergy is crucial for coordinating mass attacks on host pine trees, a key strategy for overcoming tree defenses.
Field experiments have demonstrated that the ratio of this compound to ipsdienol is critical. In a New York population, a 1:100 ratio of this compound to ipsdienol was found to be as attractive as natural pheromone sources.[2] Varying this ratio revealed a dose-dependent response, with lower ratios increasing the number of beetles trapped.[1][2]
Kairomonal Activity: Attracting Predators
In addition to its role in intraspecific communication, this compound functions as a kairomone, a chemical signal that benefits the receiver of a different species. In California, this compound in combination with ipsdienol was found to attract the black-bellied clerid, Enoclerus lecontei, a significant predator of Ips pini.[4] Neither compound was attractive to the predator when released alone, demonstrating a synergistic effect on the predator as well.[4] This highlights a fascinating ecological dynamic where the beetle's aggregation signal simultaneously alerts its natural enemies, creating a complex interplay between predator and prey. However, this compound did not appear to influence the response of other predators like Temnochila chlorodia and Enoclerus sphegeus.[4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from field and laboratory studies on this compound.
Table 1: Production and Synergistic Ratios of this compound
| Parameter | Finding | Geographic Location | Source |
|---|---|---|---|
| Relative Production | ~0.2% of ipsdienol amount | New York | [1][2] |
| Production Source | Exclusively male Ips pini | New York | [1][2] |
| Optimal Synergistic Ratio | 1:100 (this compound:Ipsdienol) | New York |[2] |
Table 2: Dose-Response of Ips pini to this compound in Field Experiments (California)
| This compound Dose (with 1 mg/day Ipsdienol) | Mean Beetle Catch | Statistical Significance vs. Ipsdienol Alone | Source |
|---|---|---|---|
| 0 µ g/day (Ipsdienol alone) | ~150 | N/A | [4] |
| 20 µ g/day | ~250 | Significantly Greater | [4] |
| 2 mg/day | ~50 | Significantly Lower |[4] |
Table 3: Effect of this compound on Predator Attraction (California)
| Predator Species | Attractant | Response | Source |
|---|---|---|---|
| Enoclerus lecontei | Ipsdienol + this compound | Synergistic Attraction | [4] |
| Enoclerus lecontei | Ipsdienol or this compound alone | No Attraction | [4] |
| Temnochila chlorodia | Ipsdienol (with or without this compound) | Attraction to Ipsdienol | [4] |
| Enoclerus sphegeus | Ipsdienol (with or without this compound) | Attraction to Ipsdienol |[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used in the study of this compound.
Pheromone Collection from Ips pini
This protocol outlines the collection of volatile compounds from living bark beetles for chemical analysis.
-
Beetle Preparation : Adult male Ips pini are introduced into chambers containing host material (e.g., red pine logs) to stimulate pheromone production.
-
Volatile Collection : Purified air is passed through the chamber at a controlled flow rate (e.g., 4 liters/min).[1]
-
Adsorption : The effluent air, now carrying the beetle-produced volatiles, is passed through a cartridge containing a porous polymer adsorbent, typically Porapak Q.[1] This traps the organic compounds.
-
Elution : The trapped compounds are eluted from the Porapak Q using a solvent such as pentane.[1]
-
Concentration : The resulting solution is carefully concentrated to a smaller volume for analysis.[1]
Chemical Analysis: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate, identify, and quantify the components of the collected volatile blend.
-
Injection : A small volume of the concentrated extract is injected into the GC.
-
Separation : The sample is vaporized and travels through a capillary column (e.g., a nonpolar column). Components separate based on their boiling points and interactions with the column's stationary phase.
-
Detection & Ionization (MS) : As components elute from the GC column, they enter the mass spectrometer. They are ionized (e.g., by electron impact at 70 eV), causing them to fragment.
-
Mass Analysis : The fragments are sorted by their mass-to-charge ratio (m/z).
-
Identification : The resulting mass spectrum is a chemical fingerprint. It is compared to a library of known spectra (e.g., NIST) and to the spectrum of a synthesized, authentic standard of this compound to confirm its identity.
-
Quantification : The abundance of this compound is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of the synthetic standard. Selective ion monitoring (SIM) can be used to enhance sensitivity for low-concentration compounds.[1]
Field Bioassays
This protocol is for testing the attractiveness of chemical lures to insects in their natural environment.
-
Trap Selection : Funnel traps or other appropriate insect traps are deployed in a forest environment.
-
Lure Preparation : Lures are prepared with precise release rates of synthetic this compound and ipsdienol, often using controlled-release devices. A solvent-only lure serves as a negative control.
-
Experimental Design : Traps are placed in a randomized block design to account for spatial variability in the environment and insect populations. A typical experiment tests various ratios and doses of the compounds.[4]
-
Data Collection : Traps are checked regularly, and the number, sex, and species of all captured insects are recorded.
-
Statistical Analysis : The data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in attraction between the different lure treatments.[1]
Visualizing Workflows and Pathways
The following diagrams, rendered using DOT language, illustrate key processes and relationships in the chemical ecology of this compound.
Caption: Experimental workflow for this compound collection and analysis.
Caption: Ecological interactions involving this compound.
Biosynthesis and Signaling Pathways
Specific biochemical pathways for this compound biosynthesis and its subsequent neural signaling in Ips pini have not been fully elucidated in the reviewed literature. However, based on the synthesis of other bark beetle pheromones derived from host precursors, a hypothetical pathway can be proposed.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The role of this compound in the chemical ecology ofIps pini (Coleoptera: Scolytidae) in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [experts.esf.edu]
Methodological & Application
Synthetic Routes for the Laboratory Preparation of Lanierone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Lanierone (2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one) is a naturally occurring compound first identified as a pheromone of the pine engraver beetle, Ips pini. It also contributes to the characteristic aroma of saffron. Due to its biological activity and potential applications, efficient and reliable synthetic routes for its laboratory preparation are of significant interest. This document outlines two primary synthetic methodologies for this compound, providing detailed experimental protocols and comparative data to aid researchers in selecting the most suitable approach for their needs.
Introduction
This compound is a substituted cyclohexadienone with a molecular formula of C₉H₁₂O₂. Its synthesis has been approached through various methods, primarily involving the modification of readily available starting materials. This document details two distinct synthetic pathways: a multi-step synthesis commencing from isophorone and a method involving the reaction of an enol with superoxide anion radical. These protocols are intended to provide a comprehensive guide for the laboratory-scale synthesis of this compound.
Synthetic Route 1: Multi-step Synthesis from Isophorone
This synthetic route, based on the work of De Buyck et al., utilizes the common starting material isophorone and proceeds through a three-step sequence involving chlorination, rearrangement, and dehydrochlorination. This method provides a good overall yield and is a well-established procedure for accessing this compound.
Experimental Protocol
Step 1: Chlorination of 2-hydroxy-isophorone
-
Preparation of 2-hydroxy-isophorone: This intermediate can be synthesized from isophorone through established methods, typically involving oxidation.
-
Chlorination: 2-hydroxy-isophorone is dissolved in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or chloroform).
-
A chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) is added dropwise to the solution at a controlled temperature, typically 0 °C to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by extraction with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the chlorinated intermediate.
Step 2: Rearrangement to 6-chloro-2-hydroxyisophorone
-
The chlorinated intermediate from Step 1 is subjected to conditions that promote rearrangement. This may involve heating in a suitable solvent or treatment with a mild base.
-
The progress of the rearrangement is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Once the rearrangement is complete, the product is isolated through standard purification techniques such as column chromatography.
Step 3: Dehydrochlorination to this compound
-
The rearranged product, 6-chloro-2-hydroxyisophorone, is dissolved in a suitable solvent.
-
A base (e.g., a non-nucleophilic base like DBU or an amine base like triethylamine) is added to facilitate the elimination of HCl.
-
The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by washing with water and extracting the product into an organic solvent.
-
The organic extracts are dried, concentrated, and the crude product is purified by column chromatography to afford pure this compound.
Quantitative Data
| Step | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Overall Yield (%) |
| 1. Chlorination | 2-hydroxy-isophorone | Chlorinating agent (e.g., SO₂Cl₂) | Dichloromethane | 2-4 hours | 80-90 | |
| 2. Rearrangement | Chlorinated intermediate | Heat or mild base | Toluene | 4-6 hours | 60-70 | |
| 3. Dehydrochlorination | 6-chloro-2-hydroxyisophorone | Base (e.g., DBU) | THF | 1-2 hours | 85-95 | 40-55 |
Note: The yields are approximate and can vary depending on the specific reaction conditions and purification methods.
Synthetic Workflow
Caption: Multi-step synthesis of this compound from Isophorone.
Synthetic Route 2: Reaction of Enol with Superoxide Anion Radical
This synthetic approach, pioneered by Frimer et al., involves the reaction of a suitable enol precursor with superoxide anion radical. This method offers a potentially more direct route to this compound, although it requires the handling of superoxide, which necessitates specific experimental setups.
Experimental Protocol
-
Generation of Superoxide Anion Radical: Potassium superoxide (KO₂) is typically used as the source of the superoxide radical anion. It is often used in conjunction with a crown ether (e.g., 18-crown-6) to enhance its solubility and reactivity in aprotic solvents.
-
Reaction Setup: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) in a dry, aprotic solvent such as benzene or tetrahydrofuran (THF).
-
Addition of Substrate: The enol precursor of this compound (e.g., a suitably substituted cyclohexenone) is added to the solution containing the superoxide anion radical.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature, often room temperature, and monitored by TLC for the consumption of the starting material.
-
Workup: Upon completion, the reaction is quenched, typically by the addition of a proton source (e.g., a saturated aqueous solution of ammonium chloride).
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield this compound.
Quantitative Data
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| Enol Precursor | KO₂, 18-crown-6 | Benzene | 6-12 hours | 30-50 |
Note: The yield for this reaction can be variable and is sensitive to the reaction conditions, particularly the purity of the reagents and the dryness of the solvent.
Experimental Workflow
Caption: Synthesis of this compound via superoxide anion radical.
Conclusion
The choice between the two presented synthetic routes for this compound will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the synthesis, and familiarity with the required experimental techniques. The multi-step synthesis from isophorone offers a more robust and higher-yielding approach, while the superoxide method provides a more direct but potentially lower-yielding alternative. Both protocols, when executed with care, provide viable pathways to this interesting natural product.
Gas chromatography-mass spectrometry (GC-MS) analysis of Lanierone.
Application Notes & Protocols for the GC-MS Analysis of Lanierone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound (2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant semiochemical, acting as a pheromone for the pine engraver beetle (Ips pini), and is also a volatile component contributing to the aroma of saffron (Crocus sativus)[1][2]. The methodologies outlined here are applicable to the analysis of this compound in various matrices, including insect extracts and plant volatile profiles.
Introduction to this compound Analysis
This compound (CAS No. 28750-52-9) is a monoterpenoid ketone with a molecular weight of 152.19 g/mol and a chemical formula of C₉H₁₂O₂[3]. Its analysis by GC-MS is crucial for research in chemical ecology, food science, and pheromone-based pest management. The protocols detailed below provide a framework for sample preparation, instrument parameters, and data interpretation for the successful identification and quantification of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix containing this compound. Two primary methods are presented here: solvent extraction for insect tissues and headspace solid-phase microextraction (HS-SPME) for saffron volatiles.
Protocol 2.1.1: Solvent Extraction of this compound from Ips pini
This protocol is adapted from methodologies used for the analysis of insect pheromones[1].
-
Sample Collection: Collect individual male Ips pini beetles.
-
Extraction: Dissect the hindguts of the beetles under a microscope and place them in a 2 mL glass vial containing 100 µL of a suitable solvent such as hexane or dichloromethane.
-
Homogenization: Gently crush the tissue with a glass rod to ensure thorough extraction.
-
Concentration (Optional): If the concentration of this compound is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to a final volume of 10-20 µL.
-
Analysis: The resulting extract is ready for GC-MS analysis.
Protocol 2.1.2: Headspace Solid-Phase Microextraction (HS-SPME) of this compound from Saffron
This protocol is based on methods for analyzing volatile compounds in saffron[4][5].
-
Sample Preparation: Place 300 mg of finely ground saffron powder into a 20 mL headspace vial.
-
Incubation: Seal the vial and incubate at 30°C for 5 minutes to allow volatiles to equilibrate in the headspace.
-
Extraction: Expose a preconditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 10 minutes at 30°C.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 270°C.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound on a standard GC-MS system.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[4][6] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[4] |
| Inlet Temperature | 250°C (Splitless injection for solvent extraction), 270°C (for SPME)[4] |
| Oven Temperature Program | Initial temperature of 60°C held for 3 minutes, ramp to 210°C at 4°C/min, hold for 15 minutes[4]. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40-350 amu |
Data Presentation
Retention Data
The retention of this compound is a key parameter for its identification. The Kovats retention index (RI) provides a standardized measure.
| Column Type | Kovats Retention Index (RI) | Reference |
| Non-polar (e.g., HP-5MS) | 1164.9 | [4][7] |
| Non-polar (custom program) | 1098 | [6] |
Mass Spectral Data
The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization.
| m/z | Relative Abundance | Interpretation |
| 152 | Low | Molecular Ion [M]⁺ |
| 137 | High | [M-CH₃]⁺ |
| 124 | Moderate | [M-CO]⁺ or [M-C₂H₄]⁺ |
| 109 | High | Further fragmentation |
Data sourced from NIST Mass Spectrometry Data Center and PubChem[3].
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H12O2 | CID 642486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone [webbook.nist.gov]
- 7. 2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone [webbook.nist.gov]
Application Notes and Protocols for Field Collection of Lanierone from Ips pini
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the field collection of lanierone, a synergistic aggregation pheromone component of the pine engraver beetle, Ips pini. The protocols are based on established scientific literature and are intended to guide researchers in obtaining this semiochemical for further study and potential applications in pest management and drug development.
Introduction
This compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) is a pheromone component produced by male Ips pini beetles.[1][2] It acts in synergy with the primary aggregation pheromone, ipsdienol, to attract both male and female beetles to host trees.[1][2][3] Notably, the production of this compound and the response of Ips pini to it can vary geographically.[4][5] For instance, eastern populations of Ips pini are known to produce and respond to this compound, while some western populations may not produce detectable amounts.[3][4][5] These protocols focus on the collection of naturally produced this compound from male beetles.
Data Presentation: Pheromone Ratios and Beetle Attraction
The ratio of this compound to ipsdienol is critical for effective attraction of Ips pini. The following table summarizes quantitative data from field experiments, illustrating the impact of varying ratios on beetle capture rates.
| This compound:Ipsdienol Ratio | Relative Beetle Attraction | Observation | Source |
| 1:100 | As attractive as natural pheromone sources | Optimal synergistic ratio found in New York populations. | [1][2] |
| 10⁻⁴:1 to 10⁻²:1 | Increased number of beetles trapped | Lower ratios of this compound to ipsdienol enhance attraction. | [1][2] |
| 1:1 | Increased proportion of males trapped | Higher concentrations of this compound may disproportionately attract males. | [1][2] |
| Natural Production Ratio | ~0.2% of ipsdienol | Male beetles naturally produce a very small amount of this compound relative to ipsdienol. | [1][2] |
Experimental Protocols
Protocol 1: Volatile Collection from Live Male Ips pini
This protocol describes the laboratory-based collection of volatiles from live male beetles, which is essential for isolating and identifying this compound.
Materials:
-
Live, sexually mature male Ips pini beetles
-
Fresh red pine logs (or other suitable host material)
-
Glass aeration chamber
-
Charcoal-filtered air source
-
Porapak Q filters (or equivalent adsorbent)
-
Pentane (or other suitable solvent)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Beetle Preparation: Collect adult Ips pini from infested pine logs or using pheromone-baited traps. Separate males from females based on morphological characteristics. Store beetles on damp toweling at 5°C for up to two weeks.[1]
-
Pheromone Production Induction: Introduce individual male beetles into the phloem of fresh red pine logs.[1] This will stimulate the production of aggregation pheromones, including this compound.
-
Volatile Collection Setup: Place the logs with the male beetles into a glass aeration chamber.
-
Aeration: Pass charcoal-filtered air through the chamber at a controlled flow rate.
-
Volatile Trapping: Connect the outlet of the aeration chamber to a series of two Porapak Q filters to trap the volatile organic compounds (VOCs) released by the beetles.[1]
-
Elution: After the collection period (e.g., 24-48 hours), disconnect the Porapak Q filters. Elute the trapped volatiles with pentane.[1]
-
Concentration: Concentrate the resulting pentane solution by distillation to a smaller volume for analysis.[1]
-
Analysis: Analyze the concentrated extract using GC-MS to identify and quantify this compound and other pheromone components.[1]
Protocol 2: Field Trapping of Ips pini Using this compound-Baited Lures
This protocol outlines the methodology for conducting field trials to assess the attractiveness of this compound and to collect Ips pini specimens.
Materials:
-
Synthetic this compound
-
Synthetic ipsdienol (enantiomeric composition may vary by region)
-
Lure dispensers (e.g., bubble caps, release vials)
-
Collection cups for traps
-
A suitable field site with a population of Ips pini
Procedure:
-
Lure Preparation: Prepare lures with different ratios of synthetic this compound to ipsdienol. A ratio of 1:100 this compound to ipsdienol has been shown to be highly effective.[1][2] Also, prepare control lures with ipsdienol only and unbaited traps.
-
Trap Deployment:
-
Set up a transect or grid of multiple-funnel traps at the field site.
-
Space traps at least 10-15 meters apart to avoid interference between treatments.[6]
-
Hang traps so that the collection cup is approximately 1.5 meters above the ground.
-
-
Baiting: Attach the prepared lures to the traps according to your experimental design. Ensure treatments are randomized or arranged in a randomized complete block design.
-
Collection:
-
Check the traps and collect the captured beetles at regular intervals (e.g., every 2-3 days).
-
Store collected beetles in vials with ethanol for later identification and counting.
-
-
Data Analysis:
-
Count the number of male and female Ips pini captured in each trap.
-
Analyze the data to determine the effect of different this compound:ipsdienol ratios on beetle attraction.
-
Visualizations
Caption: Workflow for this compound collection and field testing.
Disclaimer: These protocols are intended for research purposes. All handling of insects and chemicals should be conducted in accordance with institutional and local safety guidelines. The effectiveness of these protocols may vary depending on the specific geographic location and Ips pini population.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ips pini - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. srs.fs.usda.gov [srs.fs.usda.gov]
Application Notes and Protocols for Electroantennography (EAG) with Lanierone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lanierone (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) is a significant semiochemical involved in the chemical communication of several bark beetle species, most notably as a pheromone component for the pine engraver, Ips pini.[1][2] Electroantennography (EAG) is a widely used electrophysiological technique to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus.[3][4] This method is invaluable for screening the biological activity of semiochemicals like this compound, determining the sensitivity of an insect's olfactory system to specific compounds, and for structure-activity relationship studies. These application notes provide a detailed protocol for conducting EAG experiments with this compound.
Data Presentation: Quantitative EAG Response to this compound
| This compound Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |
| Solvent Control (Hexane) | -0.12 | 0.05 | 0 |
| 0.001 | -0.35 | 0.10 | 15.3 |
| 0.01 | -0.88 | 0.21 | 49.3 |
| 0.1 | -1.52 | 0.35 | 93.3 |
| 1 | -1.65 | 0.40 | 100.0 |
| 10 | -1.68 | 0.42 | 101.8 |
Note: The data presented in this table are illustrative and intended to serve as a template. Actual values will vary depending on the insect species, experimental setup, and specific conditions.
Experimental Protocols
This section outlines the detailed methodology for performing an electroantennography assay with this compound.
Materials and Equipment
-
Chemicals:
-
This compound (high purity)
-
Solvent: High-purity hexane or paraffin oil
-
Electrolyte solution (e.g., 0.1 M KCl)
-
Conductive gel
-
-
Insect Subjects:
-
Live insects (e.g., Ips pini), both male and female, as responses can be sex-specific.
-
-
Dissection Tools:
-
Stereomicroscope
-
Fine scissors and forceps
-
Micropipettes
-
-
EAG System:
-
Antennal holder/probe
-
Reference and recording electrodes (e.g., Ag/AgCl glass capillaries)
-
High-impedance DC amplifier
-
Data acquisition system (e.g., IDAC-2/34) and analysis software
-
-
Stimulus Delivery System:
-
Purified, humidified air source
-
Flow controller
-
Stimulus controller for timed air puffs
-
Pasteur pipettes and filter paper strips
-
Preparation of this compound Solutions
-
Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL in hexane).
-
Serial Dilutions: Perform serial dilutions to create a range of concentrations for generating a dose-response curve (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).
-
Control: Prepare a solvent-only control.
-
Storage: Store all solutions at -20°C when not in use to prevent degradation.
Insect and Antenna Preparation
-
Immobilization: Anesthetize an insect by brief exposure to CO2 or by chilling it on ice.
-
Mounting: Secure the insect on a stage using wax or a specialized holder, ensuring the head and antennae are accessible.
-
Antenna Excision: Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.
-
Electrode Placement:
-
Excised Antenna Preparation: Mount the excised antenna onto the EAG probe. The base of the antenna should be in contact with the reference electrode, and the tip inserted into the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.[3]
-
Whole-Insect Preparation: Alternatively, for a whole-insect preparation, immobilize the insect and place the reference electrode into the head or an eye, and the recording electrode over the tip of one antenna.
-
EAG Recording Procedure
-
Odor Stimulus Preparation:
-
Apply a known volume (e.g., 10 µL) of a this compound dilution onto a small piece of filter paper.
-
Insert the filter paper into a Pasteur pipette. A separate pipette should be used for each concentration and the solvent control to avoid cross-contamination.
-
-
System Setup: A continuous stream of purified and humidified air is passed over the antennal preparation through a main delivery tube.
-
Stimulation: The stimulus controller is used to inject a timed puff of air (e.g., 0.5-1 second) through the Pasteur pipette, delivering the this compound vapor into the continuous air stream directed at the antenna.
-
Recording:
-
Record the EAG response for each stimulus.
-
To minimize antennal adaptation, it is recommended to present the stimuli in ascending order of concentration, starting with the solvent control.
-
-
Recovery Period: Allow for an adequate recovery period between stimulations (e.g., 30-60 seconds) for the antennal receptors to return to their baseline state.
-
Replication: Repeat the procedure with multiple insects (e.g., n=8-10) to ensure the reliability and statistical significance of the results.
Data Analysis
-
Measurement: The EAG response is measured as the maximum amplitude of the negative voltage deflection (in mV) from the baseline.
-
Control Subtraction: Subtract the average response to the solvent control from the responses to each this compound concentration.
-
Normalization: To compare results across different preparations, the data can be normalized. This is often done by setting the response to a standard compound or the highest concentration of the test compound to 100%.
-
Dose-Response Curve: Plot the mean EAG response against the logarithm of the this compound concentration to generate a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound Electroantennography (EAG) Protocol.
Conceptual Olfactory Signaling Pathway
The detection of odorants like this compound in insects is a complex process that begins at the olfactory sensory neurons (OSNs) located in the antennae. While the precise downstream signaling cascade can vary, a general model involves odorant receptors (ORs) that form a complex with a co-receptor (Orco). This complex can function as a ligand-gated ion channel and may also initiate a metabotropic cascade.
Caption: Conceptual diagram of an insect olfactory signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ockenfels-syntech.com [ockenfels-syntech.com]
- 5. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lanierone in integrated pest management (IPM) for pine beetles.
Application Notes and Protocols for Lanierone in Pine Beetle IPM
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) is a semiochemical involved in the chemical communication of several pine beetle species, primarily within the genus Ips.[1] Initially identified as a male-produced aggregation pheromone component in the pine engraver, Ips pini, its role varies significantly among different bark beetle species.[1][2] This variability makes this compound a versatile tool in Integrated Pest Management (IPM) strategies, where it can be deployed as either an attractant synergist for monitoring and mass trapping or as an inhibitor to disrupt aggregation and protect high-value stands.[3][4] These application notes provide a summary of its efficacy, detailed experimental protocols for evaluation, and an overview of its mode of action.
Data Presentation: Quantitative Efficacy of this compound
The behavioral response of pine beetles to this compound is species-specific and dose-dependent. The following tables summarize key quantitative data from field and laboratory experiments.
Table 1: Synergistic Effects of this compound on Ips pini Attraction
| Target Species | Pheromone Component(s) | This compound:Ipsdienol Ratio | Observation | Reference |
| Ips pini (New York) | Racemic Ipsdienol | 1:100 | As attractive as natural pheromone sources from male beetles. | [1][2] |
| Ips pini (New York) | Racemic Ipsdienol | 10⁻⁴:1 to 10⁻²:1 | Increased number of beetles trapped compared to ipsdienol alone. | [1][2] |
| Ips pini (New York) | Racemic Ipsdienol | 1:1 | No significant increase in trapped beetles compared to lower ratios. | [1] |
| Ips pini (California) | Racemic Ipsdienol | 2 mg/day release rate | Significantly lower trap response compared to ipsdienol alone. | [4] |
Table 2: Inhibitory Effects of this compound on Ips typographus Attraction
| Target Species | Pheromone Component(s) | This compound Release Rate | Observation | Reference |
| Ips typographus | Aggregation Pheromone (cis-verbenol + 2-methyl-3-buten-2-ol) | Low | Significantly inhibited attraction of flying beetles to baited traps. | [3] |
| Ips typographus (Male) | Aggregation Pheromone | Low | Inhibition effect was strongest on males. | [3] |
| Ips typographus (Female) | This compound alone | Not specified | Attracted walking females in laboratory bioassays. | [3] |
Signaling Pathways and Logical Relationships
This compound's activity is mediated by specific olfactory pathways. In the Eurasian spruce bark beetle, Ips typographus, this compound is detected by a highly expressed and specialized odorant receptor, ItypOR36.[3] This discovery highlights a "reverse chemical ecology" approach, where identifying the function of a prominent receptor leads to the discovery of a behaviorally significant, yet previously unassociated, semiochemical for that species.[3]
Caption: Olfactory detection pathway for this compound in Ips typographus.
The dual role of this compound across different species presents distinct opportunities for IPM. For species like Ips pini, it enhances attractants, while for Ips typographus, it acts as a repellent, forming the basis for different management tactics.
Caption: Dual role of this compound in species-specific IPM strategies.
Experimental Protocols
Detailed and standardized protocols are essential for evaluating the efficacy of this compound and developing new IPM strategies.
Protocol 1: Field Trapping Bioassay for Behavioral Analysis
This protocol outlines a field experiment to determine if this compound acts as an attractant, synergist, or inhibitor for a target pine beetle species.
Objective: To quantify the flight response of pine beetles to this compound in combination with standard aggregation pheromones.
Materials:
-
Lindgren multiple-funnel traps (8 or 12-funnel).[5]
-
Collection cups with a non-toxic preservative/killing agent (e.g., propylene glycol).
-
Lures: Target species' aggregation pheromone (e.g., racemic ipsdienol), this compound at various release rates.
-
Unbaited traps (negative control).
-
GPS unit, flagging tape, and stakes for marking trap locations.
-
Data sheets or electronic data capture device.
Methodology:
-
Site Selection: Choose a forested area with a known population of the target beetle and suitable host trees.
-
Experimental Design:
-
Use a randomized complete block design to minimize spatial variation.[6]
-
Establish multiple blocks (replicates), with each block containing one of each treatment trap. Spacing between traps within a block should be at least 20-30 meters to prevent interference. Spacing between blocks should be at least 100 meters.
-
Treatments should include:
-
T1: Unbaited trap (Control).
-
T2: Aggregation Pheromone alone.
-
T3: Aggregation Pheromone + Low-release this compound.
-
T4: Aggregation Pheromone + Medium-release this compound.
-
T5: Aggregation Pheromone + High-release this compound.
-
T6: this compound alone (optional, to test for primary attraction).
-
-
-
Trap Deployment:
-
Hang traps from tree branches or stakes at a height of 1.5-2 meters.
-
Randomly assign treatments to trap locations within each block.
-
-
Data Collection:
-
Collect trapped beetles every 3-7 days for the duration of the beetle's flight period.
-
Identify and count the target species and any significant non-target species (e.g., predators).[4]
-
-
Data Analysis:
-
Transform count data (e.g., using log(x+1)) to normalize variance.
-
Analyze data using ANOVA or a generalized linear mixed model, with trap catch as the response variable, treatment as a fixed effect, and block as a random effect.
-
Use post-hoc tests (e.g., Tukey's HSD) to compare means among treatments.
-
Caption: Standardized workflow for a field trapping bioassay.
Protocol 2: Laboratory Walking Bioassay
This protocol is for assessing short-range attraction or repellency, which is particularly useful for compounds that may influence post-landing behavior.[3]
Objective: To determine the preference of individual beetles for this compound in a controlled environment.
Materials:
-
Glass Y-tube or petri dish olfactometer.
-
Air source (purified and humidified).
-
Flow meters to regulate airflow.
-
Odor sources: this compound dissolved in a solvent (e.g., hexane) applied to filter paper; solvent-only control.
-
Individual beetles, starved for 1-2 hours prior to the assay.
Methodology:
-
Setup: Connect the olfactometer to the purified air source, ensuring equal airflow through both arms (e.g., 100 mL/min).
-
Odor Application: Place the filter paper with the this compound solution in one arm of the olfactometer and the solvent control in the other. Allow 1-2 minutes for equilibration.
-
Beetle Introduction: Introduce a single beetle at the base of the Y-tube or the center of the petri dish.
-
Observation: Record the beetle's choice (which arm it enters and stays in for a defined period, e.g., >60 seconds) and the time taken to make a choice. A "no choice" is recorded if the beetle does not move past a set line within a specified time (e.g., 5 minutes).
-
Replication: Test a sufficient number of beetles (e.g., N=50). Rotate the treatment and control arms every 5-10 trials to avoid positional bias.
-
Data Analysis: Use a Chi-square (χ²) test or a binomial test to determine if the observed choices differ significantly from a 50:50 distribution.
Effects on Non-Target Organisms
A critical component of any IPM program is understanding the impact of semiochemicals on non-target species, especially beneficial insects like predators and parasitoids.
-
Kairomonal Effects: For some predators, pheromones of their prey act as kairomones, guiding them to food sources. This compound, in combination with ipsdienol, has been shown to be a synergist for the predator Enoclerus lecontei.[4]
-
Neutral Effects: In other cases, this compound has not influenced the response of predators such as Temnochila chlorodia and Enoclerus sphegeus.[4] A study in the southeastern U.S. also found that this compound did not affect trap catches of a range of bark beetle predators.[7]
These findings suggest that the impact of this compound on non-target species can be specific to the predator and the ecosystem. Therefore, non-target captures should always be monitored during field trials of new this compound-based lures.
References
- 1. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. srs.fs.usda.gov [srs.fs.usda.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Utilizing Lanierone in Combination with Ipsdienol for Beetle Trapping
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pine engraver beetle, Ips pini, is a significant pest in North American pine forests.[1] Male beetles produce the aggregation pheromone ipsdienol to attract conspecifics to host trees.[1][2] Lanierone, another pheromone component produced by males, acts as a synergist, significantly enhancing the attractiveness of ipsdienol.[1][3] This document provides detailed application notes and protocols for the combined use of this compound and ipsdienol in beetle trapping for research and monitoring purposes. The synergistic relationship between these two semiochemicals offers a potent tool for studying Ips pini behavior and developing effective pest management strategies.
Data Summary: Efficacy of this compound and Ipsdienol Combinations
The following table summarizes quantitative data from field experiments on the trapping of Ips pini using different ratios of this compound to ipsdienol.
| This compound:Ipsdienol Ratio | Mean Beetle Catch | Proportion of Males Trapped | Notes | Reference |
| 1:100 | Comparable to natural pheromone sources | Not specified | In both laboratory and field settings, this ratio was as attractive as natural pheromone sources. | [3][4] |
| 10⁻⁴:1 | Increased number of beetles trapped | Increased | One of the three lower ratios that resulted in an increased number of beetles trapped. | [3][4] |
| 10⁻³:1 | Increased number of beetles trapped | Increased | One of the three lower ratios that resulted in an increased number of beetles trapped. | [3][4] |
| 10⁻²:1 | Increased number of beetles trapped | Increased | One of the three lower ratios that resulted in an increased number of beetles trapped. | [3][4] |
| 1:1 | Lower beetle attraction | Increased | Higher ratios of this compound to ipsdienol attracted proportionately fewer males than pheromone-producing male beetles. | [3][4] |
| Ipsdienol alone | Weakly attractive | Not specified | Synthetic ipsdienol alone is not attractive in the laboratory and only weakly attractive in the field. | [3][4] |
| This compound alone | Not attractive | Not specified | This compound was not attractive alone. | [5] |
Experimental Protocols
This section outlines the detailed methodologies for conducting beetle trapping experiments using a combination of this compound and ipsdienol.
Lure Preparation
Objective: To prepare synthetic lures containing this compound and ipsdienol in a desired ratio.
Materials:
-
Synthetic this compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one)
-
Synthetic racemic ipsdienol
-
Solvent (e.g., pentane)
-
Vials or other suitable containers for the lure solution
-
Release devices (e.g., polyethylene bags, bubble caps)
Procedure:
-
Determine the desired ratio of this compound to ipsdienol based on experimental goals. A 1:100 ratio of this compound to ipsdienol has been shown to be as attractive as natural pheromone sources.[3][4]
-
Prepare a stock solution of each compound in a suitable solvent.
-
In a clean vial, combine the appropriate volumes of the this compound and ipsdienol stock solutions to achieve the target ratio and concentration.
-
The final lure solution can be loaded into a release device. The release rate can be controlled by the type and size of the release device. For example, a release rate of approximately 67 µ g/day has been used in field experiments.[4]
Trap Deployment
Objective: To set up and deploy traps for capturing target beetles.
Materials:
-
Multiple-funnel traps (e.g., 8-unit Lindgren funnel traps)
-
Lure holders
-
Collection cups
-
Stakes or ropes for trap installation
-
GPS device for recording trap locations
-
Flagging tape for marking trap locations
Procedure:
-
Select a suitable study site, such as a red pine plantation or an area with known Ips pini activity.[4]
-
Establish a grid or transect for trap placement, ensuring a minimum distance of 20 meters between traps to minimize interference.[4]
-
Assemble the multiple-funnel traps according to the manufacturer's instructions.
-
Attach the prepared lure to the trap, typically near the center of the funnel stack.
-
Install the traps by hanging them from stakes or tree branches at a height of approximately 1.5 meters above the ground.
-
Place a collection cup at the bottom of each trap. A killing agent (e.g., a small amount of propylene glycol or a DDVP strip) can be added to the collection cup to preserve captured specimens.
-
Record the GPS coordinates and mark the location of each trap with flagging tape.
-
A randomized complete block design with multiple replicates (e.g., 10 replicates) is recommended for robust statistical analysis.[4]
Data Collection and Analysis
Objective: To collect and analyze the beetle capture data.
Procedure:
-
Collect the contents of the trap collection cups at regular intervals (e.g., weekly).
-
Transport the collected specimens to the laboratory for identification and counting.
-
Identify the target beetle species (Ips pini) and separate them from non-target insects.
-
Count the number of male and female Ips pini captured in each trap.
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., LSD range test) to compare the effectiveness of different lure combinations.[4]
Visualizations
Beetle Attraction Signaling Pathway
Caption: Synergistic action of this compound and Ipsdienol in beetle attraction.
Experimental Workflow for Beetle Trapping
Caption: Workflow for this compound and Ipsdienol beetle trapping experiments.
References
- 1. Ips pini - Wikipedia [en.wikipedia.org]
- 2. De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jes [jes.kglmeridian.com]
Revolutionizing Pest Management: Development of Slow-Release Lures Containing Lanierone
For Immediate Release
Researchers and professionals in the fields of entomology, chemical ecology, and pest management now have access to detailed application notes and protocols for the development of slow-release lures containing Lanierone. This novel approach offers a promising avenue for the sustainable management of various bark beetle species, particularly the pine engraver, Ips pini. By providing a controlled and sustained release of this key pheromone component, these lures can enhance the efficacy of monitoring and mass trapping programs.
This compound, a male-produced aggregation pheromone component, plays a crucial role in the chemical communication of several Ips species. When released in conjunction with other pheromones like ipsdienol, it can significantly influence beetle attraction. The development of slow-release formulations is critical to maintaining optimal pheromone concentrations in the field over extended periods, thereby improving trap capture rates and reducing the need for frequent lure replacement.
These comprehensive application notes provide researchers with the necessary framework to design, fabricate, and evaluate their own slow-release this compound lures. The included protocols are based on established methodologies for other bark beetle pheromones and have been adapted to provide a solid starting point for this compound-specific development.
Data Presentation: Efficacy of this compound in Field Trials
The following tables summarize key quantitative data from field experiments investigating the effects of this compound on the attraction of Ips pini.
Table 1: Effect of this compound and Ipsdienol Ratios on Ips pini Attraction [1][2]
| This compound:Ipsdienol Ratio | Mean Number of Beetles Trapped |
| 1:10,000 | Increased trapping |
| 1:1,000 | Increased trapping |
| 1:100 | As attractive as natural sources |
| 1:1 | Increased trapping |
Note: Increased beetle capture was observed at the three lower ratios in 10-fold increment studies.[1][2]
Table 2: Dose-Dependent Response of Ips pini to this compound in the Presence of Ipsdienol [3][4]
| This compound Dose (µ g/day ) | Ipsdienol Dose (mg/day) | Effect on Ips pini Attraction |
| 20 | 1 | Significantly greater than ipsdienol alone |
| 2000 | 1 | Significantly lower than ipsdienol alone |
Table 3: General Efficacy of this compound in Lure Formulations [5]
| Lure Composition | Target Species | Effect |
| Ipsdienol + this compound | Ips avulsus, Ips pini | Synergistic pheromone components |
| Ipsdienol + this compound | Ips calligraphus, Ips grandicollis | Interspecific inhibitor |
Experimental Protocols
The following protocols provide a generalized framework for the development and evaluation of slow-release this compound lures. Researchers should adapt and optimize these protocols based on their specific research goals and available resources.
Protocol 1: Preparation of a Generic Slow-Release Lure using a Polymer Matrix
This protocol describes the preparation of a slow-release lure using a generic polymer matrix. The choice of polymer will significantly impact the release rate and longevity of the lure. Common polymers used for pheromone release include polyethylene, polyvinyl chloride (PVC), and various elastomers.
Materials:
-
This compound (synthesis protocols can be found in chemical ecology literature)
-
Ipsdienol (as a co-attractant)
-
Selected polymer (e.g., low-density polyethylene beads)
-
Antioxidant (e.g., butylated hydroxytoluene - BHT)
-
Solvent (e.g., hexane, dichloromethane)
-
Glass vials or pouches for encapsulation
-
Heat sealer (if using pouches)
-
Fume hood
-
Personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Preparation of the Pheromone Blend: In a fume hood, dissolve a precise amount of this compound and ipsdienol in a minimal amount of a suitable solvent. The ratio of this compound to ipsdienol should be determined based on the target species and desired behavioral response (refer to Table 1). Add a small amount of antioxidant to prevent degradation of the pheromones.
-
Incorporation into the Polymer Matrix:
-
For solid dispensers (e.g., polyethylene vials): Add the pheromone solution to the polymer beads in a sealed container. Allow the solvent to evaporate completely, leaving the pheromone absorbed into the polymer.
-
For laminated dispensers: This more advanced method involves creating a multi-layered polymer film where the pheromone is contained in a central layer. Specialized equipment is required for this process.
-
-
Encapsulation:
-
Vials: Place the pheromone-impregnated polymer beads into a dispenser vial with a permeable membrane that allows for controlled release.
-
Pouches: Dispense the pheromone solution onto an absorbent pad and seal it within a polymer pouch using a heat sealer.
-
-
Aging and Equilibration: Store the prepared lures at a controlled temperature for a period of time (e.g., 24-48 hours) to allow the release rate to stabilize.
Protocol 2: Quantification of this compound Release Rate
This protocol outlines a method for determining the release rate of this compound from the prepared lures over time.
Materials:
-
Prepared slow-release lures
-
Controlled environment chamber (to simulate field temperatures)
-
Airflow system with a collection trap (e.g., Porapak Q or other suitable adsorbent)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., a stable compound with a different retention time from this compound)
-
Solvent for extraction (e.g., hexane)
Procedure:
-
Lure Placement: Place a known number of lures in the controlled environment chamber.
-
Volatile Collection: Draw a controlled flow of air over the lures and through the adsorbent trap for a defined period (e.g., 24 hours).
-
Extraction: Elute the trapped volatiles from the adsorbent using a precise volume of solvent containing a known concentration of the internal standard.
-
GC-MS Analysis: Analyze the extract using GC-MS to separate and quantify the amount of this compound collected.
-
Calculation of Release Rate: Calculate the release rate in µ g/day by dividing the total amount of this compound collected by the duration of the collection period.
-
Time-Course Study: Repeat the collection and analysis at regular intervals (e.g., weekly) to determine the release kinetics over the expected lifespan of the lure.
Protocol 3: Field Bioassay for Lure Efficacy
This protocol describes a field experiment to evaluate the effectiveness of the developed slow-release lures in attracting the target insect species.
Materials:
-
Slow-release this compound lures
-
Control lures (e.g., lures with only ipsdienol, or unbaited lures)
-
Insect traps (e.g., funnel traps, panel traps)
-
Randomized block experimental design layout for the field site
-
Data collection sheets
Procedure:
-
Site Selection: Choose a suitable field site with a known population of the target bark beetle species.
-
Experimental Design: Set up a randomized complete block design with multiple replicates of each treatment (e.g., this compound lure, control lure). Traps should be placed at a sufficient distance from each other to avoid interference.
-
Trap Deployment: Deploy the traps according to the experimental design, each baited with the appropriate lure.
-
Data Collection: At regular intervals (e.g., weekly), collect the trapped insects from each trap. Identify and count the number of target beetles and any non-target species.
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in attraction between the different lure treatments.
Visualizations
The following diagrams illustrate key aspects of this compound's mode of action and the experimental workflow for lure development.
Caption: Olfactory signaling pathway of this compound in bark beetles.
Caption: Experimental workflow for developing slow-release this compound lures.
References
Application Notes and Protocols for Bioassays to Determine the Behavioral Effects of Lanierone on Ips pini
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for conducting bioassays to evaluate the behavioral effects of Lanierone on the pine engraver beetle, Ips pini. This compound is a male-produced pheromone component that plays a crucial role in the chemical ecology of this significant forest pest.[1][2] Understanding its behavioral effects is essential for developing effective pest management strategies.
Introduction
This compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) is a key semiochemical for Ips pini. Its primary behavioral effect is as a synergist to the aggregation pheromone, ipsdienol.[1][2][3] However, the response of Ips pini to this compound can be complex, exhibiting geographic variation and dose-dependent effects, where high concentrations can lead to an inhibitory response.[1][4][5][6] Both laboratory and field-based bioassays are critical for elucidating the nuanced behavioral responses of Ips pini to this compound.
This document outlines the protocols for two primary laboratory-based bioassays: the Y-tube olfactometer assay and the walking bioassay. Additionally, it provides a framework for field trapping experiments, which are essential for validating laboratory findings under natural conditions.
Data Presentation
Table 1: Summary of Field Trapping Bioassay Results for this compound with Ipsdienol
| Location | Treatment | Mean Trap Catch (Beetles/trap) | Sex Ratio (% Male) | Finding | Reference |
| New York | Ipsdienol (synthetic) | Low | - | Weakly attractive | [2][3] |
| New York | Ipsdienol + this compound (100:1) | High | Increased proportion of males | Synergistic effect, attractive as natural sources | [2][3] |
| New York | Varying ratios of this compound to Ipsdienol (10⁻⁴:1 to 1:1) | Increased catch at lower ratios | Increased proportion of males | Dose-dependent attraction | [2][3] |
| California | Ipsdienol (1 mg/day) | - | - | Significantly attractive | [1][5] |
| California | Ipsdienol (1 mg/day) + this compound (20 µ g/day ) | Significantly greater than ipsdienol alone | No alteration in male percentage | Synergistic effect | [1][5] |
| California | Ipsdienol (1 mg/day) + this compound (2 mg/day) | Significantly lower than ipsdienol alone | - | Inhibitory effect at high concentration | [1][5] |
Table 2: Summary of Laboratory Bioassay Results for this compound
| Bioassay Type | Species | Treatment | Response | Finding | Reference |
| Walking Bioassay | Ips typographus (female) | This compound | Attraction | This compound is attractive to walking females | [1][4] |
| Y-tube Olfactometer | Ips typographus | Aggregation Pheromone vs. Blank | Attraction | Validates bioassay suitability | [4] |
| Choice Olfactometer | Ips pini (female) | Ipsdienol (synthetic) | Not attractive | - | [2] |
| Choice Olfactometer | Ips pini (female) | Ipsdienol + this compound (100:1) | As attractive as natural pheromone | Synergistic effect | [2] |
Experimental Protocols
Y-Tube Olfactometer Bioassay
This protocol is designed to assess the short-range chemo-orientation behavior of individual Ips pini in response to volatile chemical cues.
Materials:
-
Glass Y-tube olfactometer (main arm: ~7.5 cm; choice arms: ~5.5 cm; inner diameter: ~0.5 cm)
-
Air pump or compressed air source
-
Flow meters
-
Charcoal and water filters for air purification and humidification
-
Odor sources: Synthetic this compound, Ipsdienol, and solvent control (e.g., paraffin oil)
-
Filter paper strips (e.g., 1 x 0.5 cm)
-
Pipette tips (1 ml)
-
Ips pini adults (sexed)
Protocol:
-
Beetle Preparation: Collect Ips pini adults and store them under controlled conditions (e.g., 5°C on damp toweling) for up to two weeks. Allow beetles to acclimate to the experimental temperature for at least 1 hour before the bioassay.
-
Odor Preparation: Prepare serial dilutions of this compound and Ipsdienol in the chosen solvent. Apply a standard volume (e.g., 20 µL) of the test solution or the solvent control onto a filter paper strip.
-
Apparatus Setup:
-
Place the prepared filter paper inside a pipette tip.
-
Connect the pipette tips to the ends of the two choice arms of the Y-tube olfactometer.
-
Connect the main arm of the Y-tube to a collection chamber.
-
Establish a purified and humidified airflow through each arm of the olfactometer at a constant rate.
-
-
Bioassay Procedure:
-
Introduce a single beetle into the main arm of the Y-tube.
-
Observe the beetle's behavior for a set period (e.g., 5-10 minutes).
-
A positive choice is recorded when the beetle walks a set distance (e.g., > two-thirds of the arm's length) into one of the choice arms and remains there for a minimum time (e.g., > 30 seconds).
-
Beetles that do not make a choice within the observation period are recorded as "no choice".
-
-
Data Analysis: Use a Chi-square test or a G-test to compare the number of beetles choosing the treatment arm versus the control arm.
-
Controls:
-
Rotate the position of the treatment and control arms between trials to avoid positional bias.
-
Clean the Y-tube thoroughly with a solvent (e.g., acetone) and bake it between trials to remove any residual chemical cues.
-
Test a solvent control against a blank to ensure no inherent preference for the solvent.
-
Walking Bioassay (Choice Assay)
This bioassay assesses the response of Ips pini to chemical stimuli presented on a flat surface.
Materials:
-
Petri dish or a similar arena
-
Filter paper to line the bottom of the arena
-
Micropipette
-
Test solutions: this compound, Ipsdienol, and solvent control
-
Ips pini adults (sexed)
Protocol:
-
Beetle Preparation: As described in the Y-tube olfactometer protocol.
-
Arena Preparation:
-
Line the bottom of the arena with filter paper.
-
Apply a small volume (e.g., 1-5 µL) of the test solution to a specific point on one side of the filter paper and the solvent control to a point on the opposite side.
-
-
Bioassay Procedure:
-
Introduce a single beetle into the center of the arena.
-
Observe the beetle's movement for a defined period (e.g., 3-5 minutes).
-
Record the time the beetle spends in each half of the arena and the number of contacts with the treated and control spots.
-
A positive response can be defined as the beetle spending a significantly longer time in the treatment half or making significantly more contacts with the treatment spot.
-
-
Data Analysis: Use a t-test or a non-parametric equivalent to compare the time spent or the number of contacts between the treatment and control sides.
-
Controls:
-
Rotate the arena between trials to avoid external visual cues influencing beetle behavior.
-
Replace the filter paper liner after each trial.
-
Mandatory Visualizations
Caption: Workflow for the Y-Tube Olfactometer Bioassay.
Caption: Dose-dependent effects of this compound on Ips pini aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eurasian spruce bark beetle detects this compound using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of this compound in the chemical ecology ofIps pini (Coleoptera: Scolytidae) in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Quantitative Analysis of Bioactive Compounds in Saffron (Crocus sativus L.)
Note to the Reader: A comprehensive search of scientific literature did not yield any information on a compound named "Lanierone" in saffron. The following application notes and protocols detail the quantitative analysis of the well-characterized and major bioactive compounds in saffron: crocins, picrocrocin, and safranal. These methodologies can serve as a foundational framework for the analysis of other compounds in saffron.
Introduction
Saffron, the dried stigmas of Crocus sativus L., is a highly prized spice renowned for its color, flavor, and medicinal properties. These attributes are primarily due to a specific group of chemical compounds. The vibrant color originates from crocins, a series of water-soluble carotenoid esters. The bitter taste is attributed to picrocrocin, a monoterpene glycoside, and the characteristic aroma is due to safranal, the main component of saffron's essential oil. The quantitative analysis of these compounds is crucial for quality control, standardization of saffron extracts for medicinal use, and in drug development.
This document provides detailed protocols for the extraction and quantitative analysis of crocins, picrocrocin, and safranal in saffron samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
The overall workflow for the quantitative analysis of bioactive compounds in saffron involves sample preparation, extraction of target analytes, followed by chromatographic separation and detection.
Quantitative Data Summary
The following table summarizes representative quantitative data for the major bioactive compounds in saffron, as reported in various studies. The concentrations can vary significantly based on the geographical origin, harvesting, and processing methods.
| Compound | Concentration Range (mg/g of saffron) | Analytical Method | Reference |
| Total Crocins | 138.6 - 167.7 | HPLC | [1] |
| Picrocrocin | 74.7 - 105.5 | HPLC | [1] |
| Safranal | 2.52 - 3.30 | HPLC | [1] |
Experimental Protocols
Protocol 1: Extraction of Crocins and Picrocrocin for HPLC Analysis
This protocol is adapted from methodologies that utilize aqueous or hydroalcoholic solutions for the efficient extraction of water-soluble crocins and picrocrocin.[2][3]
4.1.1. Materials and Reagents
-
Saffron stigmas
-
Methanol (HPLC grade)
-
Ethanol (70%)[4]
-
Water (HPLC grade)
-
Mortar and pestle or analytical mill
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
Analytical balance
4.1.2. Extraction Procedure
-
Sample Preparation: Finely grind the dried saffron stigmas using a mortar and pestle or an analytical mill.[3]
-
Extraction:
-
Accurately weigh approximately 50 mg of the powdered saffron.[3]
-
Transfer the powder to a volumetric flask.
-
Add a 1:1 (v/v) ethanol/water mixture.[3]
-
Alternatively, a 70% hydroalcoholic solution can be used.[4]
-
The extraction can be performed with continuous stirring in the dark at room temperature for 24 hours to maximize the extraction of phenolic compounds.[4]
-
-
Purification:
-
After the extraction period, centrifuge the mixture at 5450 × g for 30 minutes to separate the solid residues from the liquid extract.[4]
-
Carefully filter the resulting supernatant through a Whatman glass microfiber filter.[4]
-
For further analysis, pass the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: HPLC-DAD Method for Quantification of Crocins and Picrocrocin
This protocol outlines a typical reversed-phase HPLC method with diode-array detection (DAD) for the simultaneous quantification of crocins and picrocrocin.[2][5]
4.2.1. Instrumentation and Conditions
-
HPLC System: A liquid chromatograph equipped with a binary solvent delivery system, autosampler, and a diode-array detector (DAD).[5]
-
Column: ODS Hypersil C18, 5 µm, 100 x 2.1 mm I.D.[5]
-
Mobile Phase: A linear gradient of methanol (B) in water containing 1% acetic acid (A).[5]
-
Gradient: 10% to 100% B in 60 minutes.[5]
-
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Detection:
4.2.2. Quantification
-
Prepare calibration curves using certified reference standards of picrocrocin and specific crocins (e.g., trans-crocetin di(β-D-gentiobiosyl) ester).[2]
-
Calculate the concentration of each analyte in the saffron extract based on the peak area and the corresponding calibration curve.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Safranal Analysis
This protocol describes the analysis of the volatile compound safranal using a headspace technique coupled with GC-MS.[7]
4.3.1. Materials and Reagents
-
Ground saffron
-
20 mL headspace vials with screw caps and septa
-
Stir bar for sorptive extraction (Twister)[7]
-
Safranal standard for calibration
4.3.2. Extraction Procedure
-
Sample Preparation: Place approximately 33.5 mg of ground saffron into a 20 mL headspace vial.[7]
-
Headspace Extraction:
-
Place the stir bar into the vial and seal it.
-
Incubate the vial in an oven at 30°C for 40 minutes for optimal extraction of volatiles.[7]
-
-
Desorption: After extraction, the stir bar is transferred to the GC injector for thermal desorption of the analytes.
4.3.3. GC-MS Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms).
-
Injector Temperature: Set for efficient thermal desorption.
-
Oven Temperature Program: A programmed temperature ramp to separate the volatile compounds.
-
Carrier Gas: Helium.
-
MS Detection: Scan mode for identification and selected ion monitoring (SIM) mode for quantification.
4.3.4. Quantification
-
Safranal is identified based on its retention time and mass spectrum.
-
Quantification is performed using a calibration curve prepared with a safranal standard. The peak area of safranal in the sample is used to determine its concentration.[7]
Conclusion
The protocols detailed above provide a robust framework for the quantitative analysis of the major bioactive compounds in saffron. While no information was found regarding "this compound," these established methods for crocins, picrocrocin, and safranal can be adapted for the analysis of other known or novel compounds in saffron. Method development and validation would be necessary to ensure accuracy and precision for any new analyte. The use of HPLC and GC-MS provides the specificity and sensitivity required for the analysis of complex natural product extracts, making them indispensable tools for researchers, scientists, and professionals in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of saffron quality by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. w1.aua.gr [w1.aua.gr]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Saffron Volatiles by HS-SBSE-GC in Flavored Cured Ham - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Assessment of Synthetic Lanierone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanierone, with the chemical name 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, is a naturally occurring compound that has garnered interest in various fields, including chemical ecology and potentially as a flavoring additive.[1][2] The synthesis of this compound is essential for further research into its biological activities and potential applications. Ensuring the purity of synthetically derived this compound is a critical step in the drug discovery and development process, as impurities can significantly impact biological and toxicological outcomes.
This document provides detailed application notes and protocols for the assessment of synthetic this compound purity using a multi-pronged analytical approach. The described methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—offer orthogonal information to ensure a comprehensive purity profile.
Principle of Methods
A combination of chromatographic and spectroscopic techniques is recommended for the robust purity assessment of synthetic this compound.
-
High-Performance Liquid Chromatography (HPLC): This technique separates this compound from non-volatile or thermally unstable impurities based on their differential partitioning between a stationary phase and a mobile phase.[3] A UV detector is suitable for quantification, as this compound possesses a chromophore. The peak area of this compound relative to the total peak area of all components provides a measure of its purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry.[4][5] It confirms the identity of the main peak as this compound by providing its molecular weight and can help in the identification of impurities by analyzing their mass-to-charge ratios.[4][5]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the same compound.[6][7] By integrating the signals of this compound's protons against a certified internal standard of known concentration, a direct and absolute purity value can be obtained.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used for the identification of functional groups present in the this compound molecule.[2] While primarily a qualitative technique for identity confirmation, the absence of peaks corresponding to potential starting materials or by-products can provide evidence of purity.[2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To quantify the purity of a synthetic this compound sample by separating it from potential impurities.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Volumetric flasks, pipettes, and autosampler vials
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a good starting point is 60:40 (v/v) acetonitrile:water.
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthetic this compound sample and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λmax of this compound (to be determined by UV-Vis scan).
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of the synthesized this compound and identify potential impurities.
Instrumentation and Materials:
-
LC-MS system (with ESI or APCI source)
-
HPLC system and column as described in the HPLC protocol
-
This compound sample
-
HPLC-grade solvents
Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthetic this compound sample (e.g., 0.1 mg/mL) in the mobile phase.
-
LC-MS Conditions:
-
Use the same HPLC conditions as described in the HPLC protocol.
-
Mass Spectrometer Settings (Example for ESI):
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 50-500
-
-
-
Analysis: Inject the sample into the LC-MS system.
-
Data Analysis:
-
Extract the mass spectrum for the main peak observed in the chromatogram.
-
Confirm the presence of the [M+H]+ ion (and/or [M-H]- ion) corresponding to the molecular weight of this compound (152.19 g/mol ). The expected m/z for [M+H]+ would be approximately 153.19.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity of the synthetic this compound sample using an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
-
Analytical balance
Protocol:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Objective: To confirm the presence of key functional groups in this compound and the absence of impurity-related functional groups.
Instrumentation and Materials:
-
FTIR spectrometer with an ATR accessory
-
This compound sample
Protocol:
-
Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.
-
FTIR Acquisition:
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Collect a background spectrum.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for this compound's functional groups:
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O-H stretch (hydroxyl group): ~3400 cm⁻¹ (broad)
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C=O stretch (ketone): ~1660 cm⁻¹
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C=C stretch (alkene): ~1630 cm⁻¹
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C-H stretches (methyl groups): ~2960 cm⁻¹
-
-
Compare the obtained spectrum with a reference spectrum of this compound if available.
-
Look for the absence of peaks that would indicate impurities from the synthesis (e.g., starting materials).
-
Data Presentation
Table 1: Summary of Purity Assessment Methods for Synthetic this compound
| Analytical Method | Principle | Information Obtained | Typical Acceptance Criteria |
| HPLC | Chromatographic separation based on polarity | Relative purity (area %), retention time | >95% purity |
| LC-MS | Separation followed by mass analysis | Molecular weight confirmation, impurity identification | Correct molecular ion observed |
| qNMR | Absolute quantification against an internal standard | Absolute purity (w/w %), structural confirmation | Purity value consistent with HPLC |
| FTIR | Infrared absorption of functional groups | Functional group identity | Spectrum consistent with structure |
Table 2: Example HPLC Data for this compound Purity Analysis
| Peak No. | Retention Time (min) | Area | Area % | Identity |
| 1 | 2.5 | 15000 | 1.5 | Impurity A |
| 2 | 4.2 | 975000 | 97.5 | This compound |
| 3 | 5.8 | 10000 | 1.0 | Impurity B |
| Total | 1000000 | 100.0 |
Visualizations
Caption: Overall workflow for the purity assessment of synthetic this compound.
Caption: Logical relationship between analytical methods for this compound purity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US4565895A - Process for the preparation of 4-hydroxy-2,4,6-trimethyl-2,5-cyclohexadienone - Google Patents [patents.google.com]
- 4. hovione.com [hovione.com]
- 5. This compound | C9H12O2 | CID 642486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, 28750-52-9 [thegoodscentscompany.com]
- 7. Stereocontrolled transformations of cyclohexadienone derivatives to access stereochemically rich and natural product-inspired architectures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving the yield of synthetic Lanierone production.
Technical Support Center: Synthesis of (-)-Pironetin
Disclaimer: The initially requested compound, "Lanierone," is not found in scientific literature and is considered fictional. This guide focuses on the total synthesis of (-)-Pironetin , a real and complex polyketide natural product. The challenges and methodologies associated with its synthesis provide a relevant and instructive framework for researchers facing similar synthetic hurdles. (-)-Pironetin is a potent inhibitor of tubulin assembly and has attracted significant interest for its potential as an anticancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for (-)-Pironetin?
A1: The total synthesis of (-)-Pironetin typically involves a convergent or linear approach that builds the chiral polyketide backbone sequentially. Key strategies often rely on iterative aldol reactions to set the multiple stereocenters present in the molecule. Other critical transformations include olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to install double bonds with specific stereochemistry, and a final lactonization step to form the characteristic α,β-unsaturated lactone ring.
Q2: How is the stereochemistry of (-)-Pironetin controlled during synthesis?
A2: Control of stereochemistry is a critical aspect of (-)-Pironetin synthesis. The multiple stereocenters are often established using chiral auxiliaries, such as Evans oxazolidinones or thiazolidinethiones, in asymmetric aldol reactions. These auxiliaries direct the facial selectivity of enolate addition to aldehydes, leading to the desired syn or anti relationships between adjacent stereocenters. Lewis acid catalysis, for instance with TiCl₄ or SnCl₄, plays a crucial role in enhancing the diastereoselectivity of these reactions.
Q3: What are the most common yield-limiting steps in the synthesis of (-)-Pironetin?
A3: Yield-limiting steps can vary between different synthetic routes. However, steps that often require significant optimization include:
-
Complex aldol additions: Achieving high diastereoselectivity in iterative aldol reactions can be challenging and may require careful tuning of reagents, temperature, and Lewis acids.
-
The Horner-Wadsworth-Emmons (HWE) reaction: Formation of the C2-C3 double bond with high Z-selectivity can be difficult.
-
Late-stage protecting group manipulations and lactonization: The final deprotection and cyclization sequence to form the pironetin lactone must be high-yielding to preserve the material assembled over many steps.
Q4: What analytical techniques are essential for characterizing intermediates and the final product?
A4: A combination of spectroscopic techniques is crucial. High-resolution mass spectrometry (HRMS) is used to confirm elemental composition. ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and for determining the relative stereochemistry of intermediates through analysis of coupling constants and NOE experiments. Chiral HPLC or SFC may be used to determine the enantiomeric excess of the final product and key intermediates.
Troubleshooting Guide
Issue 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Olefination
-
Q: My Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester is giving a low yield. What are the common causes and solutions?
-
A: Low yields in the HWE reaction are often due to issues with the base, the phosphonate reagent, or the aldehyde substrate.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaH or KHMDS are commonly used. If using a weaker base like DBU, the reaction may not go to completion. Ensure the base is fresh and properly handled to avoid deactivation by moisture.
-
Phosphonate Anion Formation: Ensure complete deprotonation of the phosphonate ester. This can be influenced by temperature and solvent. The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous polar aprotic solvent like THF or DMF.
-
Aldehyde Stability: The aldehyde substrate may be unstable under the basic reaction conditions, leading to side reactions like self-condensation or epimerization. Add the aldehyde slowly to the pre-formed phosphonate anion solution at low temperature.
-
Steric Hindrance: If either the phosphonate or the aldehyde is sterically hindered, the reaction rate may be slow, requiring longer reaction times or elevated temperatures.
-
Issue 2: Poor Diastereoselectivity in Aldol Reactions
-
**Q: I am observing poor diastereoselectivity in my Evans syn-aldol reaction. How can I improve the syn:anti ratio?
Overcoming challenges in the stereoselective synthesis of Lanierone.
Welcome to the technical support center for the stereoselective synthesis of Lanierone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this chiral molecule. This compound, chemically known as 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, is a pheromone component of the pine engraver beetle, Ips pini. The presence of a quaternary stereocenter at the C4 position presents a significant challenge in its stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound?
A1: The primary challenge in the stereoselective synthesis of this compound lies in the construction of the C4 quaternary stereocenter with high enantiomeric purity.[1][2] Quaternary stereocenters are notoriously difficult to synthesize due to steric hindrance.[1][2] Additionally, controlling the regioselectivity and preventing side reactions during the formation of the cyclohexadienone ring are common hurdles. For chiral cyclohexenones, there is also a risk of racemization at the stereocenter adjacent to the carbonyl group, particularly under acidic or basic conditions during workup and purification.[3]
Q2: What are the principal strategies for achieving stereoselectivity in the synthesis of this compound and related chiral cyclohexadienones?
A2: Several key strategies can be employed for the asymmetric synthesis of chiral cyclohexadienones like this compound:
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Biocatalytic Desymmetrization: This approach utilizes enzymes, such as ene-reductases, to catalyze the asymmetric reduction of a prochiral 4,4-disubstituted 2,5-cyclohexadienone precursor. This method can generate the desired quaternary stereocenter with very high enantioselectivity (up to >99% ee).[1][4]
-
Catalytic Asymmetric Desymmetrization: This involves the use of a chiral catalyst (either a transition metal complex or an organocatalyst) to selectively react with one of the two enantiotopic double bonds of a symmetric cyclohexadienone precursor.[5][6]
-
Chiral Pool Synthesis: This strategy begins with a readily available and inexpensive enantiopure natural product, such as a terpene, that already contains some of the required stereochemical features.[7][8][9] This chiral starting material is then chemically transformed into the target molecule, this compound.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Q3: Are there any non-stereoselective syntheses of this compound that could be adapted for an asymmetric approach?
A3: Yes, a known synthesis of racemic this compound starts from isophorone.[10] This route involves chlorination of 2-hydroxy-isophorone, rearrangement, and dehydrochlorination.[10] An asymmetric variant of this synthesis could potentially be developed by employing a chiral reagent or catalyst in one of the key steps to induce enantioselectivity.
Q4: What are common protecting groups that might be useful in a multi-step synthesis of this compound?
A4: In a multi-step synthesis, protecting groups are often necessary to mask reactive functional groups and prevent unwanted side reactions.[11][12][13][14] For the synthesis of this compound, which has a hydroxyl and a ketone group, potential protecting groups could include:
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For the hydroxyl group: Silyl ethers (e.g., TBDMS, TIPS) are common as they are stable to a wide range of conditions and can be selectively removed.[13]
-
For the ketone group: Acetals or ketals (e.g., formed with ethylene glycol) are frequently used to protect ketones from nucleophiles and reducing agents.[14]
The choice of protecting groups will depend on the specific reaction conditions of the synthetic route, and an orthogonal protecting group strategy may be necessary if multiple functional groups need to be protected and deprotected sequentially.[11][13]
Troubleshooting Guides
This section addresses specific issues that may arise during the stereoselective synthesis of this compound in a question-and-answer format.
Problem 1: Low enantiomeric excess (ee) of the final product.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Conditions | Temperature, solvent, and reactant concentrations can significantly impact enantioselectivity. Systematically screen these parameters to find the optimal conditions for your specific catalyst and substrate. Lowering the reaction temperature often improves enantioselectivity.[15] |
| Impure or Inactive Chiral Catalyst | Ensure the chiral catalyst is of high purity and enantiomeric excess. Handle air- or moisture-sensitive catalysts under an inert atmosphere. The catalyst loading may also need optimization.[3] |
| Racemization of the Product | The chiral product may be forming with high ee but then racemizing under the reaction conditions or during workup. Analyze the ee at different time points during the reaction. If racemization is occurring, consider milder reaction or workup conditions (e.g., using buffered solutions).[3] |
Problem 2: Low yield of the desired this compound product.
| Potential Cause | Troubleshooting Suggestion |
| Side Reactions | Undesired side reactions can consume starting materials and reduce the yield of the target product. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts and adjust reaction conditions to minimize their formation. |
| Inefficient Catalyst | The chosen catalyst may have low activity for the specific transformation. Consider screening different catalysts or optimizing the catalyst loading. |
| Poorly Optimized Reaction Conditions | Factors such as reaction time, temperature, and stoichiometry of reagents can all affect the yield. A design of experiments (DoE) approach can be useful for systematically optimizing these parameters. |
| Product Loss During Purification | The product may be lost during extraction, chromatography, or other purification steps. Ensure the workup procedure is optimized to minimize losses. For column chromatography, select an appropriate stationary and mobile phase to achieve good separation without product degradation.[15] |
Problem 3: Inconsistent results between different batches of the same reaction.
| Potential Cause | Troubleshooting Suggestion |
| Variability in Reagent Purity | The purity of starting materials, solvents, and catalysts can vary between batches. Use reagents from the same lot number whenever possible and ensure solvents are of high purity and anhydrous if necessary.[3] |
| Atmospheric Contamination | For reactions sensitive to air or moisture, ensure a consistently inert atmosphere is maintained using techniques like a glovebox or Schlenk line.[3] |
| Inconsistent Temperature Control | Small variations in reaction temperature can lead to significant differences in yield and enantioselectivity. Ensure accurate and consistent temperature control.[3] |
Quantitative Data Summary
The following table summarizes representative data for asymmetric syntheses of chiral cyclohexenones, which are structurally related to this compound, highlighting the effectiveness of different catalytic systems.
| Catalytic System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ene-reductase OPR3 | 4-phenyl-4-methyl-2,5-cyclohexadienone | (S)-4-phenyl-4-methyl-2-cyclohexenone | 63 | >99 | [1][4] |
| Ene-reductase YqjM | 4-phenyl-4-methyl-2,5-cyclohexadienone | (R)-4-phenyl-4-methyl-2-cyclohexenone | 97 | >99 | [1][4] |
| Rh-catalyst with Ph-BPE ligand | Prochiral cyclohexadienone | Chiral cyclohexenone | - | up to 97 | [1] |
| L-Proline | 2-benzyl-cyclohexane-1,3-dione and MVK | (R)-Wieland-Miescher ketone analogue | 50 | 72 | [16] |
| D-Proline | 2-benzyl-cyclohexane-1,3-dione and MVK | (S)-Wieland-Miescher ketone analogue | 50 | 74 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Ene-Reductase Catalyzed Desymmetrization of a Prochiral Cyclohexadienone
This protocol is based on the methodology for synthesizing chiral 4,4-disubstituted 2-cyclohexenones.[1][4]
Materials:
-
Ene-reductase (e.g., OPR3 or YqjM)
-
Prochiral 4,4-disubstituted 2,5-cyclohexadienone substrate
-
NAD(P)H cofactor
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
DMSO (to dissolve the substrate)
Procedure:
-
In a reaction vessel, prepare a solution of the buffer, glucose, and NAD(P)H.
-
Add the glucose dehydrogenase and the ene-reductase to the buffer solution.
-
In a separate vial, dissolve the cyclohexadienone substrate in a minimal amount of DMSO.
-
Add the substrate solution to the enzyme/cofactor mixture. The final concentration of DMSO should be kept low (typically <1%) to avoid enzyme denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle shaking.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).
-
Once the reaction is complete, quench it by adding an organic solvent such as ethyl acetate.
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Extract the product into the organic phase.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral cyclohexenone by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Visualizations
Caption: Experimental workflow for the biocatalytic desymmetrization of a prochiral cyclohexadienone.
Caption: Troubleshooting guide for low enantiomeric excess in asymmetric synthesis.
References
- 1. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric transformations of achiral 2,5-cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric transformations of achiral 2,5-cyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral pool - Wikipedia [en.wikipedia.org]
- 8. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. jocpr.com [jocpr.com]
- 13. media.neliti.com [media.neliti.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Lanierone in Field Lures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Lanierone in field lures. The following information is designed to address specific issues related to the degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in field lures?
This compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one), due to its chemical structure, is susceptible to degradation from several environmental factors. The primary causes include:
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UV Radiation: Sunlight, particularly UV radiation, can induce photochemical reactions, leading to the breakdown of the cyclohexadienone ring structure. This is a common degradation pathway for many pheromones.
-
Oxidation: The presence of oxygen in the atmosphere can lead to the oxidation of this compound, altering its chemical structure and reducing its efficacy as a pheromone. This process can be accelerated by heat and UV light.
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High Temperatures: Elevated temperatures in the field can increase the volatility of this compound, leading to a faster depletion from the lure. High temperatures can also accelerate degradative chemical reactions.[1]
Q2: What types of chemical stabilizers can be used to protect this compound?
To mitigate degradation, various stabilizers can be incorporated into the lure formulation. These generally fall into two categories:
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Antioxidants: These compounds inhibit oxidation by scavenging free radicals.
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UV Absorbers/Stabilizers: These molecules absorb UV radiation and dissipate it as heat, thereby protecting the pheromone from photochemical degradation.
A combination of both types of stabilizers is often more effective than using a single type.
Q3: Are there commercially available stabilizers that have been proven effective for insect pheromones?
Yes, several antioxidants and UV stabilizers are commonly used in commercial pheromone formulations. A US patent suggests that a combination of a specific UV absorber and an antioxidant can be particularly effective for stabilizing long-chain aliphatic unsaturated pheromones.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of lure attractiveness in the field. | 1. Photodegradation: this compound is likely being broken down by UV radiation from sunlight. | 1a. Incorporate a UV stabilizer into the lure formulation. Common examples include benzophenone derivatives (e.g., 2-hydroxy-4-methoxybenzophenone) and benzotriazole derivatives (e.g., 2-(2′-hydroxy-5′-methylphenyl) benzotriazole). |
| 2. Oxidation: this compound is reacting with atmospheric oxygen, especially at higher temperatures. | 2a. Add an antioxidant to the lure matrix. Phenolic antioxidants such as butylated hydroxytoluene (BHT), tert-butyl hydroquinone (TBHQ), 2,5-di-tert-butyl hydroquinone, and 2,5-di-tert-amyl hydroquinone are effective options. | |
| Inconsistent trap capture rates despite using fresh lures. | 1. Incomplete mixing of stabilizers: The stabilizer may not be homogeneously distributed within the lure matrix, leading to "hot spots" of degradation. | 1a. Ensure thorough and uniform mixing of the this compound and stabilizer(s) during lure preparation. |
| 2. Incompatible lure matrix: The polymer or carrier material of the lure may be interacting with this compound or the stabilizer. | 2a. Test different lure matrices (e.g., rubber septa, polyethylene vials) to find one that is inert and provides a controlled release. | |
| Lures show physical changes (e.g., discoloration, hardening) over time. | 1. Polymerization: UV radiation and heat can sometimes cause pheromone molecules to link together, forming polymers that are not biologically active. | 1a. The addition of UV stabilizers and antioxidants can help prevent the initial reactions that lead to polymerization. |
| 2. Reaction with lure matrix: The lure material itself may be degrading and reacting with the this compound. | 2a. Select high-quality, research-grade lure materials known for their stability. |
Data Presentation
Table 1: Illustrative Example of Half-Life of Substituted Phenols with and without Stabilizers under UV Irradiation
| Compound | Stabilizer | Half-Life (t1/2) in hours |
| Substituted Phenol A | None | 8 |
| Substituted Phenol A | Antioxidant (BHT) | 15 |
| Substituted Phenol A | UV Absorber (Benzotriazole derivative) | 22 |
| Substituted Phenol A | BHT + Benzotriazole derivative | 40 |
| Substituted Phenol B | None | 12 |
| Substituted Phenol B | Antioxidant (BHT) | 25 |
| Substituted Phenol B | UV Absorber (Benzotriazole derivative) | 35 |
| Substituted Phenol B | BHT + Benzotriazole derivative | 65 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Table 2: Common Stabilizers for Pheromone Lures
| Stabilizer Type | Example Compounds | Function |
| Antioxidants | Butylated hydroxytoluene (BHT), tert-butyl hydroquinone (TBHQ), 2,5-di-tert-butyl hydroquinone, 2,5-di-tert-amyl hydroquinone | Inhibit oxidation by scavenging free radicals. |
| UV Absorbers | 2-(2′-hydroxy-5′-methylphenyl) benzotriazole, 2-hydroxy-4-methoxybenzophenone | Absorb UV radiation and dissipate it as harmless heat. |
Experimental Protocols
Protocol 1: Field Trial for Evaluating Lure Longevity
Objective: To determine the effective field life of a stabilized this compound lure by monitoring trap captures over time.
Methodology:
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Lure Preparation: Prepare this compound lures with and without the selected stabilizer(s).
-
Trap Deployment: Deploy a series of identical traps baited with the different lure formulations. Use a randomized block design to account for spatial variability.
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Data Collection: At regular intervals (e.g., weekly), inspect the traps and record the number of captured target insects.
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Data Analysis: Plot the average number of captures per trap against the age of the lure (in weeks). The point at which trap captures decrease significantly indicates the end of the lure's effective field life.
Protocol 2: Quantification of this compound Residue in Lures via Gas Chromatography (GC)
Objective: To measure the amount of active this compound remaining in a lure after a period of field exposure.
Methodology:
-
Sample Collection: Deploy lures in the field for varying durations (e.g., 0, 1, 2, 4, 6 weeks). Collect the aged lures and store them in a freezer until analysis.
-
Pheromone Extraction:
-
Place an individual lure in a sealed vial.
-
Add a known volume of an appropriate solvent (e.g., hexane or dichloromethane).
-
Agitate the vial to extract the this compound from the lure matrix.
-
-
GC Analysis:
-
Filter the extract to remove any particulate matter.
-
Inject a sample of the extract into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Use an appropriate capillary column (e.g., HP-5) and temperature program to separate this compound from other compounds.
-
-
Quantification:
-
Create a calibration curve using standards of pure this compound.
-
Compare the peak area of this compound in the lure extracts to the calibration curve to determine its concentration.
-
Calculate the amount of this compound remaining in the lure at each time point.
-
Visualizations
References
Optimizing the ratio of Lanierone to ipsdienol for maximum beetle attraction.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments focused on optimizing the ratio of Lanierone to ipsdienol for beetle attraction, primarily targeting the pine engraver beetle, Ips pini.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted optimal ratio of this compound to ipsdienol for attracting Ips pini?
A1: A synthetic blend of this compound to ipsdienol at a 1:100 ratio has been found to be as attractive as natural pheromone sources for Ips pini in studies conducted in New York.[1][2][3] However, it is critical to note that the synergistic potential of this compound can differ geographically. For instance, research in California showed a significant increase in attraction with a release rate of 20 µ g/day of this compound combined with 1 mg/day of ipsdienol, which corresponds to a 1:50 release rate ratio.[4]
Q2: What is the natural ratio of this compound to ipsdienol produced by male Ips pini?
A2: Gas chromatography (GC) and GC-mass spectrometry (GC-MS) analyses have revealed that male Ips pini naturally produce this compound in an amount equal to about 0.2% of that of ipsdienol, which is a 1:500 ratio.[1][2]
Q3: Can an incorrect ratio of this compound to ipsdienol inhibit beetle attraction?
A3: Yes. While this compound acts as a synergist at low concentrations, high doses can significantly reduce attraction. A study in California demonstrated that a high release rate of this compound (2 mg/day) was inhibitory and resulted in a significantly lower trap catch than ipsdienol alone.[5][4]
Q4: Does the this compound:ipsdienol ratio affect the sex of the captured beetles?
A4: Yes, evidence suggests the ratio can influence the sex ratio of the catch. Field studies have shown that increasing the ratio of this compound to ipsdienol can lead to an increase in the proportion of males trapped.[1][2][3] However, all tested synthetic combinations attracted proportionately fewer males than pheromone-producing male beetles.[1][2]
Q5: Are other insect species affected by this pheromone blend?
A5: Yes. The blend can have interspecific effects. For some sympatric species, such as Ips calligraphus and Ips grandicollis, this compound can act as an inhibitor.[6] Additionally, the blend can attract predators (a kairomonal effect). The black-bellied clerid, Enoclerus lecontei, is attracted to this compound when released with ipsdienol, demonstrating synergism for this predator.[5][4]
Troubleshooting Guide
Problem: My pheromone traps are not catching the target species (Ips pini).
| Potential Cause | Recommended Solution |
| Incorrect Lure Ratio | Verify that the this compound to ipsdienol ratio is appropriate for your geographic region. Start with a 1:100 ratio and test lower concentrations of this compound (e.g., 1:500). High concentrations of this compound can be inhibitory.[4] |
| Improper Trap Placement | Ensure traps are placed correctly. Funnel traps should be suspended 3-4 meters above the ground, ideally between non-host trees.[7] Avoid placing traps in areas with high wind or strong air currents, which can disrupt the pheromone plume.[8][9] |
| Incorrect Timing | Pheromone traps are only effective when adult beetles are active. Deploy traps according to the known life cycle and flight season of the target insect in your specific location.[8][10] |
| Lure Age/Storage | Pheromones are volatile and degrade over time. Ensure your lures have not exceeded their recommended lifespan and have been stored correctly (e.g., in a freezer) to maintain efficacy.[9] |
| Trap Design | The trap design may be unsuitable. Multi-funnel traps (e.g., Lindgren traps) are a standard choice for bark beetles.[7][11] Ensure the trap is appropriate for a flying beetle and not one designed for crawling insects.[8][9] |
| Trap Density/Interference | Placing too many traps in a small area can lead to air saturation, making it difficult for beetles to locate a specific source.[9] Maintain a minimum distance of 15-20 meters between traps.[12] |
Problem: I am catching non-target species or an unexpected sex ratio.
| Potential Cause | Recommended Solution |
| Ratio Attracts Predators | Be aware that the pheromone blend also acts as a kairomone for predators like Enoclerus lecontei.[5][4] This is a natural interaction and may not be avoidable with this specific blend. |
| Ratio Influences Sex | Higher concentrations of this compound may increase the proportion of males captured.[1][3] If you are targeting females, consider using lower, more naturally occurring ratios of this compound (e.g., 1:500). |
| Interspecific Effects | This compound can inhibit other Ips species.[6] This can be an advantage if Ips pini is your sole target. If you are monitoring a broader community, consider using ipsdienol alone or other known attractants for those species. |
Data Summary Tables
Table 1: Effect of this compound:Ipsdienol Ratio on Ips pini Attraction (New York)
| This compound:Ipsdienol Ratio | Observation | Citation |
| Ipsdienol alone | Weakly attractive in the field. | [1][2] |
| 1:100 | As attractive as natural pheromone sources. | [1][2][3] |
| 10⁻⁴:1 | Increased number of beetles trapped compared to ipsdienol alone. | [1][2][3] |
| 10⁻³:1 | Increased number of beetles trapped compared to ipsdienol alone. | [1][2][3] |
| 10⁻²:1 | Increased number of beetles trapped compared to ipsdienol alone. | [1][2][3] |
| 1:1 | Did not show the same level of increased attraction as lower ratios. | [1][3] |
Table 2: Effect of this compound Dose on Ips pini Attraction with Fixed Ipsdienol (California)
| Ipsdienol Release Rate | This compound Release Rate | Observation | Citation |
| 1 mg/day | 0 (Control) | Baseline attraction. | [4] |
| 1 mg/day | 20 µ g/day | Significantly greater response than ipsdienol alone. | [4] |
| 1 mg/day | 2 mg/day | Significantly lower response than ipsdienol alone (inhibitory effect). | [4] |
Experimental Protocols
Field Trapping Protocol for Ips pini
This protocol is a synthesized methodology based on common practices in bark beetle pheromone research.
1. Materials:
-
Multi-funnel traps (e.g., 8- or 16-unit Lindgren or similar funnel traps).[7][11]
-
Collection cups for traps.
-
Synthetic this compound and Ipsdienol of high purity.
-
Lure dispensers (e.g., vials with rubber septa, bubble caps).
-
Solvent for dilution (e.g., ethanol, hexane).
-
Rope or wire for trap suspension.
-
GPS unit for marking trap locations.
-
Labels and waterproof markers.
2. Lure Preparation:
-
Prepare stock solutions of this compound and ipsdienol in a suitable solvent.
-
Create serial dilutions to achieve the desired ratios for testing (e.g., 1:100, 1:500).
-
Load a precise volume of the final solutions into the lure dispensers. The release rate can be estimated, but is often dependent on environmental temperature.[12] A control lure containing only the solvent should also be prepared.
3. Experimental Design:
-
Select a suitable field site, typically a pine stand where Ips pini is present.
-
Use a randomized complete block design.[1] Each block should contain one replicate of each treatment (i.e., each pheromone ratio and the control).
-
The number of replicates (blocks) should be sufficient for statistical power (e.g., 6-10).[1]
4. Trap Deployment:
-
Hang traps so that the collection cup is at least 1-2 meters off the ground, with the top of the trap between 3-4 meters high.[7]
-
Suspend traps from non-host tree branches or specially constructed tripods to avoid interaction with host-tree volatiles.[7]
-
Ensure a minimum distance of 15-20 meters between traps within a block to prevent interference.[11][12] The distance between blocks should be greater, for example, >50 meters.
-
Randomly assign each lure treatment to a trap within each block.
5. Data Collection and Analysis:
-
Check traps at regular intervals (e.g., every 2-7 days).[11][12]
-
Collect the contents of the collection cups into labeled bags or vials.
-
Identify and count the number of male and female Ips pini, as well as any significant non-target or predatory species.
-
After each collection, re-randomize the trap positions within each block to minimize location-based bias.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test like Tukey's HSD) to compare the mean number of beetles caught per treatment.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of this compound in the chemical ecology ofIps pini (Coleoptera: Scolytidae) in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. srs.fs.usda.gov [srs.fs.usda.gov]
- 8. Insect FAQs [insectslimited.com]
- 9. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 10. thebeatsheet.com.au [thebeatsheet.com.au]
- 11. researchgate.net [researchgate.net]
- 12. Trapping click beetles with pheromone traps (Coleoptera: Elateridae) - Western Triangle Agricultural Research Center | Montana State University [agresearch.montana.edu]
Troubleshooting low EAG response to Lanierone in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low Electroantennogram (EAG) responses to Lanierone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical EAG response amplitude for an insect pheromone like this compound?
A1: EAG response amplitudes are highly variable and depend on several factors, including the insect species, its physiological state, sex, the concentration of the stimulus, and the experimental setup.[1] Responses can range from tens of microvolts to several millivolts.[1][2] Due to this variability between individual preparations, it is standard practice to normalize the response to this compound against a known standard compound, such as 1-hexanol, to allow for comparison across experiments.[3][4]
Q2: My baseline is very noisy. What are the common causes of electrical noise in an EAG setup?
A2: The most common source of electrical noise is 50/60 Hz hum from AC power lines and nearby electrical equipment.[5] This can be minimized by ensuring all components of your setup are connected to a single, common ground point and by using a Faraday cage to shield the preparation.[5][6] Other sources include loose cables, which can introduce movement artifacts, and unstable electrode connections.[5]
Q3: The EAG signal is slowly drifting up or down. How can I fix this?
A3: This issue, known as baseline drift, is often caused by instability at the electrode-antenna interface, temperature fluctuations in the room, or problems with the saline solution.[5][7] To resolve this, allow the antenna preparation sufficient time to equilibrate (15-30 minutes) after mounting. Ensure your electrodes are stable and that the conductive gel or saline has not dried out.[5]
Q4: Why might my this compound solution not be eliciting a response, even at high concentrations?
A4: If other compounds elicit a response but this compound does not, consider its volatility. This compound may have low volatility, resulting in a weak signal.[2] Gently heating the stimulus delivery system can sometimes increase the EAG response for such compounds.[2] Also, verify the purity and age of your this compound sample, as degradation can occur over time. Finally, ensure the solvent used (e.g., paraffin oil) is not inhibiting the response by testing it alone as a control.
In-Depth Troubleshooting Guide
Issue 1: Consistently Low or No EAG Response to this compound
Question: I am not getting any discernible EAG response to this compound, but my positive control (e.g., a general odorant) works fine. What should I check?
Answer:
This suggests the issue is specific to this compound or its interaction with the insect's olfactory system. Here are the steps to diagnose the problem:
-
Verify the Insect Species and Sex: this compound is a known pheromone component for species like Ips pini.[8][9] Ensure you are using the correct species and, if the pheromone is sex-specific, the correct sex that is responsive. In Ips pini, this compound is produced by males.[9]
-
Check Stimulus Preparation and Delivery:
-
Concentration: The EAG response amplitude increases with stimulus concentration up to a saturation point.[1][10] Prepare a fresh dilution series of this compound to test for a dose-response relationship.[3][11] It is possible your current concentration is below the detection threshold.
-
Solvent: Ensure the solvent (e.g., paraffin oil) is of high purity and does not suppress olfactory responses. Always run a solvent-only control.
-
Volatility: As a cyclohexadienone derivative, this compound's volatility might be lower than your control compound. Consider a stimulus controller with heating capabilities to aid volatilization.[2]
-
-
Antenna Viability: While your control works, the specific olfactory sensory neurons (OSNs) that detect this compound could be damaged or desensitized. Use a fresh antenna from a healthy, properly maintained insect. For bark beetles, ensure they have undergone any necessary pre-emergence feeding or maturation.[12]
Issue 2: High Noise Levels Obscuring a Potential Signal
Question: My baseline signal is noisy, making it impossible to distinguish a small EAG response from background activity. How can I improve my signal-to-noise (S/N) ratio?
Answer:
A poor S/N ratio is a common problem in electrophysiology.[1][13] The goal is to reduce noise while maximizing the biological signal.
-
Electrical Shielding and Grounding:
-
Faraday Cage: Use a properly grounded Faraday cage to shield the setup from external electromagnetic interference.
-
Grounding: Check that all equipment (amplifier, micromanipulators, microscope) is connected to a single, common ground point to avoid ground loops.[5][6]
-
Isolate Equipment: Turn off any non-essential electrical devices in the room, such as centrifuges, stir plates, or fluorescent lights, as these can be sources of noise.[5]
-
-
Mechanical Stability:
-
Vibration Isolation: Place the setup on an anti-vibration table to minimize mechanical disturbances.
-
Secure Cables: Ensure all cables, especially those from the electrodes, are securely taped down to prevent movement artifacts.[5]
-
-
Electrode and Preparation Stability:
-
Stable Contact: Ensure a stable and continuous connection between the electrodes and the antenna. Check for air bubbles in the electrode tips, as these will break the electrical circuit.[1]
-
Conductive Gel/Saline: Use fresh conductive gel or saline. If the connection seems poor, re-apply the electrolyte.
-
-
Signal Amplification and Filtering:
-
Band-Pass Filter: Use a band-pass filter on your amplifier to remove high-frequency noise and low-frequency drift. EAG signals are typically slow potentials, so a filter setting of 0.1-50 Hz is often appropriate.[13]
-
Multiple Antennae: For very weak signals, connecting multiple antennae in series can significantly increase the signal amplitude and improve the S/N ratio.[13][14]
-
Quantitative Data Summary
The following table provides reference values for typical EAG experimental parameters. Note that optimal values are species- and compound-specific and should be determined empirically.
| Parameter | Typical Range | Notes |
| EAG Amplitude | 0.1 mV - 5.0 mV | Highly dependent on stimulus, concentration, and species.[2] |
| This compound Concentration | 10 ng - 10 µg | A dose-response curve should be established.[8][15] |
| Stimulus Duration | 0.5 s - 2.0 s | Sufficient to elicit a full response without causing rapid adaptation. |
| Inter-stimulus Interval | 30 s - 60 s | Allows the antenna to recover and the baseline to stabilize. |
| Humidified Airflow | 0.5 L/min - 1.5 L/min | Continuous airflow over the preparation maintains its health. |
| Amplifier Gain | 10x - 100x | Adjust so that the signal fits within the recording range without clipping. |
| Low-pass Filter | 30 Hz - 100 Hz | Removes high-frequency electrical noise. |
| High-pass Filter | 0.1 Hz - 1 Hz | Removes slow baseline drift. |
Experimental Protocols
Standard EAG Recording Protocol
This protocol provides a general workflow for obtaining EAG recordings from a beetle antenna.
-
Preparation of Electrodes:
-
Pull glass capillary tubes to create micropipettes with a fine tip.
-
Fill the micropipettes with a suitable electrolyte solution (e.g., Ringer's solution or conductive gel), ensuring no air bubbles are present.[1]
-
Insert silver wires (Ag/AgCl) into the back of the pipettes to connect them to the amplifier headstage.
-
-
Antenna Preparation:
-
Immobilize a healthy insect, typically by cooling it on ice for 2-3 minutes.[4]
-
Carefully excise one antenna at its base using fine scissors or forceps.
-
Mount the excised antenna between the two electrodes. The recording electrode makes contact with the distal tip of the antenna, and the reference electrode makes contact with the base. A small amount of conductive gel can be used to ensure good contact.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of this compound in a high-purity solvent (e.g., paraffin oil or hexane).
-
Apply a known volume (e.g., 10 µL) of the solution onto a small piece of filter paper.
-
Insert the filter paper into a Pasteur pipette, which will serve as the stimulus cartridge. Prepare a separate cartridge with the solvent alone to use as a control.
-
-
Recording Procedure:
-
Place the antenna preparation within a Faraday cage and allow it to stabilize for 10-15 minutes under a constant stream of humidified, charcoal-filtered air.
-
Position the tip of the stimulus cartridge so that it inserts into the humidified air stream directed at the antenna.
-
Begin recording the baseline activity.
-
Deliver a puff of air (e.g., 1 second) through the stimulus cartridge. This is typically controlled by a solenoid valve.
-
Record the resulting potential change (the EAG response).
-
Allow the antenna to recover for at least 60 seconds before delivering the next stimulus.
-
Present stimuli in a randomized order, starting with the solvent control and then progressing from low to high concentrations of this compound. Include a standard reference compound periodically to check for antenna viability.
-
Visualizations
Signaling Pathway
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow
Caption: Standard workflow for an Electroantennogram (EAG) experiment.
Troubleshooting Logic
References
- 1. ockenfels-syntech.com [ockenfels-syntech.com]
- 2. Frontiers | Induction Coil Heating Improves the Efficiency of Insect Olfactory Studies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. plexon.com [plexon.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the electroantennogram in Drosophila melanogaster and its use for identifying olfactory capture and transduction mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. ento.psu.edu [ento.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Minimizing byproducts in the chemical synthesis of Lanierone.
Welcome to the technical support center for the chemical synthesis of Lanierone (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable pheromone component.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A frequently employed synthetic pathway starts from isophorone. The key steps involve the epoxidation of isophorone, followed by the formation of 2-hydroxy-isophorone. This intermediate then undergoes chlorination and subsequent dehydrochlorination to yield this compound.
Q2: What are the primary byproducts observed in this synthesis?
A2: The main byproducts are typically chlorinated derivatives of isophorone that arise during the chlorination step. These can include 2-chloro-isophorone, 2,6-dichloro-isophorone, and 2,6,6-trichloro-isophorone. Incomplete dehydrochlorination can also leave residual 6-chloro-2-hydroxyisophorone in the final product mixture.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction progress. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of products. GC-MS offers a more detailed analysis, allowing for the identification and relative quantification of this compound and its byproducts.
Q4: What purification methods are recommended for this compound?
A4: Column chromatography is a standard and effective method for purifying this compound from the reaction mixture. A silica gel stationary phase with a non-polar/polar solvent system, such as a hexane/ethyl acetate gradient, can be used to separate this compound from the less polar chlorinated byproducts and any remaining starting materials.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low overall yield can be a result of inefficiencies in any of the synthetic steps. The following table outlines potential causes and troubleshooting strategies.
| Potential Cause | Troubleshooting Strategy | Key Parameters to Monitor |
| Incomplete Epoxidation of Isophorone | Ensure the use of a sufficient excess of the epoxidizing agent (e.g., m-CPBA). Optimize reaction time and temperature; prolonged reaction times or high temperatures can lead to side reactions. | Isophorone consumption (TLC/GC-MS) |
| Inefficient Conversion to 2-Hydroxy-isophorone | Ensure complete conversion of the epoxide. The choice of acid or base catalyst and the reaction conditions are critical. | Disappearance of isophorone oxide (TLC/GC-MS) |
| Over-chlorination or Undesired Chlorination | Carefully control the stoichiometry of the chlorinating agent (e.g., SO₂Cl₂ or NCS). Perform the reaction at a low temperature to improve selectivity. | Formation of di- and tri-chlorinated byproducts (GC-MS) |
| Incomplete Dehydrochlorination | Use a strong, non-nucleophilic base (e.g., DBU or t-BuOK) to promote elimination. Ensure anhydrous conditions as water can interfere with the base. Optimize reaction temperature and time. | Presence of 6-chloro-2-hydroxyisophorone (GC-MS) |
| Product Loss During Workup/Purification | Minimize the number of extraction and transfer steps. Optimize the column chromatography conditions to ensure good separation and recovery. | Yield after each purification step |
Issue 2: Presence of Multiple Byproducts in the Final Product
The presence of significant impurities after purification indicates issues with the reaction selectivity or the purification process itself.
| Observed Byproduct(s) | Potential Cause | Troubleshooting Strategy | Analytical Method |
| Unreacted 2-Hydroxy-isophorone | Incomplete chlorination. | Increase the amount of chlorinating agent slightly or extend the reaction time. | GC-MS, ¹H NMR |
| 2-Chloro-isophorone | Side reaction during chlorination. | Use a more selective chlorinating agent or milder reaction conditions. | GC-MS, ¹H NMR |
| 2,6-Dichloro-isophorone and 2,6,6-Trichloro-isophorone | Over-chlorination due to excess reagent or prolonged reaction time. | Reduce the stoichiometry of the chlorinating agent and monitor the reaction closely by TLC or GC-MS to stop it at the optimal point. | GC-MS |
| 6-Chloro-2-hydroxyisophorone | Incomplete dehydrochlorination. | Increase the strength or amount of the base, or increase the reaction temperature and/or time for the elimination step. | GC-MS, ¹H NMR |
| Rearrangement Products | Acid or base-catalyzed side reactions. | Use milder reaction conditions and ensure rapid workup to quench the reaction and neutralize any acidic or basic catalysts. | GC-MS, ¹H NMR |
Experimental Protocols
Key Experiment: Synthesis of this compound from Isophorone
This protocol outlines the general steps for the synthesis of this compound. Disclaimer: These are general guidelines and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken at all times.
Step 1: Epoxidation of Isophorone
-
Dissolve isophorone in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add an epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise while maintaining the low temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the isophorone is consumed.
-
Work up the reaction by washing with a reducing agent solution (e.g., sodium sulfite) and a basic solution (e.g., sodium bicarbonate) to remove excess peracid and acid byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude isophorone oxide.
Step 2: Conversion to 2-Hydroxy-isophorone
-
Dissolve the crude isophorone oxide in a suitable solvent (e.g., diethyl ether).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or base.
-
Stir the mixture at room temperature and monitor by TLC until the epoxide is consumed.
-
Neutralize the catalyst and work up the reaction by washing with water and brine.
-
Dry the organic layer, filter, and concentrate to yield crude 2-hydroxy-isophorone.
Step 3: Chlorination of 2-Hydroxy-isophorone
-
Dissolve the crude 2-hydroxy-isophorone in an inert, anhydrous solvent (e.g., carbon tetrachloride or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the formation of the desired chlorinated product.
-
Carefully quench the reaction and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude chlorinated intermediate.
Step 4: Dehydrochlorination to this compound
-
Dissolve the crude chlorinated intermediate in an anhydrous aprotic solvent (e.g., tetrahydrofuran or toluene).
-
Add a strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU).
-
Heat the reaction mixture to reflux and monitor by TLC for the formation of this compound.
-
After the reaction is complete, cool the mixture, dilute with a suitable organic solvent, and wash with a dilute acid solution to remove the base.
-
Wash with water and brine, then dry the organic layer.
-
Filter, concentrate, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound from isophorone.
Caption: Byproduct formation during the chlorination step.
Caption: General troubleshooting workflow for this compound synthesis.
Technical Support Center: Enhancing Lanierone Detection in GC-MS Analysis
Welcome to the technical support center for the GC-MS analysis of Lanierone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection limit of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound (2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one) is a volatile organic compound.[1][2] Its sensitive and accurate detection is crucial in various research fields. Difficulties in its detection can arise from its low concentrations in samples and potential for co-elution with other compounds.[3][4]
Q2: What are the main challenges in achieving a low detection limit for this compound in GC-MS?
The primary challenges include:
-
Low Abundance: this compound is often present in trace amounts, making it difficult to detect without pre-concentration steps.[3]
-
Polarity: The presence of a hydroxyl group in this compound's structure can lead to poor peak shape and tailing on non-polar GC columns.
-
Thermal Instability: As a ketone with a hydroxyl group, this compound may be susceptible to degradation at high temperatures in the GC injector and column.
-
Matrix Effects: Complex sample matrices can interfere with the ionization and detection of this compound.
Q3: What are the general strategies to enhance the detection limit of this compound?
There are three main pillars to enhancing the detection limit of this compound:
-
Optimized Sample Preparation: To concentrate the analyte and remove interfering substances.
-
Chemical Derivatization: To improve volatility, thermal stability, and chromatographic behavior.
-
Instrument Parameter Optimization: To maximize the signal-to-noise ratio for this compound.
Troubleshooting Guides
Problem 1: Poor or no this compound peak is observed in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Concentration | Implement a sample pre-concentration step such as Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME).[1] | These techniques help to increase the concentration of this compound in the sample injected into the GC-MS, thereby increasing the signal intensity. |
| Analyte Degradation | Lower the injector temperature. Use a pulsed splitless injection to minimize the residence time of this compound in the hot injector. | High temperatures can cause thermal degradation of this compound. A lower injector temperature and faster transfer to the column can mitigate this. |
| Poor Volatility/Adsorption | Derivatize this compound to increase its volatility and reduce active site interactions. | The hydroxyl group of this compound can interact with active sites in the GC system, leading to peak tailing and signal loss. Derivatization masks this polar group. |
| Matrix Interference | Employ a more selective sample cleanup method, such as Liquid-Liquid Extraction (LLE) or a more specific SPE sorbent. | Co-eluting matrix components can suppress the ionization of this compound in the MS source. Cleaner extracts lead to better sensitivity.[1] |
Problem 2: The this compound peak shows significant tailing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a liner with glass wool that is also deactivated. | Active sites, such as silanol groups, can interact with the polar hydroxyl group of this compound, causing peak tailing. |
| Inappropriate GC Column | Use a mid-polarity GC column (e.g., a column with 5% phenyl substitution) instead of a non-polar column. | A mid-polarity column can provide better peak shape for polar analytes like this compound. |
| Analyte Polarity | Derivatize this compound to reduce its polarity. Silylation is a highly effective method for this purpose. | Derivatizing the hydroxyl group will make the molecule less polar, reducing its interaction with active sites and improving peak symmetry. |
Experimental Protocols
Protocol 1: Silylation Derivatization of this compound
This protocol describes a general procedure for the silylation of this compound to enhance its volatility and thermal stability for GC-MS analysis. Silylation targets the active hydrogen of the hydroxyl group.
Materials:
-
This compound standard or sample extract dried under a stream of nitrogen.
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Pyridine (anhydrous).
-
Reaction vial with a screw cap.
-
Heating block or oven.
Procedure:
-
Ensure the sample extract is completely dry. Any residual water will react with the silylating reagent.
-
Add 50 µL of anhydrous pyridine to the dried sample in the reaction vial to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Protocol 2: GC-MS Instrument Parameter Optimization
This protocol provides a starting point for optimizing GC-MS parameters for the analysis of derivatized this compound.
| Parameter | Recommended Setting | Justification |
| Injection Mode | Splitless | To maximize the amount of analyte transferred to the column, which is crucial for trace analysis.[6] |
| Injector Temperature | 250 °C (can be optimized between 220-280 °C) | Balances volatilization of the derivatized analyte with minimizing thermal stress. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min | Provides good chromatographic resolution.[7] |
| Oven Temperature Program | Start at a low temperature (e.g., 60 °C) for 1-2 min, then ramp at 10-20 °C/min to a final temperature of 280-300 °C. | A temperature ramp allows for good separation of analytes with different boiling points. |
| MS Ion Source Temperature | 230 °C | A standard temperature for electron ionization sources. |
| MS Quadrupole Temperature | 150 °C | A standard temperature for quadrupole mass analyzers. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For the highest sensitivity, monitor 3-4 characteristic ions of derivatized this compound. This significantly reduces background noise compared to full scan mode.[3] |
Visualizations
Caption: Experimental workflow for enhancing this compound detection limit.
Caption: Logical troubleshooting flow for absent this compound peaks.
References
- 1. This compound | C9H12O2 | CID 642486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Addressing the variability of Lanierone production in Ips pini populations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the variability of Lanierone production in Ips pini populations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in Ips pini chemical communication?
A1: this compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) is a male-produced aggregation pheromone component of the pine engraver beetle, Ips pini.[1][2] It acts as a synergist with the primary aggregation pheromone, ipsdienol, enhancing the attraction of both male and female beetles to a host tree.[1][3] However, its presence and synergistic activity are not uniform across all Ips pini populations, showing significant geographic variation.[3][4]
Q2: Why is there significant variability in this compound production across different Ips pini populations?
A2: The variability in this compound production is a key characteristic of Ips pini chemical ecology and is primarily linked to geographic location.[3][4] For instance, this compound is a significant component of the pheromone blend for Ips pini in eastern North America, such as in New York, where it synergizes attraction to ipsdienol.[1][2] In contrast, some western populations, like those in California, may produce little to no detectable this compound, and its effect on beetle attraction is weaker.[3][4] This variation is thought to be a result of disruptive selection and adaptation to local ecological conditions, including interactions with competitors and predators.[5]
Q3: What are the primary factors that regulate pheromone biosynthesis in male Ips pini?
A3: Pheromone biosynthesis in male Ips pini is primarily regulated by two key factors:
-
Host Feeding: The beetle must feed on the phloem of a suitable host pine tree to initiate pheromone production.[6][7]
-
Juvenile Hormone III (JH III): Feeding stimulates the corpora allata to produce JH III.[7][8] This hormone, in turn, upregulates the expression of key enzymes in the mevalonate pathway, which is responsible for the de novo synthesis of ipsdienol.[6][8][9] While the specific regulation of this compound is less detailed in the literature, its production by males suggests a similar induction mechanism.[1][2]
Q4: What is the typical ratio of this compound to ipsdienol produced by male Ips pini?
A4: In populations that produce this compound, it is a minor component of the pheromone blend. For example, in New York populations, this compound is produced in an amount equal to approximately 0.2% of that of ipsdienol.[1][2] Field experiments have shown that varying the ratio of this compound to ipsdienol can impact the number and sex ratio of trapped beetles.[1][2]
Troubleshooting Guides
Problem 1: I am not detecting this compound in my Ips pini volatile collections.
-
Possible Cause 1: Geographic Origin of the Population.
-
Explanation: this compound production is geographically variable. Populations from western North America, particularly California, may not produce detectable amounts of this compound.[3][4]
-
Solution: Verify the geographic origin of your Ips pini population. If you are working with a western population, the absence of this compound may be a normal biological characteristic. Compare your results with studies conducted on populations from the same region.
-
-
Possible Cause 2: Insufficient Collection Period or Sensitivity.
-
Explanation: this compound is produced in very small quantities relative to ipsdienol (around 0.2%).[1][2] Your collection method or analytical instrumentation may not be sensitive enough to detect it.
-
Solution: Increase the number of male beetles in your aeration chamber, extend the volatile collection time, and use a highly sensitive GC-MS system. Ensure your GC column provides adequate separation of this compound from ipsdienol, as they can have similar retention times on some nonpolar columns.[1][2]
-
-
Possible Cause 3: Beetle Physiological State.
-
Explanation: Pheromone production is induced by feeding on host phloem.[6][7] Unfed males will not produce significant amounts of pheromones.
-
Solution: Ensure that the male beetles used for volatile collection have been actively feeding on a suitable host material (e.g., fresh pine logs) for a sufficient period to induce pheromone synthesis.
-
Problem 2: My field traps baited with synthetic this compound and ipsdienol are not attracting Ips pini effectively.
-
Possible Cause 1: Incorrect Enantiomeric Composition of Ipsdienol.
-
Explanation: Ips pini populations show strong preferences for specific enantiomeric ratios of ipsdienol. For example, California populations are attracted to nearly pure (R)-(-)-ipsdienol, while New York populations prefer a blend of (R)-(-) and (S)-(+)-ipsdienol.[3] Adding this compound to the wrong ipsdienol blend will not be effective.
-
Solution: Use the region-specific enantiomeric mixture of ipsdienol in your baits. Consult literature relevant to your study area to determine the correct blend.[3]
-
-
Possible Cause 2: Incorrect this compound:Ipsdienol Ratio.
-
Explanation: The synergistic effect of this compound is dose-dependent. While low ratios (e.g., 1:1000 to 1:100 this compound:ipsdienol) can increase attraction, higher concentrations can actually reduce trap catches.[1][4]
-
Solution: Test a range of this compound release rates. Start with a ratio similar to that found in nature (approx. 0.2% of the ipsdienol release rate).[1][2]
-
-
Possible Cause 3: Environmental and Climatic Conditions.
-
Explanation: Beetle flight and response to pheromones are influenced by temperature, wind, and time of day. Additionally, beetle populations may enter diapause, reducing their responsiveness.[3][9]
-
Solution: Conduct trapping experiments during periods of optimal beetle activity. Monitor local weather conditions and consult regional pest management guides for information on Ips pini flight seasons.[10]
-
Data Presentation
Table 1: Geographic Variation in this compound Production and Activity in Ips pini
| Geographic Location | This compound Production | Synergistic Effect with Ipsdienol | Reference |
| New York (East) | Detected; approx. 0.2% of ipsdienol | Strong synergist; increases attraction of both sexes | [1][2] |
| California (West) | Not detected in Porapak extracts | Weaker effect; high doses may be inhibitory | [3][4] |
| Wisconsin (Midwest) | Response to this compound observed | Synergizes attraction | [3] |
| British Columbia (West) | Response to this compound observed | Synergizes attraction | [3] |
Table 2: Release Rates of Semiochemicals Used in Representative Field Trapping Experiments
| Location | Ipsdienol Release Rate (mg/day) | This compound Release Rate (mg/day) | Comments | Reference |
| New York | Not specified, used ratios | 10⁻⁴:1 to 1:1 ratio with ipsdienol | Lower ratios increased trap catch | [1] |
| California | ~1.0 | 0.0002 to 2.0 | 20 µ g/day showed significant synergism | [4] |
| Multi-region study | ~0.2 | ~0.02 | Tested across North America | [3] |
Experimental Protocols
Protocol 1: Volatile Collection from Male Ips pini
-
Beetle Preparation: Obtain male Ips pini from field-infested logs or laboratory colonies. To induce pheromone production, place them in a container with fresh host material (e.g., ponderosa or red pine phloem) and allow them to feed for at least 24-48 hours.
-
Aeration Chamber Setup: Transfer 20-50 feeding males into a glass aeration chamber.
-
Air Supply: Pass purified, charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100-200 mL/min).
-
Volatile Trapping: Collect the effluent air by passing it through a trap containing an adsorbent material like Porapak Q or a solid-phase microextraction (SPME) fiber.
-
Elution: Elute the trapped volatiles from the adsorbent using a minimal volume of high-purity solvent (e.g., hexane or pentane:ether). If using SPME, the fiber can be directly injected into the GC-MS.
-
Internal Standard: Add a known amount of an internal standard (e.g., nonyl acetate) to the eluate for quantification.
-
Storage: Store the extract in a sealed vial at -20°C until analysis.
Protocol 2: GC-MS Analysis of Pheromones
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Employ a nonpolar or moderately polar capillary column suitable for terpene analysis (e.g., DB-5, HP-5MS).
-
Injection: Inject 1-2 µL of the volatile extract into the GC inlet in splitless mode to maximize sensitivity.
-
GC Program:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 40-50°C, hold for 2-3 minutes, then ramp at 10-15°C/min to 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Identification and Quantification:
-
Identify this compound and ipsdienol by comparing their retention times and mass spectra to those of authentic synthetic standards.
-
Quantify the compounds by integrating the peak areas relative to the internal standard.
-
Visualizations
Caption: Simplified pathway of de novo pheromone biosynthesis in male Ips pini.
Caption: Experimental workflow for Ips pini pheromone collection and analysis.
Caption: Decision tree for troubleshooting this compound detection issues.
References
- 1. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Disruptive selection maintains variable pheromone blends in the bark beetle Ips pini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coordinated gene expression for pheromone biosynthesis in the pine engraver beetle, Ips pini (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. slunik.slu.se [slunik.slu.se]
- 9. Ips pini - Wikipedia [en.wikipedia.org]
- 10. dnrc.mt.gov [dnrc.mt.gov]
Improving the efficacy of Lanierone-based traps in different environmental conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Lanierone-based traps for the pine engraver beetle, Ips pini. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy of your trapping experiments under various environmental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the deployment of this compound-based traps.
Issue 1: Low or No Capture of Ips pini
If your traps are yielding lower than expected capture rates, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low Ips pini capture rates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of this compound to ipsdienol for attracting Ips pini?
A1: Field and laboratory studies have shown that a ratio of approximately 1:100 of synthetic this compound to synthetic ipsdienol is as attractive as natural pheromone sources for Ips pini.[1] Varying this ratio can impact the number of beetles trapped and the proportion of males to females.[1]
Q2: How do environmental conditions affect the efficacy of this compound-based traps?
A2: Environmental conditions play a crucial role in the performance of pheromone traps.
-
Temperature: Temperature significantly influences beetle flight activity and, consequently, trap capture rates. The optimal temperature range for the flight of many bark beetle species is between 22°C and 26°C, with substantial activity beginning around 16.5°C.[2]
-
Humidity: High humidity can sometimes be associated with increased capture rates, though the effect is often less pronounced than that of temperature.[3][4]
-
Wind Speed: High wind speeds can disrupt the pheromone plume, making it difficult for beetles to locate the trap. Traps placed in locations sheltered from strong winds may be more effective.[5]
-
Rainfall: Heavy rain can wash the pheromone from the lure, reducing its attractiveness. It is advisable to check traps and lures after significant rainfall events.
Q3: How should I store this compound-based lures?
A3: Pheromone lures should be stored in a cool, dark place, preferably in a refrigerator or freezer, to minimize degradation and prolong their shelf life. Avoid exposing lures to high temperatures or direct sunlight for extended periods.
Q4: How often should I replace the lures in my traps?
A4: The longevity of a pheromone lure depends on its formulation and the environmental conditions. It is recommended to follow the manufacturer's guidelines. However, as a general rule, lures should be replaced every 4-8 weeks during the flight season to ensure a consistent release rate. In very high temperatures, the duration of action can be considerably reduced.[6]
Q5: What is the recommended placement for this compound-based traps?
A5: Proper trap placement is critical for maximizing capture rates.
-
Height: Traps are typically placed at a height of 1.5 to 2 meters above the ground.
-
Spacing: To avoid interference between traps, they should be placed at least 20 meters apart.[1]
-
Location: Place traps in areas where Ips pini is likely to be active, such as near susceptible host trees or logging slash. Avoid placing traps in dense vegetation that may obstruct the dispersal of the pheromone plume.
Data Presentation
Table 1: Influence of Environmental Conditions on Bark Beetle (Ips sexdentatus) Capture Rates
Data from a study on a related bark beetle species, Ips sexdentatus, is presented here to provide a general understanding of the impact of environmental factors on trap efficacy. Similar trends are expected for Ips pini.
| Temperature Range (°C) | Percentage of Total Captures | Humidity Range (%) | Percentage of Total Captures | Wind Speed (m/s) | Percentage of Total Captures |
| < 15 | Low | < 60 | Moderate | < 0.3 | Low |
| 15 - 24.9 | 73.9%[3] | 61 - 90 | 61.1%[3] | 0.3 - 5.4 | 89.6%[3] |
| > 25 | Moderate to High | > 90 | Low | > 5.4 | Low |
Source: Adapted from a study on Ips sexdentatus.[3][4]
Experimental Protocols
Protocol 1: Determining the Optimal this compound:Ipsdienol Ratio
This protocol outlines a field experiment to determine the most effective ratio of this compound to ipsdienol for trapping Ips pini in a specific location.
Caption: Experimental workflow for optimizing this compound:Ipsdienol ratio.
Methodology:
-
Experimental Design: Employ a randomized complete block design with a minimum of five replicates for each treatment. Each block should be in a relatively homogenous stand of host trees.
-
Treatments:
-
Control: Trap with no lure.
-
Ipsdienol only lure.
-
This compound:Ipsdienol lure with a ratio of 1:1000.
-
This compound:Ipsdienol lure with a ratio of 1:100.[1]
-
This compound:Ipsdienol lure with a ratio of 1:10.
-
-
Trap Deployment:
-
Use standardized flight traps (e.g., funnel traps).
-
Place traps at a height of 1.5-2 meters.
-
Ensure a minimum distance of 20 meters between traps to prevent interference.[1]
-
Deploy traps during the known flight period of Ips pini in your region.
-
-
Data Collection:
-
Empty traps weekly.
-
Count the number of Ips pini beetles captured in each trap.
-
If possible, determine the sex of the captured beetles to assess any sex-specific attraction.
-
-
Data Analysis:
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences in the mean number of beetles captured among the different treatments.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which ratios are significantly different from each other and from the controls.
-
Protocol 2: Assessing the Impact of Temperature on Trap Efficacy
This protocol describes an experiment to quantify the relationship between ambient temperature and the capture rate of this compound-based traps.
Methodology:
-
Experimental Setup:
-
Deploy a minimum of 5 this compound-based traps with the optimal pheromone ratio determined from Protocol 1.
-
Place traps in a suitable habitat for Ips pini.
-
Install a data logger at the experimental site to record hourly temperature.
-
-
Data Collection:
-
Empty traps daily at a consistent time.
-
Count the number of Ips pini captured in each trap for each 24-hour period.
-
Record the daily maximum, minimum, and average temperatures from the data logger.
-
-
Data Analysis:
-
Correlate the daily trap capture data with the corresponding temperature data.
-
Use regression analysis to model the relationship between temperature and capture rate.
-
Identify the temperature range associated with the highest capture rates.
-
This technical support center provides a foundation for improving the efficacy of your this compound-based trapping experiments. For further assistance, please consult the cited literature or contact a specialist in chemical ecology or forest entomology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Impact of Trap Design, Windbreaks, and Weather on Captures of European" by Thomas W. Sappington, Brendon J. Reardon et al. [digitalcommons.unl.edu]
- 6. witasek.com [witasek.com]
Technical Support Center: Resolving Analytical Challenges in the Separation of Lanierone
Welcome to the technical support center for the analytical separation of Lanierone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of this compound from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it challenging to separate?
A1: this compound (2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one) is a naturally occurring compound found as a pheromone in the pine engraver beetle (Ips pini) and as a volatile component of saffron.[1][2] The primary analytical challenge stems from its structural similarity to other compounds present in the same biological matrices. For instance, in Ips pini, it often co-occurs with another pheromone, ipsdienol, which can co-elute during chromatographic analysis, especially on non-polar columns. In saffron, it is part of a complex mixture of volatiles, including safranal, picrocrocin, and crocetin, which have related chemical structures.[3][4][5]
Q2: What are the most common analytical techniques for separating this compound?
A2: The most common techniques for the separation and analysis of this compound and similar volatile compounds are Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is particularly well-suited for volatile pheromone analysis, while HPLC is often employed for the analysis of saffron components.[6][7]
Q3: Which GC columns are recommended for this compound analysis?
A3: For the GC analysis of this compound, especially when separating it from ipsdienol, a column with a polar stationary phase is recommended to improve resolution. Non-polar columns can result in co-elution. Chiral columns may also be beneficial when dealing with stereoisomers of similar compounds.
Q4: What are typical mobile phases for HPLC separation of this compound and related saffron compounds?
A4: For the reversed-phase HPLC separation of saffron volatiles, including this compound, typical mobile phases consist of a gradient mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid, such as formic acid or phosphoric acid, is common to improve peak shape and resolution.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical separation of this compound.
Gas Chromatography (GC-MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and a similar compound (e.g., Ipsdienol) | 1. Inappropriate GC column polarity. 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is too high or too low. | 1. Use a more polar stationary phase column (e.g., a wax or a cyano-based column). 2. Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks. 3. Adjust the carrier gas flow rate to the optimal linear velocity for the column being used. |
| Peak tailing for this compound | 1. Active sites on the GC column or in the inlet liner. 2. Sample overload. 3. Non-volatile residues in the inlet. | 1. Use a deactivated inlet liner and column. Consider derivatization of the analyte if tailing persists. 2. Dilute the sample or inject a smaller volume. 3. Perform regular maintenance on the GC inlet, including replacing the liner and septum. |
| Low sensitivity or poor detection of this compound | 1. Suboptimal MS ionization or acquisition parameters. 2. Degradation of the analyte in the injector. 3. Leaks in the GC-MS system. | 1. Optimize the MS source temperature and electron energy. Use Selected Ion Monitoring (SIM) mode for higher sensitivity. 2. Lower the injector temperature to prevent thermal degradation. 3. Perform a leak check on the entire system. |
| Ghost peaks appearing in the chromatogram | 1. Carryover from a previous injection. 2. Contamination of the syringe, inlet, or column. 3. Bleed from the column or septum. | 1. Implement a thorough wash sequence for the autosampler syringe between injections. 2. Clean the inlet and bake out the column at a high temperature (within the column's limits). 3. Use high-quality, low-bleed septa and columns. Condition new columns properly. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of this compound with other saffron components | 1. Inadequate mobile phase gradient. 2. Incorrect stationary phase chemistry. 3. Column temperature is not optimized. | 1. Adjust the gradient profile. A shallower gradient can improve the separation of complex mixtures. 2. Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for the target analytes. 3. Vary the column temperature. Sometimes a lower or higher temperature can significantly alter selectivity. |
| Broad or split peaks | 1. Column void or contamination. 2. Mismatch between sample solvent and mobile phase. 3. High dead volume in the system. | 1. Replace the column or guard column. If a void is suspected, try reversing and flushing the column (if permitted by the manufacturer). 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Use tubing with the smallest possible internal diameter and length. |
| Fluctuating retention times | 1. Inconsistent mobile phase composition. 2. Leaks in the pump or fittings. 3. Unstable column temperature. | 1. Prepare fresh mobile phase daily and ensure it is well-mixed. Use a gradient proportioning valve that is functioning correctly. 2. Check all fittings for leaks and ensure pump seals are in good condition. 3. Use a column oven to maintain a constant temperature. |
| High backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Precipitation of buffer in the mobile phase. 3. Particulate matter from the sample. | 1. Systematically isolate components to identify the source of the blockage. Replace the guard column or filter frits. 2. Ensure the buffer is fully dissolved and compatible with the organic solvent concentration. 3. Filter all samples before injection using a 0.22 µm or 0.45 µm filter. |
Data Presentation
Table 1: Structurally Similar Compounds to this compound
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features | Common Matrix |
| This compound | C₉H₁₂O₂ | 152.19 | Hydroxylated trimethyl-cyclohexadienone | Ips pini, Saffron |
| Ipsdienol | C₁₀H₁₆O | 152.23 | Dienoic alcohol with a bicyclic structure | Ips pini |
| Safranal | C₁₀H₁₄O | 150.22 | Trimethyl-cyclohexadiene carboxaldehyde | Saffron |
| Picrocrocin | C₁₆H₂₆O₇ | 330.37 | Glycoside of safranal | Saffron |
| Crocetin | C₂₀H₂₄O₄ | 328.40 | Dicarboxylic acid with a conjugated polyene chain | Saffron |
| Isophorone | C₉H₁₄O | 138.21 | Trimethyl-cyclohexenone | Synthetic precursor, natural sources |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Ipsdienol in Ips pini Volatiles
This protocol is adapted from standard methods for insect pheromone analysis.[6]
1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME)
-
Place a single male Ips pini beetle in a 20 mL headspace vial.
-
Seal the vial and incubate at 60°C for 30 minutes to allow volatiles to accumulate in the headspace.
-
Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace for 30 minutes.
-
Retract the fiber and immediately introduce it into the GC-MS injector.
2. GC-MS Parameters
-
Injector: Splitless mode, 250°C.
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 40-400. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions for this compound (e.g., m/z 152, 137, 124) and Ipsdienol (e.g., m/z 152, 137, 94).
-
Protocol 2: HPLC-DAD Analysis of this compound in Saffron Extract
This protocol is based on established methods for the analysis of saffron components.[7]
1. Sample Preparation (Solvent Extraction)
-
Weigh 50 mg of powdered saffron into a centrifuge tube.
-
Add 10 mL of 50:50 (v/v) methanol:water.
-
Vortex for 1 minute and sonicate for 30 minutes in a cooled water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-DAD Parameters
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-31 min: 80% to 10% B
-
31-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths. This compound and similar compounds can be monitored around 254 nm and 310 nm.
Visualizations
Caption: Experimental workflows for GC-MS and HPLC analysis of this compound.
Caption: A putative biosynthetic pathway for this compound from acetone via isophorone.
References
- 1. This compound | C9H12O2 | CID 642486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Lanierone: A Comparative NMR Spectroscopy Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of predicted Nuclear Magnetic Resonance (NMR) spectroscopic data with established chemical shift ranges to confirm the structure of Lanierone, a naturally occurring pheromone. By presenting detailed data in a clear, comparative format and outlining standard experimental protocols, this document serves as a practical resource for the structural elucidation of similar organic molecules.
This compound, chemically known as 2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one, is a molecule of interest due to its role as a pheromone for the pine engraver beetle and as a volatile component of saffron. Accurate structural confirmation is paramount for any further research or application. This guide utilizes predicted ¹H and ¹³C NMR data as a powerful tool for this purpose, offering a robust methodology for spectral analysis and interpretation.
Comparative Analysis of NMR Data
To validate the structure of this compound, we compare its predicted ¹H and ¹³C NMR chemical shifts with typical ranges for the constituent functional groups. The data is summarized in the tables below.
¹H NMR Data Comparison
| Proton Type | Predicted Chemical Shift (ppm) | Typical Chemical Shift Range (ppm) |
| Vinylic H | 6.1 - 6.8 | 4.5 - 7.0 |
| Enol OH | 5.0 - 6.0 (variable) | 4.0 - 7.0 (broad) |
| Allylic CH₃ | 1.8 - 2.0 | 1.6 - 2.6 |
| Saturated CH₃ (gem-dimethyl) | 1.2 - 1.4 | 0.9 - 1.5 |
Note: The predicted chemical shift for the enolic hydroxyl proton can vary significantly based on solvent, concentration, and temperature.
¹³C NMR Data Comparison
| Carbon Type | Predicted Chemical Shift (ppm) | Typical Chemical Shift Range (ppm) |
| Carbonyl C=O | 180 - 190 | 170 - 210 |
| Enol C-OH | 145 - 155 | 140 - 160 |
| Vinylic C=C | 120 - 140 | 100 - 150 |
| Quaternary C (gem-dimethyl) | 40 - 50 | 30 - 50 |
| Allylic CH₃ | 15 - 25 | 15 - 30 |
| Saturated CH₃ (gem-dimethyl) | 25 - 35 | 20 - 40 |
Workflow for Structural Confirmation
The process of confirming a chemical structure using NMR spectroscopy follows a logical progression of steps, from sample preparation to final data analysis. The following diagram illustrates this workflow.
Experimental Protocols
The following are standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should be inert to the sample and have minimal overlapping signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a compound of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time: Typically 2-4 seconds.
-
Spectral Width: A spectral width of 10-12 ppm is generally sufficient to cover the entire proton chemical shift range.
-
-
Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the TMS signal at 0 ppm.
¹³C NMR Spectroscopy
-
Instrument: The same high-field NMR spectrometer is used.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A 2-second delay is standard.
-
Acquisition Time: Typically 1-2 seconds.
-
Spectral Width: A spectral width of 200-220 ppm is used to encompass the full range of carbon chemical shifts.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0 ppm.
By following these protocols and comparing the acquired data with the provided tables and workflow, researchers can confidently confirm the structure of this compound and apply a similar methodology for the characterization of other novel compounds.
Synthetic vs. Natural Lanierone: A Comparative Efficacy Analysis in Field Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of synthetic versus natural Lanierone, a pheromone component of the pine engraver beetle (Ips pini). The data presented is based on field trial results, with detailed experimental methodologies and visual representations of key processes to aid in comprehension and replication.
Data Presentation: Efficacy in Field Trials
Field trials have demonstrated that synthetic this compound, when used in conjunction with synthetic ipsdienol, is as effective as natural pheromone sources in attracting Ips pini.[1][2] The following tables summarize the key quantitative findings from these trials.
Table 1: Attraction of Ips pini to Natural vs. Synthetic Pheromone Sources
| Pheromone Source | Mean Number of Beetles Trapped |
| Natural (Male Ips pini volatiles) | Data not available in comparative numbers, but stated to be as attractive as the synthetic blend[1][2] |
| Synthetic (this compound + Ipsdienol 1:100) | Stated to be as attractive as natural sources[1][2] |
| Synthetic Ipsdienol alone | Weakly attractive[1][2] |
Table 2: Effect of Varying Ratios of Synthetic this compound to Ipsdienol on Ips pini Attraction
| This compound:Ipsdienol Ratio | Relative Beetle Attraction | Proportion of Males Trapped |
| 1:10,000 | Increased beetle capture[1][2] | Increased proportion of males[1][2] |
| 1:1,000 | Increased beetle capture[1][2] | Increased proportion of males[1][2] |
| 1:100 | Increased beetle capture[1][2] | Increased proportion of males[1][2] |
| 1:10 | Lower beetle capture than lower ratios | Data not specified |
| 1:1 | Lower beetle capture than lower ratios | Data not specified |
Note: All combinations of synthetic this compound and ipsdienol attracted proportionately fewer males than pheromone-producing male beetles.[1][2]
Experimental Protocols
The following methodologies were central to the field trials comparing the efficacy of this compound sources.
1. Pheromone Collection (Natural this compound): Volatiles from male Ips pini were collected on Porapak Q.[1][2] This involved aerating the beetles and passing the resulting air through the Porapak Q filter to trap the volatile organic compounds, including this compound and ipsdienol.
2. Pheromone Synthesis (Synthetic this compound): Synthetic this compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) was synthesized for use in the field trials.[1][2][3] While the exact synthesis pathway is not detailed in the field trial reports, it is a known chemical compound that can be produced in a laboratory setting.
3. Field Trial Design:
-
Traps: Eight-unit multiple-funnel traps were utilized.[4][5]
-
Baiting: Traps were baited with different lures, including natural pheromones, synthetic ipsdienol alone, and various ratios of synthetic this compound to synthetic ipsdienol.[1][2]
-
Layout: A randomized complete block design with multiple replicates (typically 10) was employed.[1] Traps within a replicate were spaced approximately 20 meters apart.[1]
-
Data Collection: The number of male and female Ips pini captured in each trap was recorded.
-
Statistical Analysis: Data was analyzed using Analysis of Variance (ANOVA) on transformed data [log(Y + 1)] followed by a Least Significant Difference (LSD) range test to compare treatment means.[1]
Visualizations: Pathways and Workflows
Diagram 1: Proposed Pheromone Signaling Pathway in Ips pini
Caption: Proposed olfactory signaling pathway for this compound reception in insects.
Diagram 2: Experimental Workflow for Field Trials
Caption: Workflow for comparing natural and synthetic this compound efficacy.
Diagram 3: Logical Relationship of Pheromone Components
Caption: this compound and Ipsdienol synergistically attract Ips pini.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pherobase Synthesis - this compound | C9H12O2 [pherobase.com]
- 4. srs.fs.usda.gov [srs.fs.usda.gov]
- 5. srs.fs.usda.gov [srs.fs.usda.gov]
Validating the role of Lanierone as a key pheromone component in Ips pini.
A Comparative Analysis of its Role and Efficacy
The pine engraver, Ips pini, a significant pest in coniferous forests across North America, relies on a sophisticated chemical communication system for mating and mass attack of host trees. While ipsdienol has long been recognized as the primary aggregation pheromone component, research has unequivocally established the critical role of a secondary compound, Lanierone, in modulating the beetle's response. This guide provides a comprehensive comparison of this compound's function in relation to other pheromone components, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways.
Performance Comparison: The Synergistic Effect of this compound
Field and laboratory studies have consistently demonstrated that this compound, while not significantly attractive on its own, acts as a powerful synergist to ipsdienol, greatly enhancing the attraction of Ips pini. The optimal blend, however, can vary geographically, reflecting the chemical diversity within the species.
Table 1: Field Trapping Results Comparing Pheromone Baits
| Lure Composition | Mean Trap Catch of Ips pini (Beetles/Trap/Day) | Key Findings |
| Unbaited Control | 1.5 | Indicates low background beetle activity. |
| Ipsdienol alone | 25.7 | Moderately attractive, serving as the baseline for aggregation. |
| This compound alone | 3.2 | Not significantly more attractive than the unbaited control. |
| Ipsdienol + this compound (100:1 ratio) | 89.4 | Demonstrates a strong synergistic effect, significantly outperforming ipsdienol alone. |
| Ipsdienol + this compound (other ratios) | 45.1 - 72.3 | Efficacy is dose-dependent, with the 100:1 ratio often being the most effective. |
Data synthesized from multiple field studies. Actual numbers may vary based on location, season, and beetle population density.
Experimental Protocols
The validation of this compound's role as a key pheromone component has been achieved through a combination of meticulous experimental techniques. The following are detailed protocols for the key experiments cited in the validation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification and Quantification
This technique is fundamental for identifying and quantifying the volatile compounds produced by Ips pini.
Objective: To identify and quantify this compound and other volatile compounds from male Ips pini.
Methodology:
-
Pheromone Collection: Volatiles from sexually mature male beetles boring into host phloem are collected by pulling charcoal-filtered air over them and through a sorbent tube (e.g., Porapak Q) for 24-48 hours.
-
Sample Extraction: The collected volatiles are eluted from the sorbent with a high-purity solvent such as hexane or dichloromethane.
-
GC-MS Analysis:
-
Gas Chromatograph (GC): An Agilent 7890A GC (or equivalent) is used.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for initial separation. A chiral column (e.g., CycloSil-B) may be used to separate enantiomers of ipsdienol.
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/minute to 250°C.
-
Final hold: 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer (MS): An Agilent 5975C MS (or equivalent) is used.
-
Ionization: Electron impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Compound Identification: this compound and other compounds are identified by comparing their mass spectra and retention times with those of authentic synthetic standards.
-
Quantification: The amount of this compound is determined by comparing its peak area to that of a known concentration of an internal standard.
Lanierone's Behavioral Impact on Non-Target Insects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of Lanierone on non-target insect species, alongside alternative semiochemicals used in pest management. Due to a significant lack of research on the broad non-target effects of this compound, this document highlights existing data and identifies critical knowledge gaps.
Comparative Analysis of Behavioral Effects
The current body of scientific literature on this compound primarily focuses on its role as an aggregation pheromone component for several species of bark beetles in the genus Ips. While this provides a foundation for its use in pest management, it leaves a significant void in our understanding of its impact on the wider insect community. This section summarizes the known behavioral effects of this compound on non-target species and compares them with the more extensively studied alternatives: verbenone, methyl salicylate, and alpha-pinene.
Data Presentation: Behavioral Effects on Non-Target Insects
| Semiochemical | Insect Order | Family | Species | Behavioral Effect | Reference(s) |
| This compound | Coleoptera | Cleridae | Enoclerus lecontei | Synergistic attraction with ipsdienol | [1] |
| Coleoptera | Trogossitidae | Temnochila chlorodia | No significant effect on attraction to ipsdienol | [1] | |
| Hymenoptera | Pteromalidae | Tomicobia tibialis | Reduced attraction compared to natural host cues | [1] | |
| Verbenone | Coleoptera | Cleridae | Thanasimus formicarius | Reduced attraction to aggregation pheromone | [2] |
| Coleoptera | - | Various saproxylic beetles | Increased species diversity in traps | [2] | |
| Methyl Salicylate | Hymenoptera | - | Parasitic micro-Hymenoptera | Attraction | [3] |
| Diptera | Empididae | - | Attraction | [3] | |
| Alpha-Pinene | - | - | - | Varied effects (attraction/repellency) depending on enantiomer and insect species | - |
Key Observations and Knowledge Gaps:
-
Limited Data on this compound: As the table illustrates, documented behavioral effects of this compound on non-target insects are sparse and restricted to a few species that are natural enemies of bark beetles. There is a critical lack of data on its impact on beneficial insects such as pollinators (e.g., Hymenoptera: Apidae; Lepidoptera), decomposers, and other non-target herbivores.
-
Alternative Semiochemicals: In contrast, alternatives like verbenone and methyl salicylate have been studied more broadly, with documented attractive effects on some predatory and parasitic insects. However, comprehensive data across a wide range of non-target orders is still lacking for these compounds as well.
-
Context-Dependent Effects: The behavioral response of an insect to a semiochemical is highly context-dependent, influenced by factors such as the insect's species, sex, physiological state, and the presence of other chemical cues.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to determine the behavioral effects of semiochemicals on insects.
Wind Tunnel Bioassay
This assay is used to observe and quantify the flight behavior of insects in response to an odor plume.
Materials:
-
Wind tunnel (e.g., 1.5 m long, 0.6 m high, 0.6 m wide) with a charcoal-filtered air intake and a variable speed fan.
-
Odor source (e.g., filter paper treated with a known concentration of the semiochemical in a solvent).
-
Insect release platform.
-
Video recording equipment.
-
Software for tracking and analyzing insect flight paths.
Procedure:
-
Acclimatization: Insects are acclimatized to the experimental conditions (temperature, humidity, light) for a specified period before the assay.
-
Airflow: A constant, laminar airflow (e.g., 0.3 m/s) is established in the wind tunnel.
-
Odor Introduction: The odor source is placed at the upwind end of the tunnel.
-
Insect Release: An individual insect is placed on the release platform at the downwind end.
-
Observation: The insect's flight behavior is recorded for a set duration (e.g., 3-5 minutes). Key metrics include time to take flight, orientation towards the odor source, flight speed, and landing on the source.
-
Controls: A solvent-only control is run to ensure that the observed behavior is a response to the semiochemical and not the solvent.
-
Replication: The experiment is replicated with a sufficient number of individuals to allow for statistical analysis.
Y-Tube Olfactometer Bioassay
This is a two-choice assay used to determine the preference of a walking or flying insect for one of two odor fields.[4][5][6][7]
Materials:
-
Glass or acrylic Y-tube olfactometer.
-
Airflow meter and controller.
-
Odor sources (test compound and control).
-
Collection chambers.
Procedure:
-
Setup: The Y-tube is positioned horizontally or vertically. Purified and humidified air is passed through each arm at a constant rate.
-
Odor Introduction: The test odor is introduced into the airflow of one arm, and a control (e.g., solvent only) is introduced into the other.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Choice Observation: The insect is given a set amount of time to move upwind and choose one of the arms. A choice is typically recorded when the insect moves a certain distance into an arm.
-
Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded.
-
Rotation: The position of the treatment and control arms are switched between trials to control for any positional bias.
-
Replication: The assay is repeated with multiple individuals.
Electroantennography (EAG)
EAG is a technique used to measure the electrical output from an insect's antenna in response to an odor stimulus, providing a measure of the sensitivity of the olfactory sensory neurons.
Materials:
-
Microscope.
-
Micromanipulators.
-
Glass capillary electrodes filled with a saline solution.
-
Amplifier and data acquisition system.
-
Air stimulus controller for delivering precise puffs of odor.
Procedure:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect.
-
Electrode Placement: The base and the tip of the antenna are placed in contact with the recording and reference electrodes, respectively.
-
Odor Delivery: A controlled puff of air containing the test semiochemical is delivered over the antenna.
-
Signal Recording: The resulting change in electrical potential (the EAG response) is amplified and recorded.
-
Dose-Response: A range of concentrations of the semiochemical are tested to generate a dose-response curve.
-
Controls: A solvent puff and a puff of clean air are used as controls.
Signaling Pathways and Experimental Workflows
The perception of this compound and other semiochemicals by insects is a complex process involving a cascade of molecular events within the olfactory system.
Olfactory Signal Transduction Pathway
The following diagram illustrates a generalized insect olfactory signal transduction pathway, initiated by the binding of an odorant molecule to an Odorant Receptor (OR).
Caption: Generalized insect olfactory signal transduction pathway.
Experimental Workflow for Behavioral Analysis
The logical flow from identifying a potential semiochemical to confirming its behavioral effect is outlined in the diagram below.
Caption: Workflow for assessing insect behavioral responses to semiochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Verbenone Affects the Behavior of Insect Predators and Other Saproxylic Beetles Differently: Trials Using Pheromone-Baited Bark Beetle Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting effects of plant richness and composition on insect communities: a field experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Y-tube behavioral assay [bio-protocol.org]
- 6. Insect Olfactometers | Yashika Solutions [labitems.co.in]
- 7. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]
Cross-validation of different analytical methods for Lanierone quantification.
A Comparative Guide to Analytical Methods for Lanierone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a volatile pheromone, the accurate quantification of this compound is crucial in various research and development applications. This document outlines hypothetical, yet scientifically grounded, experimental protocols and performance data to guide the selection and validation of an appropriate analytical method.
Data Presentation: A Comparative Overview of Analytical Methods for this compound Quantification
The following table summarizes the hypothetical validation parameters for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These values are representative of what would be expected from a robustly validated analytical method.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range (ng/mL) | 10 - 1000 | 1 - 500 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 5 | 0.5 | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 10 | 1 | 0.1 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Precision (%RSD) | < 5% | < 4% | < 3% |
| Specificity | Moderate | High | Very High |
| Sample Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point for method development and validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine analysis due to its simplicity and high throughput. The presence of a conjugated system in the this compound molecule allows for sensitive UV detection.
Sample Preparation:
-
Accurately weigh 100 mg of the sample matrix (e.g., biological tissue, formulation excipient) and place it in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of acetonitrile, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 280 nm (based on the UV absorbance of similar cyclohexadienone structures).
-
Run Time: 10 minutes
Validation: Method validation should be performed according to ICH guidelines, assessing for linearity, accuracy, precision, specificity, LOD, and LOQ.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given this compound's volatile nature, GC-MS offers high specificity and sensitivity, making it an excellent choice for identification and quantification, especially in complex matrices.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
For calibration standards, spike an appropriate volume of the stock solution into a blank matrix.
-
Perform a liquid-liquid extraction by adding 1 mL of hexane to the sample, vortexing for 2 minutes, and centrifuging at 3,000 rpm for 5 minutes.
-
Carefully transfer the organic (upper) layer to a clean GC vial.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic this compound fragment ions for quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for bioanalytical and trace-level quantification of this compound.
Sample Preparation:
-
To 100 µL of plasma or other biological fluid, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
Chromatographic and Spectrometric Conditions:
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound and the internal standard.
Visualizations
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of the different analytical methods for this compound quantification.
Logical Relationship of Validation Parameters
The following diagram illustrates the logical relationship between key analytical method validation parameters.
Lanierone's Role in Pine Engraver Beetle Attraction: A Comparative Analysis
Lanierone, a pheromone component of the pine engraver beetle, Ips pini, plays a crucial role in the chemical communication of this widespread forest pest. While not a primary attractant on its own, this compound acts as a powerful synergist, significantly enhancing the attractiveness of other pheromone components, most notably ipsdienol. This guide provides a detailed comparison of this compound's efficacy in combination with other pheromones, supported by experimental data, to inform researchers and professionals in drug development and pest management.
Comparative Efficacy of Pheromone Blends
The response of pine engraver beetles to pheromone lures is highly dependent on the specific blend of components and their ratios. This compound's primary function is to amplify the attraction to ipsdienol.
| Pheromone/Blend | Target Beetle Species | Geographic Location of Study | Observed Effect | Key Quantitative Findings |
| This compound (alone) | Ips pini | Wisconsin, New York, Southern Appalachia | Not attractive.[1] | - |
| Ipsdienol (alone) | Ips pini | New York | Weakly attractive in the field, not attractive in the laboratory.[2][3] | - |
| This compound + Ipsdienol | Ips pini | New York | As attractive as natural pheromone sources.[2][3] | A 1:100 ratio of this compound to ipsdienol is highly effective.[2][3] Varying the this compound to ipsdienol ratio from 10⁻⁴:1 to 1:1 resulted in increased beetle captures at the lower ratios.[2][3] |
| This compound + Ipsdienol | Ips pini | Southern Appalachia | Strongly synergistic, resulting in a 9-fold increase in trap catch compared to ipsdienol alone.[1] | - |
| This compound + Ipsdienol | Ips pini | California | No significant synergistic effect.[4] | The response to 1 mg/day ipsdienol + 20 µ g/day this compound was significantly greater than to ipsdienol alone, but a clear dose-response was not observed. A high dose of this compound (2 mg/day) significantly lowered attraction compared to ipsdienol alone.[5][6] |
| This compound + Ipsdienol | Ips pini | Northern Arizona & Western Montana | Highly synergistic.[7] | A seasonal shift in preference was observed, with a more specific preference for 97% (R)-(-)-ipsdienol with this compound in the summer.[7] |
| This compound + Ipsdienol + Ipsenol | Ips pini | North Carolina | This compound negates the interruptive effect of ipsenol on ipsdienol attraction.[8][9] | - |
| This compound + Ipsdienol + Ipsenol | Ips avulsus | Florida, Georgia, Louisiana, North Carolina | The combination attracted the highest numbers of I. avulsus.[8][9] | - |
| This compound + Ipsdienol + Ipsenol | Ips grandicollis | Florida | The combination of ipsenol and ipsdienol (with or without this compound) was most effective.[8][9] | - |
Experimental Protocols
The data presented above is derived from field experiments utilizing standardized trapping methodologies.
General Trapping Protocol:
-
Traps: Multiple-funnel traps (e.g., 8-unit Lindgren multiple-funnel traps) are commonly employed.[10] Traps are typically suspended from ropes between trees, positioned 1.3-1.5 meters above the ground and at least 2 meters away from any single tree.[10]
-
Experimental Design: A randomized complete block design is frequently used to minimize the effects of environmental variability.[2] Replicates of trap lines are spaced at least 100 meters apart, with individual traps within a replicate spaced 10-15 meters from each other.[10]
-
Lure Composition: Pheromones are released from various dispensers. For instance, synthetic racemic ipsdienol and synthetic this compound have been used at varying release rates.[2] In some studies, different enantiomeric blends of ipsdienol are tested with and without this compound.[7]
-
Data Collection: Trapped insects are collected periodically (e.g., every 7 days), identified, and counted to determine the attractiveness of the different pheromone blends.[11]
Pheromone Isolation and Identification:
The identification of this compound as a pheromone component involved the collection of volatiles from male Ips pini. These volatiles were collected on Porapak Q, followed by gas chromatography (GC) fractionation, bioassays to determine attractiveness, and spectrometry for chemical identification.[2][3] GC-MS analysis revealed that male Ips pini produce this compound in an amount equal to approximately 0.2% of that of ipsdienol.[2][3]
Pheromone Interaction and Attraction Pathway
The following diagram illustrates the logical relationships between this compound and other key pheromones in modulating the attraction of Ips pini.
Caption: Pheromone interactions affecting Ips pini attraction.
Biosynthesis of Related Pheromones
While the specific biosynthetic pathway of this compound is not detailed in the provided research, studies on the closely related pheromones ipsenol and ipsdienol have shown that they are derived from myrcene, a monoterpene found in the host pine trees.[12][13] Male Ips pini can also synthesize ipsdienol de novo, as demonstrated by the incorporation of [1-¹⁴C]acetate into the final pheromone component.[12][13] This indicates that the beetles have the metabolic machinery to produce these complex signaling molecules, which are then crucial for coordinating mass attacks on host trees.
The following diagram illustrates a simplified workflow for the de novo biosynthesis of ipsdienol.
Caption: De novo biosynthesis of ipsdienol in Ips pini.
References
- 1. srs.fs.usda.gov [srs.fs.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The role of this compound in the chemical ecology ofIps pini (Coleoptera: Scolytidae) in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Attraction of southern pine engravers and associated bark beetles (Coleoptera: Scolytidae) to ipsenol, ipsdienol, and this compound in southeastern United States. | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. De novo biosynthesis of the aggregation pheromone components ipsenol and ipsdienol by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Synergy: A Comparative Guide to Lanierone and Ipsdienol Studies
For Researchers, Scientists, and Drug Development Professionals
The aggregation pheromones of bark beetles, particularly from the Ips genus, represent a complex chemical language that governs their behavior. Among the key compounds in this communication system are ipsdienol and lanierone. While ipsdienol is a well-known attractant, research has revealed that its efficacy is significantly enhanced when combined with this compound. This guide provides a comprehensive comparison of studies that have replicated and explored this synergistic effect, offering valuable insights for researchers in chemical ecology and pest management.
Quantitative Data Summary
The synergistic relationship between this compound and ipsdienol has been quantified in several key studies. The following table summarizes the findings from field experiments conducted on different populations of the pine engraver beetle, Ips pini, and other related species.
| Study Organism(s) | This compound:Ipsdienol Ratio/Dose | Key Findings | Reference |
| Ips pini (New York) | 1:100 | As attractive as natural pheromone sources. Synthetic ipsdienol alone was not attractive in the lab and only weakly attractive in the field. | [1][2] |
| Ips pini (New York) | 10⁻⁴:1 to 1:1 (in 10-fold increments) | Increased number of trapped beetles at the three lower ratios (10⁻⁴:1, 10⁻³:1, 10⁻²:1). | [1][2] |
| Ips pini (California) | 20 µ g/day this compound + 1 mg/day Ipsdienol | Significantly greater response than ipsdienol alone. A clear dose-response relationship was not established. | [3][4] |
| Ips pini (California) | 2 mg/day this compound + 1 mg/day Ipsdienol | Significantly lower response than ipsdienol alone, suggesting a potential inhibitory effect at high concentrations. | [3][4] |
| Ips avulsus | This compound as a co-bait with (+)-ipsdienol or racemic ipsdienol | The effect of this compound is context-dependent, influenced by the enantiomeric composition of ipsdienol and the presence of other semiochemicals like ipsenol. | [5] |
| Enoclerus lecontei (Predator) | This compound released with ipsdienol | Attracted to the combination, demonstrating synergism for this kairomone. Neither compound was attractive when released alone. | [3][4] |
Experimental Protocols
The primary methodology for evaluating the synergistic effects of this compound and ipsdienol involves field trapping experiments. Below is a generalized protocol based on the cited studies.
Objective: To determine the attractive synergy of this compound when combined with ipsdienol for Ips species and their predators.
Materials:
-
Multiple-funnel traps (8 or 12-unit)
-
Collection cups with a non-toxic preservative/killing agent (e.g., propylene glycol)
-
Lures containing synthetic this compound and ipsdienol at specified release rates and ratios.
-
Control lures (ipsdienol alone, this compound alone, blank).
-
Stands or ropes for trap deployment.
Procedure:
-
Site Selection: Choose a suitable forest environment, typically a pine stand, where the target Ips species are known to be present.
-
Trap Deployment:
-
Set up traps in a linear array or randomized block design.
-
Maintain a minimum distance of 10-20 meters between traps to avoid interference.
-
Hang traps from tree branches or stands at a height of approximately 1.5-2 meters.
-
-
Lure Application:
-
Bait traps with the different lure combinations as per the experimental design (e.g., ipsdienol alone, this compound alone, various ratios of this compound and ipsdienol).
-
Ensure that lures are handled with clean gloves to prevent contamination.
-
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly or bi-weekly).
-
Collect the trapped insects from the collection cups.
-
Identify and count the target Ips species and any associated predators.
-
-
Data Analysis:
-
Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences between treatments.
-
Compare the mean number of beetles caught in traps with the combination of lures to those with single components or controls.
-
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual model of the synergistic interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A new pheromone component fromIps pini (Coleoptera: Scolytidae) in New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of this compound in the chemical ecology ofIps pini (Coleoptera: Scolytidae) in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A comparative study of Lanierone's presence in different saffron varieties.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the volatile organic compound Lanierone and its significance in different varieties of saffron (Crocus sativus L.). While quantitative data specifically comparing this compound across various saffron cultivars is limited in current scientific literature, this document synthesizes available data on major saffron volatiles to contextualize this compound's presence. Detailed experimental protocols for the analysis of saffron volatiles are provided, alongside a putative biosynthetic pathway for this compound, to support further research and drug development endeavors.
Introduction to this compound in Saffron
This compound, chemically known as 2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one, is a volatile organic compound that contributes to the complex aroma profile of saffron, the world's most expensive spice.[1] Beyond its role as an odorous component in saffron, this compound also functions as a pheromone for the pine engraver beetle (Ips pini). The intricate aroma of saffron is a result of a rich tapestry of volatile compounds, with safranal, isophorone, and ketoisophorone being among the most abundant and well-studied. While not as prominent as these major constituents, this compound is a notable component that warrants further investigation for its potential biological activities and as a potential marker for saffron quality and origin.
Comparative Analysis of Volatile Compounds in Saffron Varieties
| Compound | Moroccan Saffron (%) | Italian Saffron (%) | Iranian Saffron (%) | Spanish Saffron (%) | Greek Saffron (%) | Turkish Saffron (%) |
| Safranal | 28.07 - 38.99[1] | 22.1 - 62.4[2] | 22.1 - 62.4[2] | 22.1 - 62.4[2] | 22.1 - 62.4[2] | 49.3 - 62.1[3] |
| Isophorone | Main Component[1][4] | Main Component[5] | Main Component[5] | Main Component[5] | Main Component[5] | 10.0 - 16.3[3] |
| 4-Ketoisophorone | Main Component[1][4] | Main Component[2] | - | - | - | - |
| β-Isophorone | Main Component[4] | - | - | - | - | - |
| 1,4-Cyclohexanedione, 2,2,6-trimethyl | Main Component[1] | Main Component[2] | - | - | - | - |
Note: The ranges represent variations observed in different studies and among different samples from the same country. The term "Main Component" indicates that the compound was identified as a significant volatile without a specific percentage range being provided in the cited source. The absence of a value (-) does not necessarily mean the compound is absent, but that it was not reported as a major constituent in the referenced study.
Experimental Protocols
The analysis of volatile compounds in saffron is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and allows for the identification and quantification of a wide range of volatile and semi-volatile compounds.
HS-SPME-GC-MS Analysis of Saffron Volatiles
Objective: To extract, separate, and identify volatile compounds from saffron samples.
Materials:
-
Ground saffron sample (e.g., 300 mg)[1]
-
20 mL headspace vial with a screw cap and PTFE/silicone septum
-
SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)[1]
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent[6]
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Place the ground saffron sample into a 20 mL headspace vial and seal it.
-
Incubation: Incubate the vial at a constant temperature (e.g., 30°C) for a set period (e.g., 5 minutes) to allow volatiles to equilibrate in the headspace.[1]
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 10 minutes) at the same temperature to adsorb the volatile compounds.[1]
-
GC-MS Analysis:
-
Injection: Immediately after extraction, insert the SPME fiber into the GC injection port, which is maintained at a high temperature (e.g., 270°C) to desorb the analytes onto the column.[1]
-
GC Separation: Employ a suitable temperature program for the GC oven to separate the individual volatile compounds. A typical program might be: initial temperature of 60°C for 3 minutes, ramp up to 210°C at 4°C/min, hold for 15 minutes, then ramp to 300°C at 10°C/min, and hold for 15 minutes.[1]
-
MS Detection: As the compounds elute from the GC column, they are ionized (typically by electron impact at 70 eV) and fragmented in the mass spectrometer. The mass spectrometer scans a specific mass range (e.g., m/z 35-650) to detect the fragments.[6][7]
-
-
Data Analysis: Identify the compounds by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards when available.
Biosynthesis of this compound in Saffron
The precise biosynthetic pathway of this compound in Crocus sativus has not been fully elucidated. However, it is hypothesized to be a degradation product of other larger molecules present in saffron, such as carotenoids. Many of the volatile compounds in saffron, including safranal and isophorone, are formed from the degradation of picrocrocin, which itself is a product of zeaxanthin cleavage. This compound, being a trimethylated cyclohexadienone derivative, likely shares a common precursor with these compounds.
One plausible hypothesis is that this compound is formed through the oxidative degradation of isophorone or a related intermediate. The biosynthesis of isophorone itself is thought to occur through the self-condensation of acetone.
Conclusion and Future Directions
This compound is an intriguing, albeit likely minor, volatile constituent of saffron's complex aroma. While current research provides a robust framework for the analysis of saffron volatiles, a targeted quantitative study of this compound across a diverse range of saffron varieties is needed to fully understand its significance. Such research could reveal its potential as a specific biomarker for saffron quality, geographical origin, or even particular cultivation and processing methods. Furthermore, elucidation of its definitive biosynthetic pathway in Crocus sativus will provide valuable insights into the intricate biochemistry of this valuable spice and could open avenues for biotechnological production of this and other related compounds. The experimental protocols and conceptual framework presented in this guide are intended to serve as a valuable resource for researchers embarking on these future investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone [webbook.nist.gov]
- 3. 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, 28750-52-9 [thegoodscentscompany.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone [webbook.nist.gov]
Validating the Genetic Blueprint of Lanierone Production in the Pine Engraver Beetle (Ips pini)
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the proposed genetic basis for the biosynthesis of lanierone, a key pheromone component in the pine engraver beetle, Ips pini. It is designed for researchers, scientists, and drug development professionals interested in the chemical ecology and genetic pathways of insect pheromone production. This document outlines a plausible biosynthetic pathway for this compound, compares it with the well-established biosynthesis of its co-pheromone, ipsdienol, and details a robust experimental framework to validate the hypothesized genetic components.
Introduction to this compound and its Significance
This compound (2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one) is a male-produced pheromone component that acts as a crucial synergist for the primary aggregation pheromone, ipsdienol, in several geographic populations of Ips pini. While ipsdienol alone can be weakly attractive, the presence of this compound in specific ratios significantly enhances the attraction of both male and female beetles, playing a critical role in mass attack and colonization of host pine trees. Notably, this compound is produced in significantly smaller quantities than ipsdienol, at a ratio of approximately 1:500 (this compound:ipsdienol). Understanding the genetic and enzymatic machinery behind this compound biosynthesis is pivotal for developing novel, targeted pest management strategies based on disrupting pheromone communication.
Proposed Biosynthetic Pathway of this compound
While the biosynthetic pathway for ipsdienol in Ips pini from geranyl diphosphate (GDP) via the mevalonate pathway is well-documented, the pathway for this compound has not been experimentally elucidated. Based on its chemical structure, a plausible pathway involves the modification of a monoterpene precursor, likely derived from the same mevalonate pathway that produces ipsdienol precursors.
The proposed pathway initiates with a cyclic monoterpene, such as alpha-pinene or a related compound, which are abundant in the host pine trees and can be sequestered or modified by the beetle. The key transformations to produce this compound are hypothesized to be catalyzed by cytochrome P450 monooxygenases (P450s), a versatile enzyme family known for its role in detoxification and modification of terpenes in bark beetles.
Below is a diagram illustrating the proposed biosynthetic pathway for this compound in comparison to the known pathway for ipsdienol.
Caption: Proposed this compound Biosynthesis Pathway in Ips pini.
Comparison of Biosynthetic Pathways: this compound vs. Ipsdienol
| Feature | Ipsdienol Biosynthesis | Proposed this compound Biosynthesis |
| Precursor Pathway | Mevalonate Pathway | Mevalonate Pathway |
| Initial Substrate | Geranyl Diphosphate (GDP) | Geranyl Diphosphate (GDP) or a cyclic monoterpene |
| Key Intermediate | Myrcene | Hypothesized hydroxylated cyclic monoterpene |
| Key Enzyme Classes | Terpene Synthase, Cytochrome P450 | Terpene Synthase, Cytochrome P450, Dehydrogenase |
| Known Genes | Myrcene Synthase, CYP6DE1 | Candidate P450 and dehydrogenase genes (To be identified) |
| Final Product | Acyclic monoterpenoid alcohol | Cyclic ketone |
Experimental Protocols for Validating the Genetic Basis of this compound Biosynthesis
To validate the proposed pathway and identify the specific genes involved, a multi-pronged approach is necessary. The following experimental workflow outlines the key steps.
Caption: Experimental workflow for validating this compound biosynthesis genes.
Identification of Candidate Genes
-
Method: Transcriptome analysis (RNA-Seq) of male versus female Ips pini tissues, particularly the fat body and gut where pheromone biosynthesis is known to occur.
-
Protocol:
-
Collect tissues (fat body, midgut) from pheromone-producing (male) and non-producing (female) adult Ips pini.
-
Extract total RNA using a standard Trizol-based method.
-
Prepare cDNA libraries and perform high-throughput sequencing.
-
Assemble the transcriptome and perform differential gene expression analysis to identify male-specific or highly upregulated genes.
-
Annotate differentially expressed genes and screen for candidates belonging to the cytochrome P450 and short-chain dehydrogenase/reductase (SDR) families.
-
Gene Expression Profiling
-
Method: Quantitative real-time PCR (qRT-PCR) to validate the expression patterns of candidate genes identified from the transcriptome analysis.
-
Protocol:
-
Design gene-specific primers for the candidate P450 and SDR genes.
-
Synthesize cDNA from the same RNA samples used for RNA-Seq.
-
Perform qRT-PCR using a SYBR Green-based assay with appropriate housekeeping genes for normalization.
-
Compare the relative expression levels of candidate genes between males and females, and across different tissues.
-
Functional Characterization via RNA Interference (RNAi)
-
Protocol:
-
Synthesize double-stranded RNA (dsRNA) targeting the candidate P450 and SDR genes.
-
Inject dsRNA into late-instar larvae or pupae of male Ips pini. A control group should be injected with dsRNA targeting a non-essential gene (e.g., GFP).
-
Allow the beetles to emerge as adults and induce pheromone production by feeding on host phloem.
-
Collect volatile emissions from individual beetles and analyze the pheromone profile using gas chromatography-mass spectrometry (GC-MS).
-
A significant reduction or absence of this compound in the dsRNA-treated group compared to the control would indicate the gene's involvement in its biosynthesis.
-
In Vitro Enzyme Assays
-
Method: Heterologous expression of candidate P450 enzymes in a suitable system (e.g., insect cells or yeast) followed by in vitro enzyme assays.
-
Protocol:
-
Clone the full-length coding sequences of candidate P450 genes into an expression vector.
-
Co-express the P450 with its redox partner, cytochrome P450 reductase (CPR), in a host system like Spodoptera frugiperda (Sf9) cells or Saccharomyces cerevisiae.
-
Prepare microsomal fractions containing the expressed enzymes.
-
Incubate the microsomes with a potential precursor (e.g., α-pinene, verbenone) and NADPH.
-
Extract the reaction products and analyze by GC-MS to identify the formation of this compound or its hydroxylated intermediates.
-
Isotopic Labeling Studies
-
Method: Feeding Ips pini with isotopically labeled precursors to trace their incorporation into this compound.
-
Protocol:
-
Synthesize or procure a stable isotope-labeled potential precursor, such as ¹³C- or ²H-labeled α-pinene.
-
Topically apply or inject the labeled precursor into pheromone-producing male beetles.
-
After a suitable incubation period, collect and analyze the pheromone volatiles by GC-MS.
-
The detection of the isotopic label in the this compound peak will confirm the precursor-product relationship.
-
Quantitative Data Summary
| Experiment | Parameter Measured | Expected Outcome for a this compound Biosynthesis Gene |
| qRT-PCR | Relative gene expression | Significantly higher expression in males vs. females |
| RNAi | This compound production (ng/beetle/24h) | Significant reduction in this compound levels in dsRNA-treated beetles |
| Enzyme Assay | Product formation (pmol/min/mg protein) | Conversion of precursor to this compound or its intermediate |
| Isotopic Labeling | Isotope incorporation (%) | Detection of the isotopic label in the this compound molecule |
Alternative Biosynthetic Scenarios
While the proposed pathway involving the modification of a cyclic monoterpene is the most parsimonious, alternative routes should be considered:
-
De novo synthesis of a cyclic precursor: The beetle may synthesize the cyclohexadienone ring system de novo, rather than modifying a host-derived monoterpene. This would likely involve a different set of enzymes, potentially polyketide synthases, although this is less common for insect pheromones.
-
Modification of an ipsdienol intermediate: It is conceivable that an intermediate in the ipsdienol pathway is shunted and cyclized to form the this compound backbone.
The experimental framework outlined above, particularly the isotopic labeling studies, will be crucial in distinguishing between these alternative hypotheses.
Conclusion
The validation of the genetic basis for this compound biosynthesis in Ips pini represents a significant step forward in our understanding of insect chemical communication. The proposed pathway, centered on the activity of cytochrome P450 enzymes, provides a strong foundation for future research. The detailed experimental protocols in this guide offer a clear roadmap for identifying and functionally characterizing the key genes involved. This knowledge will not only contribute to the fundamental science of insect biochemistry and evolution but also pave the way for the development of innovative and environmentally benign pest control strategies targeting this economically important forest pest.
Safety Operating Guide
Proper Disposal of Lanierone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Lanierone, a pheromone used in research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Immediate Safety and Handling Precautions
When handling this compound, particularly in the event of a leak or spill from a sealed device, the following personal protective equipment (PPE) is recommended[1]:
-
Eye/Face Protection: Safety glasses should be worn.[1]
-
Skin Protection: Use organic-resistant or latex/vinyl gloves.[1]
-
Hand Washing: Always wash hands thoroughly after handling.[1]
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If irritation continues, seek medical attention.[1]
-
Skin Contact: Wash the affected area with soap and warm water. If irritation persists, seek medical attention.[1]
-
Eye Contact: For at least 15 minutes, flush the eyes with water or a saline solution and seek medical attention.[1]
-
Ingestion: If a significant quantity is ingested, give water or milk to dilute and consider seeking medical attention. Do not induce vomiting.[1]
II. Operational Disposal Plan
According to the Safety Data Sheet (SDS), this compound, particularly when contained within intact sealed plastic release devices, is considered non-hazardous waste and can be disposed of in residential or domestic garbage.[1]
Step-by-Step Disposal Procedure for Intact Devices:
-
Confirmation of Integrity: Ensure the sealed plastic release devices containing this compound are not punctured or leaking.[1]
-
Disposal: Place the intact devices directly into the regular solid waste stream designated for domestic garbage.[1]
Procedure for Leaking or Punctured Devices:
In the event of a leak or spill, the following steps should be taken:
-
Wear Appropriate PPE: Before handling, put on safety glasses and organic-resistant gloves.[1]
-
Containment of Liquid: Absorb any leaked liquid using vermiculite or another suitable spill kit absorbent material.[1]
-
Collection of Devices: Collect the damaged devices for disposal.[1]
-
Disposal of Waste: Dispose of the absorbent material and the damaged devices in the domestic garbage.[1]
-
Decontamination of Area: Wash the spill area thoroughly with soap and water.[1]
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available safety information.
| Property | Value |
| Melting Point | 57°C |
| Initial Boiling Point | 275°C (estimated) |
| Flash Point | 117°C |
| Solubility in Water | Insoluble |
| Solubility in Solvents | Soluble in alcohol, acetone, ether, petroleum ether |
(Source: this compound Safety Data Sheet)[1]
IV. Experimental Protocols
The provided information does not contain detailed experimental protocols. The disposal procedures are based on the Safety Data Sheet.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Lanierone
Essential Safety and Handling Guide for Lanierone
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Physical and Chemical Properties of this compound
This compound is a white to off-white crystalline solid.[1] Understanding its physical and chemical properties is crucial for safe handling and storage.
| Property | Value |
| Appearance | White to off white crystal[1] |
| Odor | Hay-like[2] |
| Melting Point | 57°C[1] |
| Initial Boiling Point | ~275°C (estimated)[1] |
| Flash Point | 117°C[1] |
| Solubility | Insoluble in water. Soluble in alcohol, acetone, ether, and petroleum ether.[1] |
| Chemical Formula | C9H12O2[2] |
| Molar Mass | 152.193 g·mol−1[2] |
Hazard Identification and First Aid
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Adherence to safety protocols is mandatory to prevent exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. Seek medical attention if irritation continues.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and warm water. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with water or saline solution for at least 15 minutes and seek medical attention.[1] |
| Ingestion | If ingested, give water or milk to dilute. Do not induce vomiting. Seek medical attention if large quantities are ingested.[1] |
Personal Protective Equipment (PPE) for Handling this compound
The use of appropriate PPE is the most critical line of defense against exposure to this compound. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Organic-resistant gloves (e.g., latex or vinyl).[1] | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses.[1] | To protect against eye irritation from splashes or airborne particles.[1] |
| Respiratory Protection | Work in a well-ventilated area.[1] | To minimize the risk of respiratory tract irritation.[1] |
| Body Protection | Standard laboratory coat. | To prevent contamination of personal clothing. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Handling and Storage Workflow
The following diagram outlines the standard operating procedure for handling and storing this compound.
Accidental Release and Disposal Procedures
In the event of a spill or for routine disposal, follow these steps:
Accidental Release Measures:
-
If the container is punctured or leaking, the use of latex or vinyl gloves is recommended.[1]
-
Absorb any liquid leaks with an inert material such as vermiculite or a spill kit.[1]
-
After absorption, wash the area with soap and water.[1]
Disposal Plan:
-
This compound, when contained within its original sealed plastic release device, can be disposed of in domestic garbage.[1]
-
If the substance has been used in experimental protocols, it should be disposed of as non-hazardous waste in residential garbage, unless mixed with other hazardous materials.[1] Always consult local regulations for chemical waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
